Pigment yellow 73
Description
The exact mass of the compound C.I. This compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Hair dyeing. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-[(4-chloro-2-nitrophenyl)diazenyl]-N-(2-methoxyphenyl)-3-oxobutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O5/c1-10(23)16(17(24)19-13-5-3-4-6-15(13)27-2)21-20-12-8-7-11(18)9-14(12)22(25)26/h3-9,16H,1-2H3,(H,19,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHCXDDGQQLPIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)NC1=CC=CC=C1OC)N=NC2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6051691 | |
| Record name | C.I. Pigment Yellow 73 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6051691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | Butanamide, 2-[2-(4-chloro-2-nitrophenyl)diazenyl]-N-(2-methoxyphenyl)-3-oxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
13515-40-7 | |
| Record name | Pigment Yellow 73 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13515-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | C.I. 11738 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013515407 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanamide, 2-[2-(4-chloro-2-nitrophenyl)diazenyl]-N-(2-methoxyphenyl)-3-oxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Pigment Yellow 73 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6051691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(4-chloro-2-nitrophenyl)azo]-N-(2-methoxyphenyl)-3-oxobutyramide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.487 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIGMENT YELLOW 73 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BXL1J43EKI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Pigment yellow 73 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthesis of Pigment Yellow 73 (C.I. 11738). The information is intended for researchers, scientists, and professionals in drug development who may encounter this compound in various applications.
Chemical Structure and Identification
This compound is a monoazo pigment characterized by a complex aromatic structure.
Chemical Name: 2-[(4-chloro-2-nitrophenyl)diazenyl]-N-(2-methoxyphenyl)-3-oxobutanamide[1][2]
Synonyms: C.I. This compound, Fast Yellow 4GX, Hansa Brilliant Yellow 4GX[1]
Chemical Structure Diagram:
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that there are some discrepancies in the reported values in the literature, particularly for melting point and solubility. The values presented here are those most consistent with the properties of an organic pigment.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₇H₁₅ClN₄O₅ | [1][3] |
| Molecular Weight | 390.78 g/mol | [1][3] |
| CAS Number | 13515-40-7 | [1] |
| Appearance | Bright yellow powder | [1][3] |
| Melting Point | 264 - 268 °C | [1][3] |
| Density | 1.5 - 1.6 g/cm³ | [3][4] |
| Solubility | Practically insoluble in water; low solubility in organic solvents | [3][4] |
| Heat Stability | ~190 °C | [4] |
| Light Fastness | Good to excellent (7-8 on a scale of 1-8) | [4] |
| Oil Absorption | 45-46 g/100g | [4] |
Note on conflicting data: Some sources report a much higher melting point (320 °C) and high water solubility (500 g/L)[3]. This is likely erroneous and may refer to a water-soluble dye, sometimes also referred to as "Acid Yellow 73," which has a different chemical structure. For a pigment, low aqueous solubility is a defining characteristic.
Experimental Protocols
Synthesis of this compound
The industrial synthesis of this compound is a two-step process involving diazotization followed by an azo coupling reaction.
Diagram of Synthesis Workflow:
References
Technical Guide: Synthesis and Manufacturing of C.I. Pigment Yellow 83 (C.I. 21108)
Disclaimer: The user has requested information on C.I. 11738. However, extensive research indicates that the synthesis process described by the provided intermediates corresponds to C.I. Pigment Yellow 83, which has the Colour Index number 21108. This guide will focus on the synthesis of C.I. Pigment Yellow 83.
Introduction
C.I. Pigment Yellow 83 is a diarylide yellow pigment known for its vibrant reddish-yellow hue, excellent color strength, and good fastness properties.[1][2] It belongs to the azo class of organic pigments and finds wide application in printing inks, plastics, coatings, and textiles.[1][3] The synthesis of this pigment is a multi-step process involving diazotization and coupling reactions.
Overall Synthesis Pathway
The manufacturing of C.I. Pigment Yellow 83 involves three main stages: the preparation of the diazo component, the synthesis of the coupling component, and the final coupling reaction to form the pigment.
Caption: Overall synthesis pathway of C.I. Pigment Yellow 83.
Experimental Protocols
Diazotization of 3,3'-Dichlorobenzidine (DCB)
This step involves the conversion of the primary aromatic amine groups of 3,3'-dichlorobenzidine into diazonium salt groups.
Experimental Workflow:
Caption: Experimental workflow for the diazotization of 3,3'-Dichlorobenzidine.
Protocol Details:
A detailed protocol based on a cited patent is as follows[4]:
-
To a reaction kettle, add 500 parts by weight of deionized water, 70 parts by weight of a dispersant, 120 parts by weight of 3,3'-dichlorobenzidine (DCB), and 180 parts by weight of hydrochloric acid solution.
-
Stir the mixture for 4 minutes.
-
Add ice to the reactor to lower the temperature to 2°C.
-
Add 50 parts by weight of sodium nitrite solution to initiate the diazotization reaction.
-
Stir the mixture for 1.5 hours to ensure complete diazotization.
-
Filter the resulting solution to obtain the diazonium salt solution.
Preparation of the Coupling Component
The coupling component, N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutanamide, is synthesized by the acetoacetylation of 2,5-dimethoxy-4-chloroaniline with diketene.[1][5][6]
Synthesis of 2,5-dimethoxy-4-chloroaniline:
This intermediate can be synthesized from hydroquinone (B1673460) through a four-step process of alkylation, chlorination, nitration, and subsequent hydrogenation deoxidation, achieving a purity of 98% and an overall yield of 64%.[7] Another method involves the catalytic hydrogenation of 2,5-dimethoxy-4-chloronitrobenzene.[8][9]
Acetoacetylation:
The treatment of 2,5-dimethoxy-4-chloroaniline with diketene yields the acetoacetylated aniline, which serves as the coupling component.[1][5][6]
Coupling Reaction
The final step is the coupling of the bis-diazonium salt with the coupling component to form C.I. Pigment Yellow 83.
Experimental Workflow:
Caption: Experimental workflow for the coupling reaction and post-treatment.
Protocol Details:
A detailed protocol based on a cited patent is as follows[4]:
-
In a separate reaction kettle, add 800 parts by weight of deionized water and 300 parts by weight of the coupling component (referred to as color phenol AS-IRG, or 4-chloro-2,5-dimethoxyacetophenone).
-
Stir for 3 minutes and then add liquid alkali to adjust the temperature to 10°C.
-
Add 60 parts by weight of glacial acetic acid to adjust the pH to 6 and the temperature to 15°C.
-
Stir for 1-1.5 hours to form the coupling solution.
-
Add the previously prepared diazonium solution to the coupling solution. The coupling reaction is carried out for 2 hours at 40°C under a slight negative pressure, with a final pH of 7.
-
After the coupling is complete, raise the temperature to 80°C and maintain it for 1.5 hours.
-
Filter and wash the resulting product to obtain the crude pigment cake.
Post-Treatment and Purification
To achieve the desired pigmentary properties, a post-treatment step is often necessary.
Protocol Details:
-
The crude pigment cake is added to an organic solvent.[4]
-
The mixture is stirred and kept warm for 6 hours.[4]
-
The pigment is then washed with water until neutral.[4]
-
Finally, the product is dried and crushed at 90°C to obtain the final C.I. Pigment Yellow 83.[4]
Quantitative Data Summary
| Parameter | Value | Source |
| Diazotization | ||
| Reaction Time | 1.5 hours | [4] |
| Temperature | 2°C | [4] |
| Coupling Reaction | ||
| Reaction Time | 2 hours | [4] |
| Temperature | 40°C | [4] |
| Final pH | 7 | [4] |
| Post-Coupling Heating | ||
| Temperature | 80°C | [4] |
| Time | 1.5 hours | [4] |
| Post-Treatment | ||
| Warming Time | 6 hours | [4] |
| Drying Temperature | 90°C | [4] |
| Intermediate Purity | ||
| 2,5-dimethoxy-4-chloroaniline | 98% | [7] |
| Intermediate Yield | ||
| 2,5-dimethoxy-4-chloroaniline | 64% (overall) | [7] |
Properties and Applications
C.I. Pigment Yellow 83 is a reddish-shade yellow pigment with high transparency and good resistance to light and solvents.[1][2] It is stable up to 200°C.[1][5] Due to these properties, it is widely used in:
-
Printing Inks (offset, flexographic, gravure)[1]
-
Plastics (PVC, polyolefins)[1]
-
Coatings (industrial and decorative)[1]
-
Textile Printing[1]
References
- 1. PIGMENT YELLOW 83 - Ataman Kimya [atamanchemicals.com]
- 2. China Pigment Yellow 83 / CAS 5567-15-7 factory and manufacturers | Precise Color [precisechem.com]
- 3. guolvprint.com [guolvprint.com]
- 4. Page loading... [guidechem.com]
- 5. Pigment Yellow 83 - SY Chemical Co., Ltd. [sypigment.com]
- 6. Pigment Yellow 83 - Wikipedia [en.wikipedia.org]
- 7. The Synthesis of 2,5-Dimethoxy-4-Chloroaniline | Semantic Scholar [semanticscholar.org]
- 8. DE2521303B2 - PROCESS FOR THE PREPARATION OF 2,5-DIMETHOXY-4-CHLORANILINE - Google Patents [patents.google.com]
- 9. US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]
Molecular formula and weight of Pigment yellow 73
This document provides a concise overview of the fundamental physicochemical properties of Pigment Yellow 73, a monoazo pigment utilized in various industrial applications. The following data has been compiled for researchers, scientists, and professionals in drug development and materials science.
Physicochemical Properties
The core molecular characteristics of this compound are summarized in the table below. This data is essential for stoichiometric calculations, formulation development, and analytical characterization.
| Parameter | Value | Reference |
| Molecular Formula | C₁₇H₁₅ClN₄O₅ | [1][2][3] |
| Molecular Weight | 390.78 g/mol | [2][3][4][5] |
| IUPAC Name | 2-[(4-chloro-2-nitrophenyl)diazenyl]-N-(2-methoxyphenyl)-3-oxobutanamide | [1] |
| CAS Number | 13515-40-7 | [2][6] |
This guide is intended for a technical audience and assumes a foundational understanding of chemical principles. The data presented is aggregated from publicly available chemical databases and suppliers.
References
- 1. This compound | C17H15ClN4O5 | CID 61637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Ataman Kimya [atamanchemicals.com]
- 3. chembk.com [chembk.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound|Fast Yellow 4GX|CAS No.13515-40-7 [xcolorpigment.com]
- 6. union-pigment.com [union-pigment.com]
A Technical Guide to the Spectroscopic and Pharmacological Profile of Penfluridol
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: The initial query for CAS number 13515-40-7 identifies a compound known as Pigment Yellow 73.[1][2][3][4][5] However, the request for in-depth data on signaling pathways and experimental protocols suitable for drug development professionals strongly suggests an interest in the long-acting antipsychotic drug, Penfluridol . Penfluridol's correct CAS number is 26864-56-2 .[6][7][8][9][10] This guide will focus on Penfluridol to align with the technical requirements and intended audience of the request.
Introduction to Penfluridol
Penfluridol is a first-generation, long-acting oral antipsychotic medication belonging to the diphenylbutylpiperidine class of drugs.[11][12] It is primarily utilized in the treatment of chronic schizophrenia and other psychotic disorders.[13][14] Its therapeutic effect stems from its potent antagonism of dopamine (B1211576) receptors in the brain.[11][14][15] With an exceptionally long biological half-life, Penfluridol allows for a unique once-weekly dosing regimen, which can improve medication adherence in patients.[11][13]
Chemical Profile:
| Identifier | Value |
|---|---|
| IUPAC Name | 1-[4,4-bis(4-fluorophenyl)butyl]-4-[4-chloro-3-(trifluoromethyl)phenyl]piperidin-4-ol[6][8] |
| CAS Number | 26864-56-2[7][8][9] |
| Molecular Formula | C₂₈H₂₇ClF₅NO[6][7][8] |
| Molecular Weight | 523.97 g/mol [7][8][9] |
Spectroscopic Data
This section summarizes the key spectroscopic data for Penfluridol, presented for clarity and comparative analysis.
Mass Spectrometry
Mass spectrometry data is crucial for confirming the molecular weight and fragmentation pattern of Penfluridol.
| Technique | Ionization Mode | Key m/z Values | Source |
| LC-MS/MS | ESI (Positive) | Precursor: 524.3; Product: 203.1[16] | Walia, A., et al.[16] |
| LC-MS | ESI | 524.2, 203.2, 149.3, 109.1[6] | MassBank Europe[6] |
| GC-MS | EI | 294, 292, 224, 274[6] | NIST[6][7] |
Infrared (IR) Spectroscopy
IR spectroscopy helps identify the functional groups present in the Penfluridol molecule.
| Technique | Key Peaks (cm⁻¹) | Source |
| ATR-IR | Data available upon request from source. | Forensic Spectral Research / Sigma-Aldrich[6] |
Note: A specific peak list is not publicly available. The spectrum would be expected to show characteristic peaks for O-H (alcohol), C-H (aromatic and aliphatic), C-F, and C-Cl bonds.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule.
| Solvent | λmax (nm) | Source |
| Not Specified | 220, 266, 272 | Cayman Chemical[10] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for elucidating the detailed molecular structure of Penfluridol.
| Nucleus | Solvent | Expected Chemical Shifts (ppm) |
| ¹H NMR | CDCl₃ or DMSO-d₆ | Signals corresponding to aromatic, aliphatic, and hydroxyl protons. |
| ¹³C NMR | CDCl₃ or DMSO-d₆ | Signals corresponding to aromatic, aliphatic, and alcohol carbons. |
Note: Publicly accessible, detailed peak-by-peak NMR data for Penfluridol is limited. The data presented here is based on expected values for its known structure.
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented above.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is adapted from a method developed for the quantification of Penfluridol in human plasma.[16]
-
Sample Preparation: Dissolve the analyte in an appropriate organic solvent (e.g., methanol (B129727) or acetonitrile) to a known concentration.[17] For bioanalytical methods, a solid-phase or liquid-liquid extraction from the biological matrix is required.[16]
-
Chromatography:
-
LC System: API-6500+ LC-MS/MS system or equivalent.[16]
-
Column: Phenomenex Kinetex C18, 5µm, 100Å, 100 x 4.6mm.[16]
-
Mobile Phase: A mixture of acetonitrile (B52724) and 5 mM ammonium (B1175870) formate (B1220265) (e.g., 60:40 v/v).[16]
-
Flow Rate: 1.0 mL/min.[16]
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry:
-
Ionization Source: Electrospray Ionization (ESI), positive mode.[16][18][19]
-
Mode: Multiple Reaction Monitoring (MRM).[16]
-
Ion Transition: Monitor the transition from the precursor ion (Q1 mass) of m/z 524.3 to the product ion (Q3 mass) of m/z 203.1.[16]
-
Data Analysis: Use appropriate software (e.g., Sciex Analyst) to integrate peak areas and quantify the analyte.[16]
-
Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy
This is a general protocol for acquiring an IR spectrum of a solid compound.[12][20]
-
Instrument Preparation: Ensure the ATR crystal (e.g., diamond) is clean. Record a background spectrum.
-
Sample Preparation: Place a small amount (1-2 mg) of the solid Penfluridol sample directly onto the ATR crystal.[12]
-
Data Acquisition: Apply pressure using the instrument's anvil to ensure firm contact between the sample and the crystal.[12]
-
Scanning: Collect the spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol (B130326) or acetone) after analysis.[20]
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines a standard approach for the analysis of a small organic molecule like Penfluridol.[21]
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the Penfluridol sample.[21]
-
Dissolve the sample in 0.5-0.6 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃) or DMSO-d₆) in a clean, dry 5 mm NMR tube.[21]
-
Ensure the sample is fully dissolved. A chemical shift reference such as Tetramethylsilane (TMS) may be included.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the instrument onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
-
Data Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.[22]
-
Acquire a ¹³C NMR spectrum (e.g., using a proton-decoupled pulse sequence). This will require a longer acquisition time than the ¹H spectrum.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction using appropriate NMR software.
Signaling Pathways and Mechanism of Action
Penfluridol's primary therapeutic action is achieved through its high-affinity antagonism of post-synaptic dopamine D2 receptors in the mesolimbic pathway of the brain.[11][13][23] This blockade reduces dopaminergic overactivity, which is believed to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[11]
In addition to its primary target, Penfluridol also interacts with other neurotransmitter systems, which contributes to its overall effect and side-effect profile:[11]
-
Serotonin (5-HT₂) Receptors: Antagonism at these receptors may contribute to its efficacy against some negative symptoms of schizophrenia.[11]
-
Alpha-Adrenergic Receptors: Blockade can lead to side effects like orthostatic hypotension.[11]
-
Histamine H1 Receptors: Antagonism is associated with side effects such as sedation and weight gain.[11]
More recent research also indicates that Penfluridol can induce cellular apoptosis and impact pathways related to protein processing in the endoplasmic reticulum and oxidative stress.[24][25][26]
Visualization of Penfluridol's Primary Mechanism
The following diagram illustrates the primary mechanism of action of Penfluridol at the synaptic level.
Caption: Penfluridol blocks dopamine D2 receptors, inhibiting signal transduction.
Experimental Workflow Visualization
The diagram below outlines a typical workflow for the analysis of a small molecule like Penfluridol using LC-MS/MS.
Caption: A typical workflow for quantitative analysis via LC-MS/MS.
References
- 1. CAS # 13515-40-7, this compound, C.I. 11738, 2-[(4-Chloro-2-nitrophenyl)azo]-N-(2-methoxyphenyl)-3-oxobutanamide - chemBlink [chemblink.com]
- 2. This compound - Ataman Kimya [atamanchemicals.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. This compound | CAS 13515-40-7 | LGC Standards [lgcstandards.com]
- 5. This compound|Fast Yellow 4GX|CAS No.13515-40-7 [xcolorpigment.com]
- 6. Penfluridol | C28H27ClF5NO | CID 33630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Penfluridol [webbook.nist.gov]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. selleckchem.com [selleckchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. What is the mechanism of Penfluridol? [synapse.patsnap.com]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. ejpsychiatry.com [ejpsychiatry.com]
- 14. What is Penfluridol used for? [synapse.patsnap.com]
- 15. selleckchem.com [selleckchem.com]
- 16. research-reels.com [research-reels.com]
- 17. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 18. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 20. orgchemboulder.com [orgchemboulder.com]
- 21. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 22. Efficient NMR Screening Approach to Discover Small Molecule Fragments Binding Structured RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mims.com [mims.com]
- 24. Penfluroidol Attenuates the Imbalance of the Inflammatory Response by Repressing the Activation of the NLRP3 Inflammasome and Reduces Oxidative Stress via the Nrf2/HO-1 Signaling Pathway in LPS-Induced Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 25. aacrjournals.org [aacrjournals.org]
- 26. Penfluridol triggers cytoprotective autophagy and cellular apoptosis through ROS induction and activation of the PP2A-modulated MAPK pathway in acute myeloid leukemia with different FLT3 statuses - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth FTIR Spectrum Analysis of Pigment Yellow 73: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopy analysis of Pigment Yellow 73 (C.I. 11738). The document details the expected vibrational modes, a standard experimental protocol for analysis, and a logical workflow for spectral interpretation, serving as a vital resource for professionals in analytical chemistry, materials science, and related fields.
Introduction to this compound and FTIR Spectroscopy
This compound, chemically known as 2-[(4-chloro-2-nitrophenyl)diazenyl]-N-(2-methoxyphenyl)-3-oxobutanamide, is a monoazo pigment widely used in various industrial applications, including plastics, inks, and coatings. Its chemical structure dictates its characteristic color and performance properties.
FTIR spectroscopy is a powerful analytical technique for identifying and characterizing organic and inorganic compounds. By measuring the absorption of infrared radiation by a sample, an FTIR spectrum is generated, which provides a unique "molecular fingerprint" based on the vibrational frequencies of the chemical bonds within the molecule. This technique is invaluable for quality control, research, and identification of unknown materials.
Predicted FTIR Spectral Data of this compound
Due to the unavailability of a publicly accessible, detailed, and assigned experimental FTIR spectrum of this compound, the following table presents a set of predicted characteristic absorption bands. These predictions are based on the known chemical structure of the pigment and established correlations between molecular functional groups and their corresponding vibrational frequencies in the infrared region.
| Wavenumber (cm⁻¹) | Predicted Vibrational Mode | Functional Group |
| ~3300 - 3100 | N-H stretching | Amide (-CONH-) |
| ~3100 - 3000 | C-H stretching (aromatic) | Aromatic rings |
| ~2960 - 2850 | C-H stretching (aliphatic) | Methyl (-CH₃), Methoxy (-OCH₃) |
| ~1670 - 1640 | C=O stretching (Amide I) | Amide (-CONH-) |
| ~1600 - 1580 | C=C stretching | Aromatic rings |
| ~1550 - 1500 | N-O asymmetric stretching | Nitro group (-NO₂) |
| ~1540 - 1520 | N-H bending (Amide II) | Amide (-CONH-) |
| ~1450 | C-H bending | Methyl (-CH₃) |
| ~1350 - 1330 | N-O symmetric stretching | Nitro group (-NO₂) |
| ~1250 - 1200 | C-O stretching | Aryl ether (-O-CH₃) |
| ~1100 - 1000 | C-N stretching | Aromatic amine |
| ~850 - 800 | C-H out-of-plane bending | Substituted aromatic rings |
| ~750 - 700 | C-Cl stretching | Chloro-substituted aromatic ring |
Experimental Protocol for FTIR Analysis
This section outlines a standard procedure for the analysis of a solid powder sample of this compound using Attenuated Total Reflectance (ATR)-FTIR spectroscopy. ATR is a widely used technique for solid samples as it requires minimal sample preparation.
3.1. Instrumentation
-
FTIR Spectrometer (e.g., Thermo Scientific Nicolet iS50, PerkinElmer Spectrum Two)
-
ATR accessory with a diamond or zinc selenide (B1212193) crystal
3.2. Sample Preparation
-
Ensure the ATR crystal surface is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth, then allow it to dry completely.
-
Place a small amount of the this compound powder (typically a few milligrams) onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply consistent pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal.
3.3. Data Acquisition
-
Background Scan: Before analyzing the sample, a background spectrum must be collected. This is done with the clean, empty ATR crystal in the infrared beam path. This scan measures the absorbance of the atmosphere (CO₂, H₂O) and the instrument itself, which will be subtracted from the sample spectrum.
-
Sample Scan: With the pigment sample in place, collect the sample spectrum.
-
Spectral Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.
-
Data Format: Transmittance or Absorbance.
-
3.4. Data Processing
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
If necessary, perform a baseline correction to ensure all peaks originate from a flat baseline.
-
Use the software's peak-picking function to identify the wavenumbers of the absorption maxima.
Workflow for FTIR Spectrum Analysis of this compound
The following diagram illustrates the logical workflow for the analysis and interpretation of the FTIR spectrum of this compound.
This comprehensive guide provides the foundational knowledge for conducting and interpreting the FTIR analysis of this compound. By following the detailed experimental protocol and referencing the predicted spectral data, researchers and scientists can effectively utilize FTIR spectroscopy for the identification and characterization of this important organic pigment.
The Solubility Profile of Pigment Yellow 73: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Pigment Yellow 73 (C.I. 11738), a monoazo arylide pigment. A thorough understanding of its solubility in aqueous and organic media is critical for its application in diverse fields, including industrial coatings, printing inks, and potentially, for consideration in research and development contexts where its physicochemical properties are of interest.
Quantitative and Qualitative Solubility Data
The solubility of this compound is a key parameter influencing its performance and application. The following tables summarize the available quantitative and qualitative solubility data in water and various organic solvents. It is important to note a significant discrepancy in the reported aqueous solubility of this compound, which may be attributable to differences in the pigment's physical form (e.g., particle size, crystalline structure), the presence of impurities, or the use of additives in commercial preparations.
Table 1: Aqueous Solubility of this compound
| Solvent | Quantitative Solubility | Method/Source |
| Water | ~ 500 g/L at 20 °C | Ataman Kimya[1] |
| Water | ≤ 1.0% maximum | ChemicalBook[2] |
| Water | ≤ 1.5% | HUPC CHEMICAL CO.,LTD[3] |
Table 2: Qualitative Solubility and Resistance in Organic Solvents
The following data is primarily derived from technical datasheets and is presented as fastness or resistance ratings, which are indicative of low solubility. The rating scale is typically 1 to 5, where 5 denotes excellent resistance (very low solubility) and 1 denotes poor resistance (higher solubility).
| Solvent | Resistance/Fastness Rating (1-5 Scale) | Source |
| Butyl Acetate | 4 | HUPC CHEMICAL CO.,LTD[3] |
| Benzene | 4 | HUPC CHEMICAL CO.,LTD[3] |
| Ketone | 4 | HUPC CHEMICAL CO.,LTD[3] |
| Ethyl Alcohol | 4-5 | HUPC CHEMICAL CO.,LTD[3] |
| Oil | 4 | HUPC CHEMICAL CO.,LTD[3] |
| Ethanol | Good resistance | World dye variety[4] |
| MEK (Methyl Ethyl Ketone) | 2 | DCL Corporation[2] |
| Ethyl Acetate | 2-3 | DCL Corporation[2] |
| Mineral Spirits | 3-4 | DCL Corporation[2] |
| Xylene | 2-3 | DCL Corporation[2] |
Experimental Protocols for Solubility Determination
Standardized methods are crucial for obtaining reliable and comparable solubility data. The International Organization for Standardization (ISO) and ASTM International provide general methods for testing pigments that can be adapted for determining the solubility of this compound.
Determination of Water-Soluble Matter (Hot Extraction Method - based on ISO 787-3)
This method determines the percentage of matter soluble in boiling water.
Principle: A known mass of the pigment is boiled in water for a specified period. The resulting solution is filtered, and the filtrate is evaporated to dryness. The mass of the residue is then determined and expressed as a percentage of the initial pigment mass.
Apparatus:
-
Flask with a reflux condenser
-
Heating mantle or hot plate
-
Filter paper (of a grade that retains the pigment)
-
Drying oven maintained at 105 ± 2 °C
-
Evaporating dish
-
Analytical balance
Procedure:
-
Weigh, to the nearest 1 mg, approximately 10 g of the pigment into the flask.
-
Add 200 ml of distilled or deionized water.
-
Bring the contents to a boil and maintain boiling under reflux for 5 minutes.
-
Allow the solution to cool to room temperature.
-
Filter the solution through the filter paper, collecting the filtrate in a clean flask.
-
Wash the pigment residue on the filter paper with small portions of cold water until the filtrate is colorless.
-
Transfer the entire filtrate to a tared evaporating dish.
-
Evaporate the filtrate to dryness on a water bath.
-
Dry the evaporating dish and residue in the oven at 105 ± 2 °C for 1 hour.
-
Cool in a desiccator and weigh to the nearest 0.1 mg.
-
Repeat the drying and weighing process until a constant mass is achieved.
Calculation: The percentage of water-soluble matter is calculated as follows:
where:
-
m1 is the initial mass of the pigment sample in grams.
-
m2 is the mass of the residue in grams.
Determination of Specific Resistance of Aqueous Leachate (based on ASTM D2448)
This method provides an index of the water-soluble salt content by measuring the electrical resistance of an aqueous extract of the pigment.
Principle: A specified amount of pigment is mixed with a defined volume of water to create a leachate. The specific resistance of this leachate is then measured using a conductivity cell. A higher specific resistance indicates a lower concentration of water-soluble salts.
Apparatus:
-
Conductivity bridge or meter
-
Conductivity cell
-
Thermometer
-
Beaker
-
Stirring rod
Procedure:
-
Determine the specific resistance of the distilled or deionized water to be used.
-
Weigh a sample of the pigment (the amount depends on the pigment's density and the desired pigment-to-water ratio, typically 1:9).
-
Transfer the pigment to a beaker and add the specified volume of water.
-
Stir the mixture for a set period (e.g., 1 hour) to allow soluble salts to leach into the water.
-
Allow the pigment to settle.
-
Measure the temperature of the leachate.
-
Immerse the conductivity cell into the clear supernatant and measure the resistance.
Calculation: The specific resistance (ρ) in ohm-centimeters is calculated as:
where:
-
R is the measured resistance in ohms.
-
K is the cell constant.
The result is typically reported along with the temperature of the measurement.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for assessing the solubility of a pigment.
Caption: Workflow for Determining Pigment Solubility.
References
An In-depth Technical Guide to the Melting Point and Thermal Stability of Pigment Yellow 73
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the melting point and thermal stability of Pigment Yellow 73 (C.I. 11738). The information is curated for professionals in research and development who require a deep understanding of the material's physical and chemical properties. This document summarizes key quantitative data, outlines detailed experimental protocols for thermal analysis, and visualizes experimental workflows and potential decomposition pathways.
Core Properties of this compound
This compound is a monoazo pigment known for its brilliant greenish-yellow hue and good lightfastness. Its thermal properties are a critical consideration for its application in various systems, including coatings, inks, and plastics. The following sections provide detailed data and methodologies related to its melting point and thermal stability.
Data Presentation: Thermal Properties
The melting point and thermal stability of this compound can vary depending on the specific grade, purity, and the analytical method employed. The data compiled from various technical sources are presented below.
| Property | Reported Value(s) | Analytical Method |
| Melting Point | 264 - 268 °C | Not Specified |
| 320 °C | Not Specified | |
| Thermal Stability | 140 °C (for Paints and Inks) | Heat Resistance Test in Medium |
| 180 °C | Heat Stability Test | |
| 190 °C | Heat Resistance Test |
Note: The discrepancies in reported values can be attributed to differences in the crystalline structure of the pigment, the presence of impurities, and the specific conditions of the analytical tests.
Experimental Protocols
To ensure accurate and reproducible determination of the melting point and thermal stability of this compound, standardized experimental protocols are essential. The following are detailed methodologies for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), based on established standards for pigments and polymers.
Determination of Melting Point by Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point of this compound by measuring the heat flow into the sample as a function of temperature.
Apparatus:
-
Differential Scanning Calorimeter (DSC) with a suitable cooling system.
-
Aluminum or hermetically sealed sample pans and lids.
-
Microbalance with a precision of ±0.01 mg.
-
Crimper for sealing the sample pans.
-
High-purity nitrogen gas for purging.
Procedure:
-
Sample Preparation: Accurately weigh 3-5 mg of dry this compound powder into an aluminum sample pan.
-
Encapsulation: Place the lid on the pan and seal it using the crimper. Ensure a good seal to prevent any loss of material during heating.
-
Reference Pan: Prepare an empty, sealed aluminum pan to be used as a reference.
-
Instrument Setup:
-
Place the sample pan and the reference pan into the DSC cell.
-
Purge the cell with nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Heat the sample from 25 °C to 350 °C at a constant heating rate of 10 °C/min.
-
-
Data Analysis:
-
Record the heat flow as a function of temperature.
-
The melting point is determined as the peak temperature of the endothermic event on the DSC thermogram. The onset temperature of the melting peak is also often reported.
-
Determination of Thermal Stability by Thermogravimetric Analysis (TGA)
Objective: To evaluate the thermal stability of this compound by measuring its mass change as a function of temperature in a controlled atmosphere.
Apparatus:
-
Thermogravimetric Analyzer (TGA).
-
Ceramic or platinum sample pans.
-
Microbalance with a precision of ±0.01 mg.
-
High-purity nitrogen or air for purging.
Procedure:
-
Sample Preparation: Place 5-10 mg of dry this compound powder into the TGA sample pan.
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with the desired gas (e.g., nitrogen for inert atmosphere, air for oxidative atmosphere) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
-
Data Analysis:
-
Record the sample weight as a function of temperature.
-
The onset temperature of decomposition is determined from the TGA curve, often defined as the temperature at which a 5% weight loss occurs.
-
The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of maximum decomposition rates.
-
Visualizations: Workflows and Pathways
To further elucidate the experimental processes and the potential chemical changes this compound undergoes at elevated temperatures, the following diagrams are provided.
Caption: Workflow for Melting Point Determination using DSC.
Caption: Workflow for Thermal Stability Analysis using TGA.
Proposed Thermal Decomposition Pathway
The thermal decomposition of monoazo pigments like this compound is a complex process. Based on the general understanding of the thermal degradation of similar structures, a plausible decomposition pathway is initiated by the cleavage of the weakest bonds in the molecule. The azo bond (-N=N-) is often susceptible to thermal cleavage, leading to the formation of radical species. Subsequent reactions can lead to a variety of smaller, volatile molecules.
Caption: Proposed Thermal Decomposition Pathway for this compound.
This guide provides a foundational understanding of the thermal properties of this compound. For critical applications, it is strongly recommended that users conduct their own analyses using the methodologies outlined herein to determine the properties of their specific pigment grade under their unique processing conditions.
Synonyms and alternative names for Pigment yellow 73
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pigment Yellow 73 (PY 73) is a monoazo pigment characterized by its bright, greenish-yellow shade. While its primary application lies within the industrial sector for coloring paints, inks, and plastics, its notable solid-state fluorescence and designation as a "biologically active chemical" have garnered interest in its potential for scientific research and biomedical applications.[1][2][3] This technical guide provides an in-depth overview of this compound, encompassing its various synonyms and alternative names, detailed physicochemical properties, manufacturing and biodegradation pathways, and a review of its current and potential experimental applications.
Synonyms and Alternative Names
This compound is known by a variety of names across different industries and suppliers. A comprehensive list of its identifiers is provided in Table 1.
Table 1: Synonyms and Alternative Names for this compound
| Identifier Type | Value | Citation |
| IUPAC Name | 2-[(E)-(4-chloro-2-nitrophenyl)diazenyl]-N-(2-methoxyphenyl)-3-oxobutanamide | [4] |
| CAS Number | 13515-40-7 | [4] |
| C.I. Name | This compound | [5] |
| C.I. Number | 11738 | [5] |
| EC Number | 236-852-7 | [6] |
| Molecular Formula | C17H15ClN4O5 | [5] |
| Common Synonyms | Hansa Yellow 4GX, Fast Yellow 4GX, Brilliant Yellow 4GX | [1][5][7] |
| Trade Names | 1235 Sunglow Yellow, Acetanil Yellow 4GH 7312C, DCC 1121 Yellow GS, Sunbrite Yellow 73, Symuler Fast Yellow 4117 | [5][8] |
| Other Identifiers | BXL1J43EKI, DTXSID6051691, HANSA BRILLIANT YELLOW 4GX | [3] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 2, compiled from various technical data sheets and scientific resources.
Table 2: Physicochemical Properties of this compound
| Property | Value | Citation |
| Molecular Weight | 390.78 g/mol | [5] |
| Physical Form | Yellow Powder | [1] |
| Melting Point | 264 - 268 °C | [5] |
| Heat Stability | 140 - 180 °C | [1][6] |
| Lightfastness (1-8 scale) | 7-8 | [6] |
| Oil Absorption | 30-60 ml/100g | [6] |
| Density | 1.5 - 1.6 g/cm³ | [1][6] |
| Water Solubility | ≤1.5% | [6] |
| Resistance to Acids | 5 (Excellent) | [6] |
| Resistance to Alkalis | 5 (Excellent) | [6] |
| Resistance to Water | 5 (Excellent) | [6] |
| Resistance to Ethanol | 4-5 (Very Good to Excellent) | [6] |
| Resistance to Butyl Acetate | 4 (Very Good) | [6] |
| Resistance to Benzene | 4 (Very Good) | [6] |
| Resistance to Ketone | 4 (Very Good) | [6] |
| Resistance to Oil | 4 (Very Good) | [6] |
Manufacturing Process
The synthesis of this compound is a two-step process typical for azo pigments: diazotization followed by an azo coupling reaction.[5]
-
Diazotization: The process begins with the diazotization of a primary aromatic amine, 4-Chloro-2-nitrobenzenamine. This reaction is carried out in the presence of a mineral acid (e.g., hydrochloric acid) and sodium nitrite (B80452) at a low temperature (0-5°C) to form a diazonium salt.
-
Azo Coupling: The resulting diazonium salt is then coupled with N-(2-methoxyphenyl)-3-oxobutanamide. This reaction forms the final this compound molecule.
The precise control of reaction parameters such as temperature, pH, and solvent polarity is crucial for determining the final properties of the pigment, including its particle size, crystallinity, and purity.[2]
Manufacturing Workflow of this compound
Biodegradation Pathway
Studies have investigated the biodegradation of this compound, particularly by the fungus Rhizopus stolonifer. The degradation process involves the breakdown of the azo bond, leading to the formation of smaller aromatic compounds.[9]
The biodegradation of this compound by R. stolonifer has been shown to proceed through the formation of metabolic intermediates, including chlorophenol and aniline.[9] This process is enhanced by the presence of co-metabolic carbon sources such as glucose, starch, and sucrose (B13894).[9] The enzymatic activity of azoreductase, deaminase, and dehalogenase from the fungus are implicated in the degradation pathway.[9]
Biodegradation Pathway of this compound
Experimental Protocols and Applications in Research
While primarily an industrial pigment, the fluorescent properties of this compound suggest its potential use in biological research, particularly in fluorescence microscopy and flow cytometry for staining cells and tissues.[1] However, detailed experimental protocols for such applications are not extensively documented in peer-reviewed literature. The following sections outline a known experimental protocol for its biodegradation and a generalized protocol for its potential use as a fluorescent probe.
Experimental Protocol: Biodegradation of this compound by Rhizopus stolonifer
This protocol is based on the study by Ravikumar and Karigar (2017).[9]
Objective: To assess the biodegradation of this compound by the fungal strain Rhizopus stolonifer.
Materials:
-
This compound
-
Rhizopus stolonifer culture
-
Fungal culture medium (e.g., Potato Dextrose Broth)
-
Co-metabolic carbon sources (glucose, starch, sucrose)
-
Spectrophotometer
-
Thin Layer Chromatography (TLC) equipment
-
Enzyme assay reagents for azoreductase, deaminase, and dehalogenase
Methodology:
-
Fungal Culture Preparation: Inoculate Rhizopus stolonifer in the fungal culture medium and incubate until a sufficient biomass is achieved.
-
Biodegradation Assay:
-
Introduce a known concentration of this compound into the fungal culture.
-
To test the effect of co-metabolic sources, supplement the medium with glucose, starch, or sucrose in separate experimental setups.
-
Incubate the cultures under agitation.
-
-
Assessment of Biodegradation:
-
Decolorization: Periodically withdraw aliquots from the culture, centrifuge to remove biomass, and measure the absorbance of the supernatant at the maximum wavelength of this compound using a spectrophotometer. A decrease in absorbance indicates decolorization.
-
Metabolite Identification: Analyze the culture supernatant using TLC to identify the metabolic intermediates (e.g., chlorophenol, aniline).
-
Enzyme Assays: Prepare cell-free extracts from the fungal biomass and perform enzyme assays to detect the activity of azoreductase, deaminase, and dehalogenase.
-
Generalized Protocol for Use as a Fluorescent Probe in Cell Imaging
Disclaimer: The following is a generalized protocol and requires optimization for specific cell types and experimental conditions. The use of this compound as a fluorescent probe in cell imaging is suggested by some manufacturers, but its efficacy and specificity need to be validated experimentally.
Objective: To visualize cellular structures using this compound as a fluorescent stain.
Materials:
-
This compound
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Mounting medium
-
Fluorescence microscope with appropriate filter sets
Methodology for Fixed Cell Staining:
-
Cell Culture: Grow cells on glass coverslips to the desired confluency.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with 0.1% Triton X-100 for 10-15 minutes (for intracellular targets).
-
Staining: Prepare a working solution of this compound in PBS. The optimal concentration needs to be determined empirically (e.g., starting with a range of 1-10 µg/mL). Incubate the cells with the staining solution for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells several times with PBS to remove unbound dye.
-
Mounting and Imaging: Mount the coverslips on microscope slides using a suitable mounting medium. Visualize the cells using a fluorescence microscope with excitation and emission wavelengths appropriate for this compound (estimated excitation max ~350-420 nm, estimated emission max ~450-550 nm; these need to be experimentally determined).[2]
Signaling Pathways
Currently, there is no information available in the scientific literature that links this compound to any specific signaling pathways. Its primary characterization is as a pigment and a potential fluorescent marker, with its biological activity largely unexplored in the context of cellular signaling.
Conclusion
This compound is a well-characterized industrial pigment with a range of synonyms and established physicochemical properties. Its manufacturing process is a standard azo pigment synthesis. While its use in biological research is not yet widespread, its fluorescent properties and reported biocompatibility suggest potential for applications in areas like fluorescence microscopy and the development of biocompatible materials. The detailed protocol for its biodegradation provides a basis for environmental studies, and the generalized cell staining protocol offers a starting point for researchers interested in exploring its utility as a fluorescent probe. Further research is needed to fully elucidate its biological activities and to develop specific protocols for its use in drug development and other advanced scientific applications.
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. This compound | 13515-40-7 | Benchchem [benchchem.com]
- 3. This compound | 13515-40-7 [chemicalbook.com]
- 4. This compound | CAS 13515-40-7 | LGC Standards [lgcstandards.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Synthesis of nanoparticles, their biocompatibility, and toxicity behavior for biomedical applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 7. This compound|Fast Yellow 4GX|CAS No.13515-40-7 [xcolorpigment.com]
- 8. This compound [dyestuffintermediates.com]
- 9. macsenlab.com [macsenlab.com]
Health and Safety Profile of Pigment Yellow 73 for Laboratory Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the health and safety data for Pigment Yellow 73 (CAS No. 13515-40-7; C.I. 11738), specifically tailored for its use in a laboratory setting. The information compiled is intended to assist researchers and professionals in handling this substance safely and responsibly.
Chemical and Physical Properties
This compound, chemically known as 2-[(4-chloro-2-nitrophenyl)azo]-N-(2-methoxyphenyl)-3-oxobutanamide, is a monoazo pigment.[1][2] Its fundamental properties are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₇H₁₅ClN₄O₅ | [3] |
| Molecular Weight | 390.78 g/mol | [3] |
| Appearance | Yellow powder | [4] |
| Melting Point | 264 - 268 °C | [4] |
| Density | 1.60 g/cm³ | [4] |
| Water Solubility | 1.0% maximum | [4] |
| Oil Absorption | 40-45 g/100g | [4] |
Toxicological Data
The toxicological profile of this compound suggests a low order of acute toxicity. However, as with any chemical, appropriate handling procedures are essential to minimize any potential risks.
| Toxicity Endpoint | Result | Species | Reference(s) |
| Acute Oral Toxicity (LD50) | > 5000 mg/kg | Rat | [5] |
| Skin Irritation | May cause mild irritation | General | [6] |
| Eye Irritation | May cause mild irritation | General | [6] |
| Genotoxicity (Ames Test) | Generally considered non-mutagenic | Bacteria | [3][7] |
| Carcinogenicity | Not classified as a carcinogen. Decomposition at high temperatures (>200°C) may produce aromatic amines. | General | [8][9] |
A screening assessment of monoazo pigments, including this compound, conducted by the Canadian government concluded a low hazard potential based on available short-term toxicity data.[7] These pigments were generally found to be negative in genotoxicity assays.[7]
Hazard Identification and Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is often not classified as a hazardous substance.[10] However, some safety data sheets indicate the potential for mild skin and eye irritation.[6] A key consideration is the potential for thermal decomposition. At temperatures exceeding 200°C, there is a risk of decomposition which may release carcinogenic aromatic amines.[9]
Handling and Storage in a Laboratory Setting
Proper handling and storage are crucial for maintaining a safe laboratory environment when working with this compound.
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust particles.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.
-
-
Hygiene Measures: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from heat and sources of ignition.[6]
Emergency Procedures
| Situation | Procedure |
| Skin Contact | Wash the affected area with soap and water. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention if irritation persists. |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
| Spill | Wear appropriate PPE. Sweep up the spilled solid material, avoiding dust generation, and place it in a suitable container for disposal. |
| Fire | Use dry chemical, carbon dioxide, or foam to extinguish. Water spray may also be used.[9] |
Experimental Protocols (Representative)
Bacterial Reverse Mutation Test (Ames Test - OECD 471)
This test is used to evaluate the mutagenic potential of a substance.
Methodology:
-
Preparation: Cultures of specific strains of bacteria (e.g., Salmonella typhimurium) that have a mutation preventing them from producing an essential amino acid (e.g., histidine) are prepared. A metabolic activation system (S9 fraction from rat liver) is used to simulate mammalian metabolism. The test substance is dissolved in a suitable solvent.[11][12]
-
Exposure: The bacterial culture, the test substance at various concentrations, and either the S9 mix or a buffer are combined in soft agar (B569324). This mixture is then poured onto a minimal agar plate, which lacks the essential amino acid.[11]
-
Incubation and Analysis: The plates are incubated for 48-72 hours. Only bacteria that have undergone a reverse mutation (revertants) will be able to grow and form colonies. The number of revertant colonies in the presence of the test substance is compared to the number of spontaneous revertants in the negative control. A significant increase in revertant colonies suggests mutagenic potential.[12]
Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)
This method is used to assess the acute toxic effects of a substance after oral administration.
Methodology:
-
Dosing: A single dose of the substance is administered to a small number of animals (usually rats) via oral gavage. The starting dose is selected from a series of fixed levels (e.g., 5, 50, 300, 2000 mg/kg). For substances with low expected toxicity like this compound, a limit test at 2000 mg/kg might be performed.[13]
-
Observation: The animals are observed for signs of toxicity and mortality for up to 14 days. Body weight is recorded, and a gross necropsy is performed at the end of the study.[13]
-
Endpoint: The outcome of the test is the observation of toxic effects or mortality at a specific dose level, which allows for the classification of the substance according to its acute oral toxicity.[13]
Acute Dermal Irritation/Corrosion (OECD 404)
This test evaluates the potential of a substance to cause skin irritation or corrosion.
Methodology:
-
Application: A small amount (0.5 g or 0.5 mL) of the test substance is applied to a shaved area of the skin of an albino rabbit and covered with a gauze patch.[14][15]
-
Exposure: The patch is left in place for a specified period, typically 4 hours.[14]
-
Observation: After the patch is removed, the skin is observed for signs of erythema (redness) and edema (swelling) at various time points (e.g., 1, 24, 48, and 72 hours).[15]
-
Scoring and Classification: The severity of the skin reactions is scored, and the substance is classified based on the mean scores.[14]
Signaling Pathways
Currently, there is no specific information available in the reviewed scientific literature that identifies particular cellular signaling pathways as being directly affected by this compound. Azo dyes in general can undergo metabolic reduction, which may lead to the formation of aromatic amines.[16] Some of these metabolites have been implicated in various toxicological effects, but a direct and specific link to signaling pathway disruption by this compound itself has not been established. Further research is required to elucidate any potential interactions with cellular signaling cascades.
Conclusion
This compound generally exhibits a low acute toxicity profile and is not classified as a hazardous substance under GHS. However, the potential for mild skin and eye irritation, and the risk of decomposition into hazardous byproducts at high temperatures, necessitate careful handling in a laboratory setting. Adherence to standard laboratory safety protocols, including the use of appropriate personal protective equipment and working in a well-ventilated area, is essential to ensure the safety of researchers and professionals. While no specific signaling pathways have been identified, the general toxicological properties of azo dyes warrant a cautious approach.
References
- 1. This compound | CAS 13515-40-7 | LGC Standards [lgcstandards.com]
- 2. probiologists.com [probiologists.com]
- 3. sdc.org.uk [sdc.org.uk]
- 4. This compound - Ataman Kimya [atamanchemicals.com]
- 5. environmentclearance.nic.in [environmentclearance.nic.in]
- 6. hdsupplysolutions.com [hdsupplysolutions.com]
- 7. Screening Assessment - Canada.ca [canada.ca]
- 8. Toxicity and Fate of Azo Pigments, Danish Environmental Protection Agency [www2.mst.dk]
- 9. cityofhouston.ehsinsight.com [cityofhouston.ehsinsight.com]
- 10. This compound | C17H15ClN4O5 | CID 61637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 12. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A step-by-step approach for assessing acute oral toxicity without animal testing for additives of quasi-drugs and cosmetic ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. Skin (dermal) irritation | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 16. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Solid-State Architecture of Pigment Yellow 73: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the crystalline structure of C.I. Pigment Yellow 73, a monoazo acetoacetanilide (B1666496) pigment. The information is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the solid-state properties of organic pigments.
Introduction
This compound (C.I. 11738), chemically known as 2-[(4-chloro-2-nitrophenyl)azo]-N-(2-methoxyphenyl)-3-oxobutanamide, is a significant colorant used in various industrial applications. Its performance characteristics, such as color strength, opacity, and fastness, are intrinsically linked to its solid-state structure. Understanding the crystal packing and molecular conformation is therefore crucial for optimizing its properties and developing new applications.
While a complete, publicly available crystal structure determination specifically for this compound is not readily found in the literature, the crystallographic data of the closely related C.I. Pigment Yellow 74 (C.I. 11741) provides a robust model for its structural properties. Pigment Yellow 74, α-(2-methoxy-4-nitrophenylhydrazono)-α-aceto-2'-methoxyacetanilide, shares a high degree of structural similarity with this compound. The primary difference lies in the substitution pattern on the phenyl rings. The crystal structure of Pigment Yellow 74 was determined by A. Whitaker and N. P. C. Walker and published in Acta Crystallographica Section C: Crystal Structure Communications.[1] This guide will utilize the data from this study as a close structural analogue to this compound.
Like many acetoacetanilide pigments, Pigment Yellow 74 exists in the hydrazone tautomeric form in the solid state.[1] The molecule is kept approximately planar by four intramolecular hydrogen bonds.[1]
Crystallographic Data
The following table summarizes the key crystallographic data for C.I. Pigment Yellow 74, serving as a reference for the crystalline structure of this compound. The data was obtained from single-crystal X-ray diffraction analysis.[1]
| Parameter | Value |
| Chemical Formula | C₁₈H₁₈N₄O₆ |
| Molecular Weight | 386.4 g/mol |
| Crystal System | Triclinic |
| Space Group | Pī |
| a | 10.729(2) Å |
| b | 11.976(2) Å |
| c | 7.628(1) Å |
| α | 103.43(1)° |
| β | 110.28(1)° |
| γ | 88.06(1)° |
| Volume | 892.6(3) ų |
| Z | 2 |
| Density (measured) | 1.433(5) Mg m⁻³ |
| Density (calculated) | 1.4376(5) Mg m⁻³ |
| Radiation | Cu Kα (λ = 1.54184 Å) |
| Temperature | Room Temperature |
| Final R-factor | 7.2% for 3385 reflections |
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of the crystal structure of organic pigments like Pigment Yellow 74 is typically achieved through single-crystal X-ray diffraction (XRD). This powerful analytical technique provides precise information about the three-dimensional arrangement of atoms within a crystal lattice.
Crystal Growth
The initial and often most challenging step is the growth of high-quality single crystals suitable for diffraction experiments. Due to the low solubility of organic pigments, this is a critical phase. A common method involves the slow cooling of a saturated solution of the pigment in a suitable organic solvent. For monoazo acetoacetanilide pigments, solvents such as toluene (B28343) or other aromatic hydrocarbons are often employed. The slow evaporation of the solvent over several days or weeks can also yield crystals of sufficient size and quality.
Data Collection
A single crystal of appropriate dimensions (typically 0.1 - 0.5 mm) is mounted on a goniometer head. The crystal is then placed in a single-crystal X-ray diffractometer. The instrument directs a monochromatic X-ray beam onto the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots. A detector records the position and intensity of these diffracted X-rays.
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell dimensions and the space group of the crystal. The phase problem is then solved using direct methods or Patterson methods to obtain an initial model of the electron density map. This map allows for the identification of the positions of the atoms in the crystal structure.
The initial structural model is then refined using least-squares methods. This iterative process adjusts the atomic coordinates and thermal parameters to achieve the best possible fit between the observed and calculated diffraction intensities, resulting in a final, accurate crystal structure.
Visualization of the Experimental Workflow
The following diagram illustrates the typical workflow for determining the crystal structure of an organic pigment using single-crystal X-ray diffraction.
Caption: Experimental workflow for crystal structure determination.
References
Photophysical Properties of Pigment Yellow 73: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Pigment Yellow 73
This compound, chemically identified as 2-[(4-chloro-2-nitrophenyl)azo]-N-(2-methoxyphenyl)-3-oxobutanamide, is a member of the azo pigment family.[1][4] Azo pigments are characterized by the presence of the azo functional group (-N=N-) connecting aromatic rings. The specific chemical structure of this compound gives rise to its distinct color and photophysical properties. It is often referred to by trade names such as Hansa Yellow 4GX.[2]
While many azo compounds are known to be non-fluorescent due to efficient non-radiative decay pathways, a subset, including this compound, demonstrates solid-state fluorescence.[3][5] This phenomenon is of significant interest as the fluorescence properties of organic pigments can be influenced by their molecular structure and crystalline packing.
It is crucial to distinguish this compound from "Acid Yellow 73," which is the sodium salt of fluorescein. These are distinct chemical compounds with different structures and properties.
Known Properties of this compound
Quantitative data for the quantum yield and fluorescence lifetime of this compound is not prevalent in the existing scientific literature. However, its general properties have been documented.
| Property | Value/Description |
| Chemical Formula | C₁₇H₁₅ClN₄O₅ |
| Molecular Weight | 390.78 g/mol |
| C.I. Name | This compound |
| C.I. Number | 11738 |
| CAS Number | 13515-40-7 |
| Appearance | Yellow powder |
| Pigment Class | Monoazo |
| Fluorescence | Exhibits solid-state fluorescence |
This table summarizes the general properties of this compound.
Experimental Protocols for Photophysical Characterization
To determine the quantum yield and fluorescence lifetime of this compound, standardized photophysical measurement techniques are employed. The following sections detail the methodologies for these key experiments.
Determination of Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The relative quantum yield is a commonly used method, where the fluorescence intensity of the sample is compared to that of a well-characterized standard with a known quantum yield.
Experimental Workflow for Relative Quantum Yield Measurement
Caption: Workflow for determining the relative fluorescence quantum yield.
Methodology:
-
Selection of a Standard: Choose a standard fluorophore with a well-documented quantum yield and an absorption profile that overlaps with the sample. For a yellow pigment, quinine sulfate (B86663) in 0.1 M H₂SO₄ (Φ = 0.54) or a rhodamine dye could be suitable standards.
-
Preparation of Solutions: Prepare a series of dilute solutions of both the this compound sample and the standard in a suitable solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Absorbance Measurement: Record the UV-Vis absorption spectra of all solutions.
-
Fluorescence Measurement: Record the fluorescence emission spectra of all solutions. It is crucial to use the same excitation wavelength, slit widths, and instrument geometry for both the sample and the standard.
-
Data Analysis:
-
Correct the measured emission spectra for the wavelength-dependent response of the spectrometer.
-
Integrate the area under the corrected emission spectra for both the sample and the standard.
-
Calculate the quantum yield of the sample (Φₓ) using the following equation:
Φₓ = Φₛₜ * (Iₓ / Iₛₜ) * (Aₛₜ / Aₓ) * (nₓ² / nₛₜ²)
Where:
-
Φₛₜ is the quantum yield of the standard.
-
Iₓ and Iₛₜ are the integrated fluorescence intensities of the sample and the standard, respectively.
-
Aₓ and Aₛₜ are the absorbances of the sample and the standard at the excitation wavelength, respectively.
-
nₓ and nₛₜ are the refractive indices of the sample and standard solutions, respectively.
-
-
Determination of Fluorescence Lifetime
The fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state by emitting a photon. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive and widely used technique for measuring fluorescence lifetimes in the picosecond to nanosecond range.
Experimental Workflow for TCSPC Measurement
Caption: Workflow for fluorescence lifetime measurement using TCSPC.
Methodology:
-
Instrumentation: A TCSPC system consists of a high-repetition-rate pulsed light source (e.g., a picosecond diode laser), a sample holder, a sensitive and fast photodetector (e.g., a microchannel plate photomultiplier tube or a single-photon avalanche diode), and timing electronics.
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent.
-
Data Acquisition:
-
The sample is excited by the pulsed laser.
-
For each laser pulse, a "START" signal is sent to a time-to-amplitude converter (TAC).
-
The detection of the first emitted photon generates a "STOP" signal to the TAC.
-
The time difference between the START and STOP signals is measured and stored in a multichannel analyzer.
-
This process is repeated for millions of excitation cycles to build up a histogram of the probability of photon emission over time after excitation.
-
-
Data Analysis:
-
The resulting histogram represents the fluorescence decay curve.
-
This decay curve is then fitted to one or more exponential functions to extract the fluorescence lifetime(s). For a single exponential decay, the intensity (I) as a function of time (t) is given by:
I(t) = I₀ * exp(-t/τ)
Where I₀ is the intensity at time zero and τ is the fluorescence lifetime.
-
Factors Influencing Fluorescence Properties of Azo Pigments
The fluorescence of azo pigments like this compound is often linked to specific structural features and the surrounding environment. Research on similar fluorescent pigments, such as Pigment Yellow 101, has provided insights into the mechanisms governing their photophysical behavior.[6][7][8]
-
Intramolecular Hydrogen Bonding: The presence of intramolecular hydrogen bonds can promote fluorescence by increasing the rigidity of the molecular structure and reducing non-radiative decay pathways.
-
Molecular Aggregation: In the solid state, the way pigment molecules pack in the crystal lattice can significantly impact fluorescence. Strong intermolecular interactions can sometimes lead to fluorescence quenching.
-
Solvent Effects: In solution, the polarity and viscosity of the solvent can influence the excited state dynamics and, consequently, the quantum yield and lifetime.
Conclusion
References
- 1. jacksonsart.com [jacksonsart.com]
- 2. epsilonpigments.com [epsilonpigments.com]
- 3. This compound - Ataman Kimya [atamanchemicals.com]
- 4. This compound | C17H15ClN4O5 | CID 61637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Fluorescent azobenzenes and aromatic aldimines featuring an N–B interaction - Dalton Transactions (RSC Publishing) DOI:10.1039/C3DT51689J [pubs.rsc.org]
- 6. Solid state fluorescence of Pigment Yellow 101 and derivatives: a conserved property of the individual molecules - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. file.medchemexpress.com [file.medchemexpress.com]
An In-depth Technical Guide to the Photophysical Properties of Monoazo Yellow Pigments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoazo yellow pigments are a significant class of organic colorants characterized by a single azo group (-N=N-) connecting two aromatic moieties. Their vibrant yellow hues, good tinctorial strength, and relatively low cost have led to their widespread use in various industrial applications, including printing inks, paints, plastics, and textiles.[1][2][3] Beyond their traditional roles as colorants, the unique photophysical properties of these molecules are garnering increasing interest in scientific and technological fields. Their ability to interact with light through absorption, emission, and photo-induced structural changes makes them potential candidates for applications in molecular switches, sensors, and photodynamic therapy. This guide provides a comprehensive overview of the core photophysical properties of monoazo yellow pigments, with a focus on the underlying principles, experimental methodologies for their characterization, and a summary of available data.
Fundamental Principles of Light Interaction
The interaction of light with monoazo yellow pigments is governed by the principles of quantum mechanics, where the absorption of a photon excites an electron from a lower energy molecular orbital to a higher energy one. The subsequent de-excitation of this electron can occur through several pathways, each with a characteristic timescale and quantum efficiency. These processes are conveniently visualized using a Jablonski diagram.
The Jablonski Diagram
A Jablonski diagram illustrates the electronic and vibrational energy levels of a molecule and the transitions between them. Key photophysical processes depicted in the diagram include:
-
Absorption: The molecule absorbs a photon, causing an electron to be promoted from the ground electronic state (S₀) to a higher singlet excited state (S₁, S₂, etc.). This is a very fast process, typically occurring on the femtosecond timescale.
-
Vibrational Relaxation: Within each electronic state, the molecule rapidly relaxes to the lowest vibrational energy level through non-radiative processes.
-
Internal Conversion: The molecule can transition non-radiatively from a higher electronic state to a lower one (e.g., from S₂ to S₁).
-
Fluorescence: The molecule returns from the lowest vibrational level of the first excited singlet state (S₁) to the ground state (S₀) by emitting a photon. Fluorescence lifetimes are typically in the nanosecond range.
-
Intersystem Crossing: The molecule can undergo a spin-forbidden transition from a singlet excited state to a triplet excited state (T₁).
-
Phosphorescence: The molecule in the triplet state can relax to the singlet ground state by emitting a photon. This process is spin-forbidden and therefore much slower than fluorescence, with lifetimes ranging from microseconds to seconds.
Key Photophysical Parameters
The photophysical behavior of a monoazo yellow pigment is quantified by several key parameters:
-
Absorption Maximum (λmax): The wavelength at which the pigment exhibits maximum light absorption. This is determined by the electronic structure of the molecule.
-
Molar Extinction Coefficient (ε): A measure of how strongly a chemical species absorbs light at a given wavelength. It is an intrinsic property of the molecule and is often reported in units of L mol⁻¹ cm⁻¹.
-
Emission Maximum (λem): The wavelength at which the pigment exhibits maximum fluorescence intensity.
-
Fluorescence Quantum Yield (Φf): The ratio of the number of photons emitted through fluorescence to the number of photons absorbed. It represents the efficiency of the fluorescence process.
-
Excited-State Lifetime (τ): The average time a molecule spends in the excited state before returning to the ground state.
Photoisomerization in Monoazo Yellow Pigments
A key photophysical process in many azo compounds is trans-cis (or E/Z) photoisomerization around the azo bond.[4] The trans isomer is generally more thermodynamically stable. Upon absorption of light, the molecule can be excited to a state where rotation around the N=N bond becomes possible, leading to the formation of the cis isomer. This process is often reversible, either thermally or by irradiation with a different wavelength of light. This photo-switchable behavior is the basis for their potential use in molecular devices.
Quantitative Photophysical Data
The following table summarizes available photophysical data for a selection of monoazo yellow pigments. It is important to note that these values can be influenced by factors such as the solvent, temperature, and pH of the medium.
| Pigment Name (CI Name) | λmax (nm) | Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹) | λem (nm) | Fluorescence Quantum Yield (Φf) | Excited-State Lifetime (τ) (ns) | Solvent |
| Pigment Yellow 1 (Hansa Yellow G) | ~410-440 | Not widely reported | Not typically fluorescent in solid state | ~0 | Not applicable | Various |
| Pigment Yellow 3 (Hansa Yellow 10G) | ~410-440 | Not widely reported | Exhibits solid-state fluorescence | Not widely reported | Not widely reported | Various |
| Pigment Yellow 74 (Arylide Yellow 5GX) | ~430-450 | Not widely reported | Low fluorescence in solution | Low | Not widely reported | THF |
| Pigment Yellow 101 | 411 | Not widely reported | 512 | Not widely reported | Ultrafast dynamics observed | Dichloromethane |
| Pyrazolone Azo Dye 1 | 444 | Not reported | Not reported | Not reported | Not reported | Chloroform |
| Thiazole Azo Dye 1 | 407-462 | Not reported | Fluorescent with low intensity | Not widely reported | Not widely reported | Various |
Note: The data in this table is compiled from various sources and may not be directly comparable due to differing experimental conditions. "Not widely reported" indicates that reliable quantitative data was not found in the surveyed literature.
Experimental Protocols
Accurate determination of photophysical parameters requires careful experimental design and execution. The following sections detail the methodologies for key experiments.
UV-Vis Absorption Spectroscopy
This technique is used to measure the absorption of light by a sample as a function of wavelength.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the monoazo yellow pigment in a suitable spectroscopic-grade solvent (e.g., ethanol, DMSO, chloroform). The solvent should be transparent in the wavelength range of interest.
-
Prepare a series of dilutions from the stock solution to obtain concentrations that result in absorbance values between 0.1 and 1.0 at the λmax.
-
-
Instrumentation:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Use a pair of matched quartz cuvettes with a 1 cm path length.
-
-
Measurement:
-
Fill one cuvette with the pure solvent to serve as a reference.
-
Fill the other cuvette with the pigment solution.
-
Record the absorption spectrum over the desired wavelength range (typically 200-800 nm).
-
The wavelength of maximum absorbance (λmax) is determined from the peak of the spectrum.
-
The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette.
-
Fluorescence Spectroscopy
This technique measures the emission of light from a sample after it has been excited by light of a shorter wavelength.
Methodology:
-
Sample Preparation:
-
Prepare dilute solutions of the pigment in a spectroscopic-grade solvent. The absorbance of the solutions at the excitation wavelength should be below 0.1 to avoid inner filter effects.
-
-
Instrumentation:
-
Use a spectrofluorometer equipped with an excitation source (e.g., xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).
-
-
Measurement:
-
Set the excitation wavelength (usually at or near the λmax).
-
Scan the emission monochromator to record the fluorescence spectrum.
-
The wavelength of maximum emission (λem) is determined from the peak of the spectrum.
-
Determination of Fluorescence Quantum Yield (Relative Method)
The relative method involves comparing the fluorescence of the sample to that of a standard with a known quantum yield.
Methodology:
-
Standard Selection: Choose a fluorescence standard that absorbs and emits in a similar spectral region as the sample.
-
Measurement:
-
Measure the UV-Vis absorption spectra of both the sample and the standard at several different concentrations (with absorbance < 0.1 at the excitation wavelength).
-
Measure the fluorescence emission spectra of the same solutions, using the same excitation wavelength and instrument settings for both the sample and the standard.
-
-
Calculation:
-
Integrate the area under the emission spectra for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slopes of these plots are used in the following equation:
Φf,sample = Φf,std * (msample / mstd) * (ηsample² / ηstd²)
where Φf is the fluorescence quantum yield, m is the slope of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.
-
Conclusion
Monoazo yellow pigments exhibit a rich and complex array of photophysical properties that extend far beyond their role as simple colorants. Understanding these properties is crucial for both optimizing their traditional applications and for harnessing their potential in emerging technologies. While a comprehensive database of quantitative photophysical data for this class of compounds is still developing, the experimental and theoretical frameworks outlined in this guide provide a solid foundation for researchers and professionals to explore and exploit the fascinating light-matter interactions of monoazo yellow pigments. Further research into the structure-property relationships will undoubtedly unlock new and exciting applications for these versatile molecules.
References
Methodological & Application
Application Notes: Pigment Yellow 73 as a Fluorescent Marker in Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pigment Yellow 73, also known by its Colour Index name C.I. 11738 or as Hansa Yellow 4GX, is a monoazo pigment characterized by its vibrant yellow-green to brilliant yellow hue and notable fluorescence.[1] While extensively utilized in industrial applications such as paints, inks, and plastics for its good lightfastness and stability, its potential as a fluorescent marker in microscopy is an emerging area of interest.[1][2][3] These application notes provide an overview of the available data on this compound and outline generalized protocols for its evaluation as a fluorescent marker in microscopy applications.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is compiled from various supplier technical data sheets and general chemical information resources.
| Property | Value | References |
| Chemical Name | 2-[(4-Chloro-2-nitrophenyl)azo]-N-(2-methoxyphenyl)-3-oxobutanamide | [4] |
| C.I. Name | This compound (C.I. 11738) | [5][6] |
| CAS Number | 13515-40-7 | [5][6] |
| Molecular Formula | C₁₇H₁₅ClN₄O₅ | [6] |
| Molecular Weight | 390.78 g/mol | [6] |
| Appearance | Yellow Powder | [5][6] |
| Melting Point | 264 - 268 °C | [6] |
| Lightfastness | Good to Very Good | [1][5] |
| Acid/Alkali Resistance | Good | [1][5] |
Photophysical Properties
Note: Researchers should empirically determine the optimal excitation and emission wavelengths for their specific imaging setup and experimental conditions. A general starting point for yellow fluorescent compounds would be excitation in the blue range (around 450-490 nm) and emission in the green-yellow range (around 510-550 nm).
Biocompatibility and Suitability for Live-Cell Imaging
The biocompatibility of this compound for direct use in live-cell imaging has not been extensively studied. While some sources mention its exploration in biocompatible materials for tissue engineering, this does not directly translate to its suitability as an intracellular stain.[1] The cytotoxicity of the pigment and its potential to interfere with cellular processes are unknown. Therefore, initial studies should include viability assays to assess its impact on the cells of interest.
Experimental Protocols
The following are generalized protocols for the initial evaluation of this compound as a fluorescent marker for fixed and live cells. Optimization will be required for specific cell types and applications.
Preparation of Stock Solution
-
Solvent Selection: Due to its organic nature, this compound is generally insoluble in aqueous buffers. A stock solution should be prepared in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.
-
Concentration: Prepare a high-concentration stock solution (e.g., 1-10 mM) by dissolving the this compound powder in the chosen solvent. Sonication may be necessary to aid dissolution.
-
Storage: Store the stock solution at -20°C, protected from light.
Protocol 1: Staining of Fixed Cells
This protocol is intended for the initial assessment of this compound's ability to stain cellular structures.
Materials:
-
Cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (for permeabilization)
-
This compound stock solution
-
Antifade mounting medium
Procedure:
-
Cell Fixation:
-
Wash cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization (Optional):
-
If intracellular staining is desired, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Staining:
-
Dilute the this compound stock solution in PBS to a working concentration. A starting range of 1-10 µM is recommended for initial experiments.
-
Incubate the fixed (and permeabilized) cells with the staining solution for 30-60 minutes at room temperature, protected from light.
-
Wash three times with PBS to remove unbound dye.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Image the slides using a fluorescence microscope with appropriate filter sets.
-
Protocol 2: Staining of Live Cells
Caution: The toxicity of this compound to living cells is unknown. It is crucial to perform cytotoxicity assays in parallel with initial live-cell imaging experiments.
Materials:
-
Cells grown in imaging dishes or chamber slides
-
Complete cell culture medium
-
This compound stock solution
-
Live-cell imaging medium (e.g., phenol (B47542) red-free medium)
Procedure:
-
Cell Preparation:
-
Culture cells to the desired confluency in an appropriate imaging vessel.
-
-
Staining:
-
Dilute the this compound stock solution in pre-warmed complete cell culture medium to a working concentration. A starting range of 0.5-5 µM is recommended.
-
Replace the existing medium with the staining medium.
-
Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator, protected from light.
-
-
Washing:
-
Gently wash the cells two to three times with pre-warmed live-cell imaging medium to remove excess dye.
-
-
Imaging:
-
Image the cells immediately using a fluorescence microscope equipped with a live-cell incubation chamber.
-
Data Presentation
For a systematic evaluation of this compound as a fluorescent marker, the following quantitative data should be collected and organized into tables for clear comparison.
Table 2: Photophysical Properties of this compound
| Solvent/Environment | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) |
| e.g., DMSO | |||
| e.g., Ethanol | |||
| e.g., Intracellular |
Table 3: Staining Conditions and Observations
| Cell Type | Fixation/Live | Staining Concentration (µM) | Incubation Time (min) | Signal-to-Noise Ratio | Photostability (t½, sec) | Cellular Localization | Cytotoxicity (LC₅₀, µM) |
| e.g., HeLa | Fixed | N/A | |||||
| e.g., HeLa | Live | ||||||
| e.g., Fibroblasts | Fixed | N/A | |||||
| e.g., Fibroblasts | Live |
Visualizations
Experimental Workflow for Fixed Cell Staining
Caption: Workflow for staining fixed cells with this compound.
Logical Relationship for Evaluating a Novel Fluorescent Marker
Caption: Decision-making workflow for evaluating a novel fluorescent marker.
Conclusion and Future Directions
This compound presents as a potentially interesting fluorescent scaffold due to its high fluorescence and stability. However, there is a significant lack of fundamental research into its photophysical properties and its interactions with biological systems. The protocols and data tables provided here serve as a starting point for researchers to systematically evaluate its utility as a fluorescent marker in microscopy. Further studies are required to characterize its spectral properties, biocompatibility, and staining specificity to determine its place among the existing palette of fluorescent probes.
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. specialchem.com [specialchem.com]
- 3. epsilonpigments.com [epsilonpigments.com]
- 4. This compound | C17H15ClN4O5 | CID 61637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. union-pigment.com [union-pigment.com]
- 6. This compound [dyestuffintermediates.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | Fluorescent Dye | MCE [medchemexpress.cn]
Application Notes and Protocols for Acid Yellow 73 (Fluorescein) as a Tracer Dye in Environmental Studies
A Note on Terminology: Initial research indicates a potential confusion between "Pigment Yellow 73" and "Acid Yellow 73." For environmental tracing studies, Acid Yellow 73 (C.I. 45350; CAS 518-47-8) , commonly known as fluorescein (B123965) or its sodium salt uranine , is the appropriate fluorescent tracer dye. This compound is a pigment with very low water solubility, making it unsuitable for tracking water movement. These application notes and protocols exclusively refer to Acid Yellow 73 (fluorescein).
Introduction
Acid Yellow 73, or fluorescein, is a highly fluorescent, water-soluble xanthene dye extensively used as a tracer in environmental studies.[1][2][3] Its brilliant yellow-green fluorescence allows for detection at very low concentrations, making it an invaluable tool for tracking water flow in various hydrological systems.[4][5] This document provides detailed application notes and experimental protocols for researchers, scientists, and environmental professionals utilizing fluorescein for environmental tracing.
Key Applications:
-
Groundwater Tracing: Delineating flow paths, determining groundwater velocity, and identifying connections between sinkholes and springs in karst terranes.[6][7]
-
Surface Water Studies: Measuring stream discharge, time of travel, and dispersion characteristics.[8]
-
Contaminant Transport Studies: Simulating the movement of soluble contaminants in aquifers and surface water bodies.
-
Leak Detection: Identifying leaks in pipelines, tanks, and other containment structures.[2]
Properties and Characteristics of Acid Yellow 73 (Fluorescein)
Fluorescein's utility as a tracer dye is dictated by its physicochemical properties. A summary of these properties is presented in the table below.
| Property | Value / Characteristic | Significance in Environmental Tracing |
| C.I. Name | Acid Yellow 73 | Standardized nomenclature. |
| CAS Number | 518-47-8 (sodium salt) | Unique chemical identifier.[1][3] |
| Molecular Formula | C₂₀H₁₀Na₂O₅ | Chemical composition.[1][3] |
| Molecular Weight | 376.27 g/mol | Relevant for concentration calculations.[1][3] |
| Appearance | Orange-red to dark red powder | Dissolves to produce a fluorescent yellow-green solution.[5] |
| Water Solubility | High | Essential for use as a water tracer.[1] |
| Fluorescence | Intense yellow-green | Allows for detection at very low concentrations.[5][8] |
| Excitation Max. | ~490 nm | Wavelength of light absorbed to induce fluorescence. |
| Emission Max. | ~515 nm | Wavelength of light emitted, which is detected. |
| Detection Limit | As low as 0.1 parts per billion (ppb) | Enables the use of small quantities of dye.[4] |
| Sorption | Low tendency for sorption to most minerals. | Generally moves with the water, providing accurate flow path information.[9] |
| Toxicity | Low at typical concentrations used for tracing. | Considered safe for use in sensitive environments.[5] |
Advantages and Disadvantages
The selection of a tracer dye depends on the specific conditions of the study site.
| Advantages | Disadvantages |
| High Detectability: Can be detected at very low concentrations (sub-ppb levels) using fluorometers.[4] | Photodegradation: Rapidly degrades in the presence of sunlight, limiting its use in open surface waters.[8][10] |
| Low Sorption: Exhibits low adsorption to most aquifer materials, especially in carbonate (karst) terrains.[7][9] | pH Sensitivity: Fluorescence is significantly reduced in acidic conditions (pH < 5.5).[7][11] |
| Cost-Effective: Relatively inexpensive compared to other tracer dyes. | Background Fluorescence: Natural organic matter in some water bodies can cause background fluorescence that may interfere with detection. |
| Safety: Low toxicity at the concentrations typically used in environmental studies.[5] |
Experimental Protocols
Qualitative Tracer Test (Point-to-Point Connection)
This protocol is designed to determine if a hydraulic connection exists between two points, such as a sinkhole and a spring.
Caption: Workflow for a qualitative groundwater tracer test.
Methodology:
-
Site Selection and Background Sampling:
-
Identify the injection point (e.g., sinkhole, losing stream) and potential monitoring points (e.g., springs, wells).
-
Before dye injection, collect background water samples and deploy activated charcoal packets at all monitoring locations for at least one week to assess background fluorescence.
-
-
Dye Mass Calculation:
-
The mass of fluorescein required depends on factors such as the expected travel distance, discharge, and degree of dispersion.
-
For qualitative traces in karst environments, a common starting point is 100-500 grams of dye per estimated kilometer of travel distance.
-
-
Dye Injection:
-
Dissolve the calculated mass of fluorescein powder in a bucket of water from the injection site.
-
Pour the dye solution into the injection point.
-
Record the date, time, and exact amount of dye injected.
-
-
Charcoal Packet Deployment:
-
Place activated charcoal packets, which adsorb the dye from the water over time, at each monitoring location.
-
Secure the packets to ensure they remain submerged and in place.
-
-
Sample Collection:
-
Retrieve the charcoal packets from the monitoring locations at regular intervals (e.g., weekly) and replace them with fresh packets.
-
Label each collected packet with the location, date, and time of retrieval.
-
-
Elution of Dye from Charcoal:
-
In the laboratory, elute the adsorbed dye from the charcoal using a basic alcohol solution (e.g., a mixture of 70% isopropyl alcohol and a 5% potassium hydroxide (B78521) solution).
-
Allow the charcoal to soak in the eluent for at least one hour.
-
-
Fluorometric Analysis:
-
Analyze the eluent using a scanning fluorometer or a filter fluorometer equipped with the appropriate filters for fluorescein.
-
A positive detection is indicated by a fluorescence peak at the characteristic emission wavelength for fluorescein.
-
-
Data Interpretation:
-
A positive result confirms a hydraulic connection between the injection and monitoring points. The time between injection and the first positive detection provides an estimate of the minimum travel time.
-
Quantitative Tracer Test (Time of Travel and Dispersion)
This protocol is used to determine the travel time, velocity, and dispersion characteristics of a water body.
Caption: Workflow for a quantitative tracer test.
Methodology:
-
Site Reconnaissance and Discharge Measurement:
-
Select a straight reach of the stream or a well-defined flow path.
-
Measure the discharge (flow rate) of the stream or aquifer at the time of the test.
-
-
Dye Injection:
-
Inject a known mass of fluorescein as a "slug" (all at once) at the upstream end of the study reach.
-
Ensure rapid and complete mixing of the dye with the water.
-
-
Sampling:
-
At a downstream location, collect water samples at frequent, regular intervals using an automatic water sampler.
-
Alternatively, use an in-situ fluorometer to continuously measure the fluorescence of the water.
-
-
Laboratory Analysis:
-
If water samples were collected, analyze the concentration of fluorescein in each sample using a calibrated fluorometer.
-
-
Concentration vs. Time Curve Generation:
-
Plot the measured fluorescein concentration against time to generate a breakthrough curve.
-
-
Data Analysis:
-
From the breakthrough curve, determine the time to the leading edge, peak concentration, and trailing edge of the dye cloud.
-
Calculate the mean travel time, velocity, and longitudinal dispersion coefficient using established hydrological formulas.
-
Data Presentation
Quantitative data from tracer studies should be summarized for clarity and comparison.
Table 1: Comparison of Fluorescein with Rhodamine WT
| Parameter | Acid Yellow 73 (Fluorescein) | Rhodamine WT |
| Color | Yellow-Green | Red |
| Photostability | Low | High |
| Sorption | Low on minerals, moderate on organic matter[9] | Very low |
| pH Sensitivity | High (fluorescence drops below pH 5.5)[7] | Moderate |
| Primary Use | Groundwater, especially in karst; low-light surface water | Surface water, long-duration studies |
Table 2: Typical Results from a Quantitative Tracer Test
| Parameter | Value |
| Distance of Reach | 1.5 km |
| Discharge | 0.5 m³/s |
| Mass of Dye Injected | 200 g |
| Time to Leading Edge | 2.5 hours |
| Time to Peak Concentration | 3.2 hours |
| Peak Concentration | 15.8 ppb |
| Mean Velocity | 0.13 m/s |
| Dispersion Coefficient | 2.5 m²/s |
Safety and Environmental Considerations
-
While fluorescein has low toxicity at the concentrations used for tracing, it is important to use the minimum amount of dye necessary to achieve the study objectives.
-
Avoid using fluorescein in acidic waters where its fluorescence will be inhibited.[11]
-
Be aware of local regulations regarding the introduction of tracer dyes into water bodies.
-
When handling the concentrated dye powder, wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Conclusion
Acid Yellow 73 (fluorescein) is a powerful and versatile tracer dye for a wide range of environmental studies. By understanding its properties and following established protocols, researchers can effectively track water movement and gain valuable insights into hydrological systems. Careful planning, execution, and data analysis are crucial for obtaining reliable and meaningful results.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. macsenlab.com [macsenlab.com]
- 3. ACID YELLOW 73|CAS NO.518-47-8 [chinainterdyes.com]
- 4. idwr.idaho.gov [idwr.idaho.gov]
- 5. jqchemical.com [jqchemical.com]
- 6. karstwaters.org [karstwaters.org]
- 7. pubs.usgs.gov [pubs.usgs.gov]
- 8. fondriest.com [fondriest.com]
- 9. researchgate.net [researchgate.net]
- 10. paintingthecityyellow.wordpress.com [paintingthecityyellow.wordpress.com]
- 11. srs.fs.usda.gov [srs.fs.usda.gov]
Application Notes and Protocols for Staining Biological Tissues with Acid Yellow 73 (Fluorescein)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Yellow 73, also known by its synonyms Fluorescein (B123965) and Uranine, is a versatile fluorescent dye with a wide range of applications in biological research.[1][2] Its water-soluble nature and bright green fluorescence make it a valuable tool for visualizing cellular structures and processes.[3][4] This document provides detailed application notes and protocols for the use of Acid Yellow 73 and its derivatives in staining biological tissues, with a focus on cell viability assays, neuronal tracing, and general histological applications.
Acid Yellow 73 belongs to the xanthene class of dyes and is characterized by its strong fluorescence, which is pH-dependent, exhibiting maximal fluorescence in the pH range of 6 to 11.[2][4] While it can be used directly for some applications, its derivative, Fluorescein Diacetate (FDA), is more commonly employed for assessing cell viability due to its ability to selectively stain living cells.[5][6]
Application 1: Cell Viability and Cytotoxicity Assays using Fluorescein Diacetate (FDA)
Principle
The Fluorescein Diacetate (FDA) assay is a widely used method for determining cell viability by measuring enzymatic activity and membrane integrity.[6] FDA, a non-polar and non-fluorescent molecule, readily crosses the plasma membrane of both live and dead cells. Inside viable cells, ubiquitous intracellular esterases cleave the diacetate groups from FDA, converting it into the polar, fluorescent molecule fluorescein.[5][6] The intact plasma membrane of a healthy cell retains the fluorescein, resulting in strong green fluorescence. In contrast, non-viable cells with compromised membranes or inactive esterases cannot produce or retain fluorescein and thus do not fluoresce.[6] For a more robust assessment, FDA is often used in conjunction with a counterstain for dead cells, such as Propidium Iodide (PI).[1][2]
Quantitative Data Summary
| Parameter | Value | Reference |
| Acid Yellow 73 (Fluorescein) Properties | ||
| C.I. Name | Acid Yellow 73 | [7] |
| C.I. Number | 45350 | [7] |
| Molecular Formula | C₂₀H₁₀Na₂O₅ | [4] |
| Molecular Weight | 376.27 g/mol | [4] |
| Excitation Maximum (λex) | ~494 nm | [4] |
| Emission Maximum (λem) | ~521 nm | [4] |
| Fluorescein Diacetate (FDA) Staining Protocol | ||
| FDA Stock Solution | 5 mg/mL in acetone (B3395972) or DMSO | [1][3] |
| FDA Working Concentration | 1 µg/mL (diluted from stock in PBS or serum-free medium) | [6] |
| Propidium Iodide (PI) Stock Solution | 2 mg/mL in PBS | [1] |
| PI Working Concentration | 1 µg/mL (diluted from stock in PBS or serum-free medium) | [6] |
| Incubation Time | 5 - 30 minutes | [3][5][6] |
| Incubation Temperature | Room Temperature or 37°C | [3][6] |
| Excitation Filter | ~488 nm | [3] |
| Emission Filter | ~530 nm | [3] |
Experimental Protocol: Live/Dead Cell Staining
This protocol describes a method for the simultaneous staining of live and dead cells using Fluorescein Diacetate (FDA) and Propidium Iodide (PI) for analysis by fluorescence microscopy.
Materials:
-
Fluorescein Diacetate (FDA)
-
Propidium Iodide (PI)
-
Acetone or Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Serum-free cell culture medium
-
Adherent or suspension cells
-
96-well clear-bottom black plates or microscope slides
-
Fluorescence microscope with appropriate filters (FITC/Texas Red)
Procedure:
-
Preparation of Stock Solutions:
-
Preparation of Staining Solution:
-
On the day of the experiment, prepare a fresh staining solution.
-
For a final volume of 5 mL, mix 5 mL of serum-free cell culture medium, 8 µL of the 5 mg/mL FDA stock solution, and 50 µL of the 2 mg/mL PI stock solution.[5] This results in a final concentration of approximately 8 µg/mL FDA and 20 µg/mL PI. Note: Optimal concentrations may vary depending on the cell type and should be determined empirically.
-
Protect the staining solution from light and keep it on ice or refrigerated. Do not use the staining solution if it is more than two hours old.[1]
-
-
Cell Preparation:
-
For Adherent Cells: Seed cells in a 96-well plate or on coverslips and allow them to adhere overnight. Before staining, gently aspirate the culture medium.
-
For Suspension Cells: Prepare a cell suspension of 1x10⁵ to 1x10⁶ cells/mL. Wash the cells once with PBS.[3]
-
-
Staining:
-
Washing:
-
Imaging:
Experimental Workflow Diagram
Caption: General experimental workflow for the FDA/PI live/dead cell viability assay.
Application 2: Neuronal Tracing
Principle
Fluorescein, often in the form of a dextran (B179266) conjugate (fluorescein isothiocyanate - FITC-dextran), is used as a neuronal tracer to map neural pathways.[8] These tracers are introduced into the nervous system and are transported along axons, allowing for the visualization of neuronal projections.[9] The transport can be anterograde (from the cell body to the axon terminal) or retrograde (from the axon terminal to the cell body), depending on the specific tracer and experimental conditions.[10] Fluorescein dextrans are hydrophilic and are actively transported within the cytoplasm of living neurons.[10]
Experimental Protocol: Neuronal Tracing (General Overview)
This protocol provides a general framework for neuronal tracing using fluorescein dextran amines (FDA). Specific parameters will need to be optimized based on the animal model, target neuronal population, and desired tracing distance.
Materials:
-
Fluorescein Dextran Amine (FDA) of the desired molecular weight
-
Sterile, physiologically compatible buffer (e.g., sterile saline or artificial cerebrospinal fluid)
-
Microinjection apparatus (e.g., microsyringe or micropipette)
-
Anesthesia and surgical equipment
-
Perfusion solutions (e.g., saline, paraformaldehyde)
-
Vibratome or cryostat for tissue sectioning
-
Fluorescence microscope
Procedure:
-
Preparation of Tracer Solution:
-
Dissolve the Fluorescein Dextran Amine in a sterile, physiologically compatible buffer to the desired concentration (typically 5-10% w/v).
-
-
Tracer Injection:
-
Survival Period:
-
Allow for a survival period to permit axonal transport of the tracer. This can range from several days to weeks, depending on the neuronal system and the distance to be traced.[10]
-
-
Tissue Processing:
-
At the end of the survival period, deeply anesthetize the animal and perfuse transcardially with saline followed by a fixative solution (e.g., 4% paraformaldehyde in PBS).
-
Dissect the brain or spinal cord and post-fix the tissue in the same fixative solution overnight at 4°C.
-
Section the tissue using a vibratome or cryostat at a thickness of 40-100 µm.
-
-
Imaging:
-
Mount the tissue sections on glass slides.
-
Visualize the labeled neurons and their projections using a fluorescence microscope with the appropriate filter set for fluorescein (Excitation: ~494 nm, Emission: ~521 nm).
-
Logical Relationship Diagram
Caption: Logical flow of a typical neuronal tracing experiment.
Application 3: General Histological Staining
Principle
Acid Yellow 73 (Fluorescein) can be used for general histological staining, particularly for highlighting protein-rich structures.[1] As an acid dye, it possesses a negative charge and binds to cationic (acidophilic) components in the tissue, such as the cytoplasm and connective tissue fibers.[11] While not as commonly used as other histological stains like Hematoxylin and Eosin, its fluorescence provides a high-contrast alternative for specific applications. For example, in ophthalmology, fluorescein is used to assess the integrity of the corneal epithelium; it stains areas where cell-to-cell junctions are disrupted, allowing the dye to penetrate the stroma.[12]
Experimental Protocol: Corneal Epithelial Integrity Staining
This protocol is adapted for the clinical assessment of the ocular surface but the principles can be applied to ex vivo tissue preparations.
Materials:
-
Sterile, single-use fluorescein-impregnated paper strips
-
Sterile, unpreserved saline
-
Slit-lamp microscope with a cobalt blue filter
Procedure:
-
Dye Application:
-
Distribution:
-
Allow the fluorescein to distribute across the ocular surface with normal blinking or by gently irrigating the ex vivo tissue with saline.
-
-
Observation:
Staining Mechanism Diagram
Caption: Mechanism of fluorescein staining in corneal tissue.
Concluding Remarks
Acid Yellow 73 and its derivatives are powerful tools for biological imaging. The choice between fluorescein and its diacetate form depends on the specific application, with FDA being the standard for cell viability assessment in living cells. For neuronal tracing, dextran conjugates of fluorescein are preferred to facilitate active transport. While its use in general histology is more specialized, its fluorescent properties offer unique advantages for visualizing tissue integrity. Researchers should carefully optimize staining concentrations and incubation times for their specific experimental systems to achieve reliable and reproducible results.
References
- 1. ibidi.com [ibidi.com]
- 2. An improved method to determine cell viability by simultaneous staining with fluorescein diacetate-propidium iodide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Live Cell Staining -Cellstain- FDA | CAS 596-09-8 Dojindo [dojindo.com]
- 4. What is the mechanism of Fluorescein Sodium? [synapse.patsnap.com]
- 5. thundersci.com [thundersci.com]
- 6. benchchem.com [benchchem.com]
- 7. stainsfile.com [stainsfile.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Retrograde axonal tracing with fluorescent markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Ocular surface staining: Current concepts and techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorescein Staining Of The Cornea [ophthalmologytraining.com]
Application Notes and Protocols: Formulation of Pigment Yellow 73 in Water-Based and Solvent-Based Inks
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed starting point formulations and experimental protocols for the incorporation of Pigment Yellow 73 (PY 73) into both water-based and solvent-based ink systems. The information is intended to serve as a comprehensive guide for researchers and formulators in the ink industry.
Introduction to this compound
This compound is a monoazo yellow pigment known for its bright, greenish-yellow shade, good lightfastness, and overall durability. It is a versatile pigment suitable for a wide range of applications, including printing inks, coatings, and plastics. Its chemical structure provides stability in both aqueous and solvent-borne formulations, making it a popular choice for both water-based and solvent-based inks.
Water-Based Ink Formulation
Water-based inks are increasingly favored due to their low volatile organic compound (VOC) content and reduced environmental impact. The formulation of a stable and high-performance water-based ink with this compound requires careful selection of resins, dispersants, and additives to ensure proper pigment wetting, dispersion stability, and final ink properties.
Starting Point Formulation: Water-Based Flexographic Ink
The following table provides a starting point formulation for a water-based flexographic ink using this compound. The percentages are given by weight (wt%).
| Component | Category | wt% | Function |
| Pigment Dispersion | 50.0 | ||
| This compound | Pigment | 15.0 | Colorant |
| Styrene-Acrylic Copolymer Dispersant | Dispersant | 10.0 | Pigment wetting and stabilization |
| Water | Solvent | 24.5 | Vehicle |
| Defoamer | Additive | 0.5 | Prevents foam during dispersion |
| Letdown | 50.0 | ||
| Acrylic Emulsion | Resin/Binder | 20.0 | Film formation and adhesion |
| Water | Solvent | 25.0 | Viscosity adjustment |
| Propylene Glycol | Co-solvent | 3.0 | Drying retarder, improves flow |
| Wax Emulsion (PE or Carnauba) | Additive | 1.5 | Improves rub resistance and slip |
| Defoamer | Additive | 0.3 | Prevents foam during letdown and printing |
| pH Adjuster (e.g., Ammonia or Aminomethyl propanol) | Additive | 0.2 | Adjusts pH to optimal range (8.0-9.0) for resin stability and viscosity control |
| Total | 100.0 |
Water-Based Ink Formulation Workflow
The following diagram illustrates the general workflow for preparing a water-based ink formulation.
Solvent-Based Ink Formulation
Solvent-based inks are known for their excellent adhesion to a wide variety of non-porous substrates and their fast drying speeds. Nitrocellulose is a common resin used in solvent-based inks for flexographic and gravure printing due to its good solubility and film-forming properties.
Starting Point Formulation: Solvent-Based Gravure Ink
The following table provides a starting point formulation for a solvent-based gravure ink using this compound. The percentages are given by weight (wt%).
| Component | Category | wt% | Function |
| Pigment Dispersion (Chip) | 35.0 | ||
| This compound | Pigment | 10.0 | Colorant |
| Nitrocellulose Resin (e.g., SS 1/2 sec) | Resin/Binder | 15.0 | Primary binder and pigment wetting |
| Plasticizer (e.g., Dioctyl Phthalate - DOP) | Additive | 5.0 | Improves flexibility of the dried ink film |
| Ethyl Acetate | Solvent | 5.0 | Solvent for chip preparation |
| Letdown | 65.0 | ||
| Nitrocellulose Resin Solution (30% in Ethanol/Ethyl Acetate) | Resin/Binder | 20.0 | Main binder for the ink system |
| Polyurethane Resin | Co-binder | 5.0 | Enhances adhesion and flexibility |
| Ethanol | Solvent | 25.0 | Primary solvent for viscosity and drying control |
| Ethyl Acetate | Solvent | 13.0 | Co-solvent to adjust drying speed |
| Wax (e.g., PE wax) | Additive | 1.5 | Improves rub resistance |
| Slip Aid (e.g., Silicone) | Additive | 0.5 | Improves slip properties of the printed surface |
| Total | 100.0 |
Solvent-Based Ink Formulation Component Relationships
The following diagram illustrates the relationships between the key components in a typical solvent-based nitrocellulose ink formulation.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the performance of the formulated inks.
Viscosity Measurement
Standard: ASTM D4212 (Dip-Type Viscosity Cups) or ASTM D4040 (Falling-Rod Viscometer).
Objective: To determine the flow characteristics of the ink, which is crucial for printability.
Apparatus:
-
Zahn or Shell dip-type viscosity cup (appropriate orifice size for the expected viscosity).
-
Stopwatch.
-
Thermometer.
-
Constant temperature bath (optional, for precise measurements).
Procedure:
-
Ensure the ink and viscosity cup are at a constant and recorded temperature (typically 25°C ± 0.5°C).
-
Thoroughly stir the ink sample to ensure uniformity, avoiding air entrapment.
-
Completely immerse the viscosity cup into the ink sample.
-
Lift the cup vertically and quickly out of the ink, starting the stopwatch the moment the top edge of the cup breaks the surface.
-
Hold the cup no more than 15 cm above the liquid surface.
-
Stop the stopwatch at the first distinct break in the stream of ink from the orifice.
-
Record the efflux time in seconds.
-
Perform the measurement in triplicate and calculate the average.
Gloss Measurement
Standard: ASTM D523 or ISO 2813.
Objective: To quantify the specular gloss of the printed ink film.
Apparatus:
-
Glossmeter with 20°, 60°, and 85° geometries.
-
Calibration standards (high, medium, and low gloss).
-
Applicator rod (e.g., K-bar) or laboratory printing press.
-
Substrate (e.g., paper, film).
Procedure:
-
Calibrate the glossmeter according to the manufacturer's instructions using the provided standards.
-
Apply the ink to the substrate using a consistent method to achieve a uniform film thickness.
-
Allow the ink to dry completely under controlled conditions.
-
Select the appropriate measurement geometry (60° is standard; use 20° for high gloss and 85° for low gloss).
-
Place the glossmeter on a flat, representative area of the printed ink film.
-
Take at least three readings at different locations on the sample and calculate the average gloss unit (GU).
Adhesion Testing
Standard: ASTM D3359 (Tape Test) or ISO 2409 (Cross-Cut Test).
Objective: To assess the adhesion of the dried ink film to the substrate.
Apparatus:
-
Cross-hatch cutter with the appropriate blade spacing for the ink film thickness.
-
Pressure-sensitive adhesive tape (as specified in the standard).
-
Soft brush.
-
Illuminated magnifier.
Procedure:
-
Apply and dry the ink on the desired substrate.
-
Make a lattice pattern of cuts through the ink film to the substrate using the cross-hatch cutter. For films up to 60 µm, 1 mm spacing is used; for films up to 120 µm, 2 mm spacing is used.
-
Gently brush the area to remove any detached flakes or ribbons of coating.
-
Apply the center of the adhesive tape over the grid and smooth it into place, ensuring good contact.
-
Within 90 ± 30 seconds of application, remove the tape by pulling it off at a steady rate at an angle as close to 180° as possible.
-
Examine the grid area and the tape for any removed ink.
-
Rate the adhesion according to the classification scale provided in the standard (e.g., 5B for no detachment to 0B for more than 65% detachment).
Data Presentation
The following tables summarize the expected performance characteristics of the starting point formulations. These values should be experimentally verified and optimized for specific application requirements.
Water-Based Ink Performance Data
| Property | Test Method | Target Value |
| Viscosity | ASTM D4212 (Zahn #2) | 20 - 30 seconds |
| pH | pH meter | 8.0 - 9.0 |
| Gloss (60°) | ASTM D523 | > 40 GU on coated paper |
| Adhesion | ASTM D3359 | 4B - 5B on corrugated board |
| Drying Time | Touch test | < 10 seconds (with forced air) |
Solvent-Based Ink Performance Data
| Property | Test Method | Target Value |
| Viscosity | ASTM D4212 (Zahn #2) | 18 - 25 seconds |
| Gloss (60°) | ASTM D523 | > 60 GU on OPP film |
| Adhesion | ASTM D3359 | 5B on corona-treated OPP film |
| Block Resistance | ASTM D3459 | No blocking at 50°C, 20 psi, 24h |
| Drying Time | Touch test | < 5 seconds |
Disclaimer: These formulations and protocols are intended as starting points. The final ink formulation will depend on the specific raw materials used, the printing process, the substrate, and the desired end-use properties. It is the responsibility of the user to determine the suitability of these formulations for their particular application and to conduct all necessary testing.
Application Notes and Protocols for the Use of Pigment Yellow 73 in Biocompatible Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pigment Yellow 73 (C.I. 11738) is a monoazo pigment valued for its vibrant greenish-yellow hue, good lightfastness, and stability.[1][2][3][4] Its potential inclusion in biocompatible materials, such as polymeric scaffolds for tissue engineering and coatings for medical devices, is an area of active interest.[1][5] The pigment's color could serve as a visual aid for monitoring the degradation of a scaffold or for product identification.[1][5] However, the incorporation of any color additive into a biocompatible material necessitates a thorough evaluation of its safety and compatibility with biological systems.
These application notes provide a comprehensive overview of the key considerations and experimental protocols for assessing the biocompatibility of materials containing this compound. The protocols are based on the International Organization for Standardization (ISO) 10993 series of standards for the biological evaluation of medical devices.
Key Considerations for Biocompatibility
The primary concern with using any pigment in a biocompatible material is the potential for leaching of the pigment itself, its degradation products, or impurities into the surrounding biological environment.[6][7][8] Azo pigments, like this compound, can degrade to form aromatic amines, which are a class of compounds with known toxicological risks.[9][10] Therefore, a rigorous assessment of both the neat pigment and the final pigmented biomaterial is crucial.
1. Extractables and Leachables (E&L) Analysis: A critical first step is to identify and quantify substances that can be extracted from the pigmented material under various conditions.[1][6][11] This analysis helps to predict which substances might leach out during the intended use of the device.
2. In Vitro Biocompatibility:
-
Cytotoxicity: Assesses whether the material or its extracts cause cell death or inhibit cell growth.[12][13][14] This is a fundamental screening test for all medical devices.[14]
-
Hemocompatibility: Evaluates the interaction of the material with blood.[2][15][16][17] This is essential for any device that will come into contact with blood.
3. In Vivo Biocompatibility:
-
Implantation Studies: Assess the local tissue response to the material after implantation in an animal model.[18][19] This provides information on the inflammatory response and tissue integration.
Data Presentation: Example Biocompatibility Data
The following tables present hypothetical, yet realistic, quantitative data to illustrate the expected outcomes for materials with good and poor biocompatibility. These are intended as examples for data presentation.
Table 1: In Vitro Cytotoxicity Data (ISO 10993-5) - MTT Assay
| Material | Extract Concentration | Mean Cell Viability (%) | Standard Deviation | Biocompatibility Assessment |
| Negative Control (HDPE) | 100% | 100 | ± 5.2 | Non-cytotoxic |
| Positive Control (Latex) | 100% | 25 | ± 4.1 | Cytotoxic |
| Biocompatible Polymer + 0.5% PY73 | 100% | 95 | ± 6.3 | Non-cytotoxic |
| Non-Biocompatible Polymer + 0.5% PY73 | 100% | 40 | ± 5.8 | Cytotoxic |
Note: According to ISO 10993-5, a reduction in cell viability by more than 30% is generally considered a cytotoxic effect.[4]
Table 2: Hemocompatibility Data (ISO 10993-4) - Hemolysis Assay
| Material | Contact Type | Mean % Hemolysis | Standard Deviation | Hemocompatibility Assessment |
| Negative Control (Saline) | Direct | 0.1 | ± 0.05 | Non-hemolytic |
| Positive Control (Water) | Direct | 100 | ± 0.0 | Hemolytic |
| Biocompatible Polymer + 0.5% PY73 | Direct | 1.5 | ± 0.4 | Non-hemolytic |
| Non-Biocompatible Polymer + 0.5% PY73 | Direct | 8.2 | ± 1.1 | Hemolytic |
Note: According to ISO 10993-4, hemolysis values are often categorized as: 0-2% (non-hemolytic), 2-5% (slightly hemolytic), and >5% (hemolytic).[15]
Table 3: In Vivo Inflammatory Response (ISO 10993-6) - Histological Scoring at 4 Weeks Post-Implantation
| Material | Neutrophils | Lymphocytes | Macrophages | Fibrosis | Overall Inflammatory Score |
| Negative Control (Polymer only) | 0.5 | 1.0 | 1.0 | 1.0 | 3.5 (Mild) |
| Biocompatible Polymer + 0.5% PY73 | 0.5 | 1.0 | 1.5 | 1.0 | 4.0 (Mild) |
| Non-Biocompatible Polymer + 0.5% PY73 | 3.0 | 3.5 | 4.0 | 3.5 | 14.0 (Severe) |
Note: Scores are based on a 0-4 scale (0=none, 1=minimal, 2=mild, 3=moderate, 4=severe) for each parameter.
Experimental Protocols
Protocol 1: Extractables and Leachables (E&L) Analysis
Objective: To identify and quantify potential leachables from the pigmented biomaterial.
Methodology:
-
Sample Preparation: Prepare samples of the final, sterilized biomaterial containing this compound.
-
Extraction:
-
Perform extractions using a range of solvents of different polarities (e.g., hexane (B92381) (non-polar), isopropanol (B130326) (semi-polar), and purified water (polar)) to simulate various physiological environments.
-
Conduct extractions under exaggerated conditions (e.g., elevated temperature, 50°C for 72 hours) and simulated use conditions as per ISO 10993-18.
-
-
Analytical Techniques:
-
Analyze the extracts using a suite of sensitive analytical techniques to detect a broad range of compounds.[11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For non-volatile and semi-volatile organic compounds.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and semi-volatile organic compounds.
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): For elemental impurities.
-
-
-
Data Analysis: Identify and quantify all detected compounds. A toxicological risk assessment should be performed on any identified leachables.[6]
Protocol 2: In Vitro Cytotoxicity - MTT Assay (Based on ISO 10993-5)
Objective: To assess the potential of leachable substances from the material to cause cellular damage.
Methodology:
-
Material Extraction:
-
Prepare extracts of the test material (Biopolymer + PY73), negative control (e.g., high-density polyethylene), and positive control (e.g., latex) in serum-supplemented cell culture medium.
-
The extraction ratio is typically 3 cm²/mL or 0.2 g/mL.
-
Incubate for 24 hours at 37°C.[14]
-
-
Cell Culture:
-
Culture a suitable cell line, such as L929 mouse fibroblasts, until they form a sub-confluent monolayer in 96-well plates.[20]
-
-
Cell Treatment:
-
Remove the culture medium from the cells and replace it with the material extracts (test, negative, and positive controls).
-
Incubate the cells for 24 hours at 37°C in a humidified CO₂ incubator.
-
-
MTT Assay:
-
After incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) salt.
-
Add a solubilization solution (e.g., isopropanol) to dissolve the formazan crystals.
-
-
Quantification:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the negative control.
-
Protocol 3: Hemocompatibility - Hemolysis Assay (Based on ISO 10993-4)
Objective: To determine if the material causes the lysis of red blood cells.
Methodology:
-
Material Preparation: Prepare samples of the test material (Biopolymer + PY73).
-
Blood Collection: Obtain fresh human blood from healthy donors and treat with an anticoagulant (e.g., citrate (B86180) or heparin).
-
Direct Contact Method:
-
Incubate the test material directly with a diluted blood solution at 37°C for a specified time (e.g., 4 hours) with gentle agitation.
-
Use saline as a negative control and deionized water as a positive control.
-
-
Indirect Contact (Extract) Method:
-
Prepare an extract of the material in saline (0.9% NaCl) by incubating at 37°C for 24 hours.
-
Incubate the extract with the diluted blood solution.
-
-
Analysis:
-
After incubation, centrifuge all samples to pellet the intact red blood cells.
-
Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm) using a spectrophotometer.
-
-
Calculation: Calculate the percentage of hemolysis relative to the positive control.
Signaling Pathways and Visualization
The interaction of a biomaterial with host cells can trigger various signaling pathways that mediate inflammation and the foreign body response. Monitoring the activation of these pathways can provide insight into the material's biocompatibility at a molecular level.
NF-κB Signaling Pathway
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of the inflammatory response.[21] Leachables from a biomaterial or direct cell-material interaction can act as stressors, leading to the activation of this pathway and the transcription of pro-inflammatory cytokines like TNF-α and IL-6.[3][22]
Caption: NF-κB signaling pathway activation by biomaterial leachables.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathways (including ERK, JNK, and p38) are also critical in regulating cellular responses to stress, such as exposure to foreign materials.[23][24] Activation of these pathways can lead to a variety of outcomes, including inflammation, apoptosis, and cell proliferation.[24]
References
- 1. Extractables & Leachables Testing | Pharmaceutical Packaging [eurofins.com]
- 2. namsa.com [namsa.com]
- 3. m.youtube.com [m.youtube.com]
- 4. nhiso.com [nhiso.com]
- 5. Mechanisms of Foreign Body Giant Cell Formation in Response to Implantable Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extractables and Leachables Testing [intertek.com]
- 7. azom.com [azom.com]
- 8. susupport.com [susupport.com]
- 9. researchgate.net [researchgate.net]
- 10. Physiology and biochemistry of reduction of azo compounds by Shewanella strains relevant to electron transport chain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Extractables & Leachables Testing - Pharmaceuticals & Medical Devices | Lucideon [lucideon.com]
- 12. x-cellr8.com [x-cellr8.com]
- 13. medium.com [medium.com]
- 14. mddionline.com [mddionline.com]
- 15. researchgate.net [researchgate.net]
- 16. mddionline.com [mddionline.com]
- 17. measurlabs.com [measurlabs.com]
- 18. Experimental protocol for evaluation of biomaterials in an in-vivo silicone implant coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scielo.br [scielo.br]
- 20. Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device - PMC [pmc.ncbi.nlm.nih.gov]
- 21. NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Modulation of Inflammatory Response to Implanted Biomaterials Using Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 24. assaygenie.com [assaygenie.com]
Application Notes and Protocols for the Analysis of Pigment Yellow 73
Introduction
Pigment Yellow 73 (C.I. 11738) is a monoazo pigment widely used in the manufacturing of plastics, printing inks, paints, and textiles.[1][2] Its chemical structure, 2-[(4-chloro-2-nitrophenyl)azo]-N-(2-methoxyphenyl)-3-oxobutanamide, provides its characteristic bright, greenish-yellow hue.[3] The detection and quantification of this compound in various materials are crucial for quality control, regulatory compliance, and safety assessment, particularly in applications like food packaging, toys, and tattoo inks where migration and exposure are of concern.
This document provides detailed application notes and protocols for the identification and quantification of this compound using modern analytical techniques. These methodologies are designed for researchers, scientists, and professionals in quality control and drug development.
Analytical Techniques Overview
A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive analysis of this compound.
-
High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) is the preferred method for quantification due to its high sensitivity and ability to separate the pigment from other components in the matrix.[1]
-
Fourier Transform Infrared (FTIR) Spectroscopy is a rapid and non-destructive technique for the identification of the pigment based on its unique molecular vibrations.[1] It provides a characteristic "fingerprint" spectrum.
-
Raman Spectroscopy is another non-destructive technique that provides complementary vibrational information to FTIR and is particularly useful for in-situ analysis without extensive sample preparation.[1]
-
UV-Visible (UV-Vis) Spectroscopy can be used for preliminary identification and quantification, especially in solution, by measuring the absorbance at its characteristic wavelength.[1]
Quantitative Data Summary
The following table summarizes typical performance characteristics for the quantitative analysis of this compound using HPLC-DAD. These values are representative and may vary depending on the specific instrumentation, matrix, and experimental conditions. Method validation is essential for determining the precise performance characteristics in your laboratory.
| Parameter | Typical Value | Unit | Notes |
| Limit of Detection (LOD) | 0.1 - 0.5 | µg/mL | Calculated as 3.3 * (Standard Deviation of the Response / Slope of the Calibration Curve)[4] |
| Limit of Quantification (LOQ) | 0.3 - 1.5 | µg/mL | Calculated as 10 * (Standard Deviation of the Response / Slope of the Calibration Curve)[4] |
| Linear Range | 0.5 - 50 | µg/mL | Dependent on detector response. |
| Recovery | 90 - 110 | % | Varies with sample matrix and extraction efficiency. |
| Precision (RSD%) | < 5 | % | Repeatability of injections of a standard solution. |
Experimental Protocols
Sample Preparation
The appropriate sample preparation method is critical for accurate analysis and depends on the material matrix.
4.1.1. Extraction from Plastic or Polymer Matrices
-
Sample Reduction: Cryogenically grind the plastic sample to a fine powder to increase the surface area for extraction.
-
Solvent Extraction:
-
Accurately weigh approximately 1 gram of the powdered sample into a glass vial.
-
Add 10 mL of a suitable solvent such as tetrahydrofuran (B95107) (THF) or a mixture of dichloromethane (B109758) and methanol (B129727) (1:1 v/v).
-
Cap the vial and sonicate in an ultrasonic bath for 30-60 minutes to facilitate the dissolution of the pigment.
-
-
Precipitation of Polymer: Add a non-solvent for the polymer (e.g., isopropanol) to precipitate the polymer while keeping the pigment in solution.
-
Centrifugation: Centrifuge the mixture at 5000 rpm for 10 minutes to pellet the precipitated polymer.
-
Filtration: Carefully decant the supernatant and filter it through a 0.45 µm PTFE syringe filter into a clean vial for HPLC analysis.
4.1.2. Extraction from Inks and Paints
-
Sample Dilution:
-
Accurately weigh approximately 0.1 grams of the ink or paint sample into a volumetric flask.
-
Dilute to a known volume (e.g., 10 mL) with a suitable solvent (e.g., THF, N,N-dimethylformamide).
-
-
Homogenization: Vortex or sonicate the mixture for 15 minutes to ensure complete dissolution or dispersion of the pigment.
-
Centrifugation and Filtration: Centrifuge the sample to remove any insoluble binders or fillers, and then filter the supernatant through a 0.45 µm syringe filter prior to HPLC injection.
High-Performance Liquid Chromatography (HPLC-DAD) Protocol
This protocol provides a general method for the quantification of this compound.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution:
Time (min) %A %B 0 60 40 20 10 90 25 10 90 26 60 40 | 30 | 60 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
DAD Wavelength: Monitor at the maximum absorbance wavelength of this compound (approximately 410 nm) and collect spectra from 200-600 nm for peak purity analysis.
Calibration: Prepare a series of standard solutions of this compound in the mobile phase at concentrations spanning the expected sample concentration range. Construct a calibration curve by plotting the peak area against the concentration.
Fourier Transform Infrared (FTIR) Spectroscopy Protocol
-
Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid pigment powder or a piece of the plastic material directly onto the ATR crystal.
-
Analysis:
-
Collect a background spectrum of the clean ATR crystal.
-
Collect the sample spectrum.
-
Parameters: 4000-400 cm⁻¹ range, 4 cm⁻¹ resolution, 32 scans.
-
-
Identification: Compare the resulting spectrum with a reference spectrum of pure this compound.
Raman Spectroscopy Protocol
-
Instrumentation: Raman microscope.
-
Sample Preparation: Mount the sample (solid powder, plastic, or ink on a substrate) on the microscope stage.
-
Analysis:
-
Laser Excitation: 785 nm (to minimize fluorescence).
-
Objective: 50x.
-
Laser Power: 1-10 mW (adjust to avoid sample degradation).
-
Integration Time: 10-30 seconds.
-
-
Identification: Compare the obtained Raman spectrum with a reference spectrum of this compound.
Visualizations
Caption: General experimental workflow for the analysis of this compound.
Caption: Step-by-step protocol for HPLC-DAD analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. CN102391663B - Preparation method of C.I. pigment yellow 151 - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
Application Notes and Protocols: Incorporation of C.I. Pigment Yellow 73 into Plastic Matrices
Introduction
C.I. Pigment Yellow 73 (CAS No. 13515-40-7) is a monoazo arylide organic pigment known for its brilliant greenish-yellow shade, good lightfastness, and resistance to acids and alkalis.[1] It is utilized in the manufacturing of various plastic materials, paints, and inks to impart a vibrant and stable color.[2] Proper incorporation of this pigment into a polymer matrix is critical to achieving optimal color strength, uniformity, and performance in the final product.
These application notes provide detailed protocols for researchers, scientists, and professionals on the effective incorporation of this compound into plastic matrices, with a focus on the masterbatch method.
Pigment Properties
A thorough understanding of the pigment's properties is essential for selecting appropriate processing parameters and compatible polymer systems.
Table 1: Physical and Chemical Properties of C.I. This compound
| Property | Value | Source |
| C.I. Name | This compound | [3] |
| C.I. Number | 11738 | [1][3] |
| Chemical Family | Monoazo | [1] |
| Molecular Formula | C₁₇H₁₅ClN₄O₅ | [1] |
| Density | 1.5 - 1.6 g/cm³ | [3][4] |
| Specific Surface Area | 27 m²/g | |
| Oil Absorption | 40 - 46 ml/100g | [4] |
| Melting Point | 264 - 268 °C | [1] |
Table 2: Performance and Fastness Properties of C.I. This compound
| Property | Rating/Value | Notes | Source |
| Heat Stability | 140 - 190 °C | May not be suitable for high-temperature engineering plastics.[5] | [3][4] |
| Light Fastness (Masstone) | 6 - 8 (on 1-8 Blue Wool Scale) | Very good to excellent lightfastness.[3] | [3][4] |
| Light Fastness (Tint 1:10) | 6 (on 1-8 Blue Wool Scale) | Very good lightfastness in tints. | [3] |
| Acid Resistance | 5 (on 1-5 Scale) | Excellent resistance. | [3][4] |
| Alkali Resistance | 5 (on 1-5 Scale) | Excellent resistance. | [3][4] |
| Water Resistance | 5 (on 1-5 Scale) | Excellent resistance. | [3][4] |
| Migration Resistance | 5 (on 1-5 Scale) | Excellent resistance. May exhibit blooming in some systems.[3] | [6] |
Methods of Incorporation
While pigments can be added directly to a polymer (direct addition), this method can lead to poor dispersion, color streaks, and handling issues with fine pigment powders. The most widely recommended method for achieving uniform color in plastics is through the use of a masterbatch.[7][8]
Masterbatch Method: This technique involves creating a concentrated mixture of the pigment (e.g., 20-50%) encapsulated within a carrier resin that is compatible with the final plastic matrix.[7][9] This masterbatch, in pellet or granular form, is then easily and cleanly mixed with the natural (uncolored) polymer at a predetermined ratio during the final processing step (e.g., injection molding or extrusion).[9]
Advantages of the Masterbatch Method:
-
Excellent Dispersion: Ensures even and consistent color distribution throughout the final product.[8][10]
-
Improved Handling and Safety: Eliminates issues with airborne pigment dust, leading to a cleaner and safer production environment.[11]
-
Simplified Dosing: Granular form allows for precise and automated metering.[11]
-
Cost-Effectiveness: Optimizes the production process and reduces cleaning costs.[8]
Experimental Protocols
The following protocols outline the preparation of a this compound masterbatch and its subsequent use in coloring a thermoplastic polymer.
Protocol 1: Preparation of this compound Masterbatch
Objective: To produce a concentrated masterbatch of this compound in a suitable carrier resin (e.g., LLDPE, LDPE, or PP) for subsequent coloring of thermoplastics.
Materials & Equipment:
-
C.I. This compound powder
-
Carrier Resin (e.g., Linear Low-Density Polyethylene - LLDPE) in pellet form
-
Dispersing agent/additive (e.g., zinc stearate (B1226849) or wax, optional)
-
High-speed mixer or tumbler blender
-
Twin-screw compounding extruder with a strand die
-
Water bath for cooling
-
Pelletizer
-
Drying oven
Procedure:
-
Drying: Dry the carrier resin and the pigment powder separately in an oven according to their respective supplier recommendations to remove any residual moisture. A typical condition is 2-4 hours at 80°C.
-
Pre-mixing:
-
Weigh the required amounts of this compound, carrier resin, and any additives. A common formulation is 30% pigment, 68% carrier resin, and 2% additive by weight.
-
Combine the components in a high-speed mixer or tumbler. Mix for 10-15 minutes until a homogenous "salt-and-pepper" blend is achieved.
-
-
Compounding/Extrusion:
-
Set the temperature profile on the twin-screw extruder. For an LLDPE carrier, a typical profile might range from 160°C at the feed zone to 190°C at the die. Caution: Do not exceed the known heat stability limit of this compound.[3][4]
-
Feed the pre-mixed blend into the extruder hopper at a consistent rate. The screws will melt, mix, and disperse the pigment within the molten polymer matrix.[12]
-
-
Cooling & Pelletizing:
-
Extrude the molten, colored polymer as strands through the die head.
-
Pass the strands immediately through a water bath to cool and solidify them.
-
Feed the cooled strands into a pelletizer, which will cut them into uniform granules (masterbatch).
-
-
Drying & Storage:
-
Dry the masterbatch pellets to remove surface moisture.
-
Store the final masterbatch in a sealed, dry container away from direct sunlight.
-
Protocol 2: Coloring of Polypropylene (PP) via Injection Molding
Objective: To produce colored PP test plaques using the prepared this compound masterbatch.
Materials & Equipment:
-
This compound Masterbatch (from Protocol 1)
-
Natural Polypropylene (PP) homopolymer (injection molding grade)
-
Tumbler blender or manual mixing container
-
Injection molding machine
-
Standard test plaque mold (e.g., ASTM D638 Type I)
-
Drying oven
Procedure:
-
Drying: Dry the natural PP resin and the masterbatch pellets as per supplier recommendations to prevent processing defects.
-
Let-Down Ratio Calculation: Determine the final pigment concentration desired in the product. For example, to achieve a 0.3% final pigment concentration using a 30% masterbatch:
-
Let-Down Ratio (LDR) = (% Pigment in Masterbatch) / (% Pigment in Final Part)
-
LDR = 30% / 0.3% = 100:1
-
This means 1 part masterbatch should be mixed with 99 parts of natural polymer.
-
-
Blending:
-
Weigh the appropriate amounts of masterbatch and natural PP pellets based on the calculated LDR.
-
Combine them in a tumbler or bag and mix thoroughly for 5-10 minutes to ensure a uniform distribution of the masterbatch pellets among the natural pellets.
-
-
Injection Molding:
-
Set the temperature profile on the injection molding machine suitable for PP (e.g., 190°C to 220°C). Again, ensure the temperature does not significantly exceed the pigment's stability range for prolonged periods.
-
Load the blended material into the machine's hopper.
-
Purge the machine with the new material until the color is consistent.
-
Inject the molten plastic into the test plaque mold using optimized parameters (injection speed, pressure, cooling time).
-
-
Evaluation:
-
Eject the final colored plaques after cooling.
-
Visually inspect for color uniformity, specks, or streaks.
-
Conduct further testing (e.g., colorimetry, mechanical testing, lightfastness) as required.
-
Key Considerations & Troubleshooting
-
Heat Stability: this compound has moderate heat stability.[3] Avoid processing in polymers that require temperatures above 200°C for extended periods to prevent color shift or degradation.[13]
-
Dispersion: Poor dispersion can result in specks, streaks, and reduced color strength. Ensure adequate mixing during both masterbatch production and the final let-down process. The design of the extruder screw is critical for achieving high shear and effective dispersion.[12]
-
Blooming: This pigment may exhibit blooming, where it migrates to the surface of the plastic over time, creating a powdery layer.[3] This is more likely in plasticized polymers like flexible PVC or at higher concentrations. Careful formulation and testing are recommended.
-
Warpage: While some pigments can influence the warping behavior of semi-crystalline polymers like HDPE and PP, arylamide yellows like PY 73 are generally not cited as major contributors compared to other pigment classes.[14] However, testing for dimensional stability is always prudent.
References
- 1. This compound [dyestuffintermediates.com]
- 2. crownpigment.com [crownpigment.com]
- 3. pigments.com [pigments.com]
- 4. This compound|Fast Yellow 4GX|CAS No.13515-40-7 [xcolorpigment.com]
- 5. Colortherm Yellow Heat Stability [lanxess.com]
- 6. China 2018 High quality Pigment Yellow 180 printing and coating - Pigment Orange 73 – Precise Color factory and manufacturers | Precise Color [precisechem.com]
- 7. sunrisecolour.com [sunrisecolour.com]
- 8. plastiwizard.com [plastiwizard.com]
- 9. masterbatchmanufacturer.com [masterbatchmanufacturer.com]
- 10. masterbatchmanufacturer.com [masterbatchmanufacturer.com]
- 11. LANXESS Colorant Additives – Organic pigments for engineering thermoplastics [lanxess.com]
- 12. fsw.cc [fsw.cc]
- 13. The thermal stability of pigments refers to their ability to withstand high temperatures without undergoing significant changes in their chemical structure or physical properties. This characteristic is crucial for pigments used in various applications, such as coatings, plastics, and inks, where exposure to heat can occur during processing or end-use. A pigment with good thermal stability will maintain its color, consistency, and performance even when subjected to elevated temperatures, ensuring durability and longevity in the final product.-Yuhong Pigment-Organic Pigment R&D and Manufacturing [yhpigment.com]
- 14. doganaykimya.com [doganaykimya.com]
Application Notes and Protocols for Pigment Yellow 73 in Textile Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Pigment Yellow 73 (C.I. 11738) in textile printing and dyeing applications. This document includes the physicochemical properties of the pigment, detailed experimental protocols for its application, and diagrams illustrating the key processes.
Introduction
This compound, also known as Hansa Yellow 4GX, is a monoazo pigment that offers a brilliant greenish-yellow shade.[1] It is widely used in various industries, including inks, coatings, and plastics, due to its vibrant color and good fastness properties.[1][2] In the textile industry, this compound is primarily utilized in printing applications and in a specialized form of garment coloration often referred to as "pigment dyeing." Unlike traditional dyes that penetrate and chemically bond with the textile fibers, pigments are insoluble particles that are fixed onto the fabric surface with the aid of a binder.[3][4] This method is versatile and can be applied to a wide range of natural and synthetic fibers.
Physicochemical Properties of this compound
Understanding the properties of this compound is crucial for its effective application in textile printing and dyeing. The following table summarizes its key characteristics based on available data.
| Property | Value | References |
| C.I. Name | This compound | [1] |
| C.I. Number | 11738 | [1] |
| CAS Number | 13515-40-7 | [5] |
| Molecular Formula | C₁₇H₁₅ClN₄O₅ | [1][5] |
| Appearance | Yellow powder | [1] |
| Shade | Greenish Yellow | [1][2] |
| Heat Resistance | 140-190°C | [1][5] |
| Light Fastness (1-8 scale) | 6-8 | [1][2][5] |
| Water Resistance (1-5 scale) | 5 | [5] |
| Oil Resistance (1-5 scale) | 5 | [5] |
| Acid Resistance (1-5 scale) | 5 | [1][5] |
| Alkali Resistance (1-5 scale) | 5 | [1][5] |
| Density (g/cm³) | 1.6 | [1][5] |
| Oil Absorption (ml/100g) | 45 | [5] |
Applications in Textile Printing
Pigment printing is the most common method for applying this compound to textiles. The process involves preparing a printing paste that is then applied to the fabric. The color is fixed by a high-temperature curing process that polymerizes the binder, trapping the pigment particles on the fabric's surface.
Experimental Protocol: Textile Printing with this compound
This protocol outlines a typical procedure for screen printing on cotton fabric.
Materials:
-
This compound dispersion
-
Binder (e.g., acrylic-based)
-
Thickener (e.g., synthetic polymer-based)
-
Fixer (optional, for enhanced fastness)
-
Softener (optional, to improve fabric hand-feel)
-
Ammonia (B1221849) (for pH adjustment)
-
Urea (humectant)
-
Deionized water
-
Pre-scoured and bleached cotton fabric
Equipment:
-
Laboratory balance
-
Beakers and stirring rods
-
Mechanical stirrer
-
pH meter
-
Screen printing setup (screen with desired design, squeegee)
-
Drying oven
-
Curing/Thermofixation unit
Procedure:
-
Preparation of the Printing Paste:
-
A typical formulation for a printing paste is prepared by mixing the components in the order listed in the table below.
-
The pH of the final paste should be adjusted to approximately 8.0-9.0 with ammonia for optimal stability and performance.
-
| Component | Concentration (g/kg) | Function |
| This compound (as a 40% dispersion) | 20 - 50 | Colorant |
| Binder | 100 - 200 | Adheres pigment to fabric |
| Thickener | 15 - 30 | Provides viscosity for printing |
| Urea | 30 - 50 | Humectant, aids in dye fixation |
| Fixer | 10 - 20 | Improves wash and crock fastness |
| Softener | 10 - 20 | Improves hand-feel of printed area |
| Deionized Water | To make up to 1000 | Vehicle |
-
Printing:
-
Place the pre-treated cotton fabric on the printing table.
-
Position the screen with the desired pattern over the fabric.
-
Apply the printing paste along one edge of the screen.
-
Use the squeegee to draw the paste across the screen with even pressure, transferring the design onto the fabric.
-
-
Drying:
-
Carefully remove the printed fabric and dry it in an oven at 100-120°C for 2-5 minutes to evaporate the water.
-
-
Curing (Thermofixation):
-
Cure the dried fabric in a thermofixation unit at 150-160°C for 3-5 minutes. This step is crucial for polymerizing the binder and ensuring the pigment is permanently fixed to the fabric.
-
-
Post-Treatment:
-
The printed fabric is typically ready for use after curing. A light washing may be performed to remove any residual thickener and improve the fabric's hand-feel.
-
Applications in Pigment "Dyeing"
Pigment "dyeing" is a misnomer, as it is a process of exhausting pigment onto a garment, followed by the application of a binder to fix it. This technique is often used for garments to achieve a faded or "vintage" look. The process relies on creating a charge difference between the fabric and the pigment particles to facilitate exhaustion.
Experimental Protocol: Pigment Garment Dyeing with this compound
This protocol is suitable for cotton garments.
Materials:
-
This compound dispersion
-
Cationic pre-treatment agent
-
Binder
-
Wetting agent
-
Dispersing agent
-
Acetic acid
-
Cotton garments
Equipment:
-
Garment dyeing machine (e.g., rotary drum machine)
-
pH meter
-
Tumble dryer
Procedure:
-
Cationic Pre-treatment:
-
Load the cotton garments into the dyeing machine.
-
Fill the machine with water and add a wetting agent and acetic acid to achieve a pH of 4.5-5.5.
-
Add the cationic pre-treatment agent and run the machine for 10-15 minutes at 40°C. This step imparts a positive charge to the cotton.
-
Drain the bath and rinse the garments.
-
-
Pigment Exhaustion:
-
Prepare a stock solution of this compound by diluting it with water and a dispersing agent. This will impart a slight anionic charge to the pigment particles.
-
Fill the machine with fresh water and heat to 30-40°C.
-
Slowly add the pigment stock solution to the bath.
-
Run the machine for 20-30 minutes to allow the negatively charged pigment particles to exhaust onto the positively charged fabric.
-
-
Binder Application:
-
After pigment exhaustion, add the binder to the same bath.
-
Continue to run the machine for another 15-20 minutes to allow the binder to deposit onto the fabric.
-
Slowly add acetic acid to lower the pH, which helps in the polymerization of the binder during the subsequent curing step.
-
-
Rinsing and Drying:
-
Drain the bath and give the garments a cold rinse.
-
Unload the garments and hydro-extract to remove excess water.
-
Tumble dry the garments. The heat from the dryer will also serve to cure the binder, fixing the pigment.
-
Factors Influencing Performance
The final quality of the printed or "dyed" textile is dependent on several factors that need to be carefully controlled.
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. crownpigment.com [crownpigment.com]
- 3. Pigment Dyeing,Pigment Dyeing Process,Pigment Dyeing Method,Pigment Dyed Garments,Pigment Dyed Clothing,Pigment Dyed Fabric - Fibre2Fashion [fibre2fashion.com]
- 4. textiletech24.wordpress.com [textiletech24.wordpress.com]
- 5. Pigment yellow 73_Organic pigment yellow_HANGZHOU EMPEROR PIGMENT CO., LTD [pigmentpigment.com]
Application Notes and Protocols for Non-Destructive Testing of Materials Colored with Pigment Yellow 73
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the non-destructive testing (NDT) of materials containing Pigment Yellow 73. The described methods are essential for quality control, stability testing, and counterfeit detection in various applications, including pharmaceuticals, coatings, and polymers.
Introduction to this compound and Non-Destructive Testing
This compound (C.I. 11738) is a monoazo pigment known for its brilliant yellow hue, good lightfastness, and stability.[1] Its chemical formula is C₁₇H₁₅ClN₄O₅, and its molecular weight is 390.78 g/mol .[1] Non-destructive testing (NDT) techniques are crucial for analyzing materials colored with this pigment without causing damage, thereby preserving the sample for further analysis or its intended use. These methods provide valuable information on pigment identity, concentration, distribution, and potential degradation.
The primary NDT techniques covered in these notes are Raman Spectroscopy, X-Ray Fluorescence (XRF) Spectroscopy, and Hyperspectral Imaging.
Physicochemical Properties of this compound
A summary of the key properties of this compound is presented in Table 1. Understanding these properties is essential for selecting the appropriate NDT method and interpreting the results.
| Property | Value | Reference |
| Chemical Name | 2-[(4-Chloro-2-nitrophenyl)azo]-N-(2-methoxyphenyl)-3-oxobutanamide | [2] |
| C.I. Name | This compound | [1] |
| C.I. Number | 11738 | [1] |
| CAS Number | 13515-40-7 | [1] |
| Molecular Formula | C₁₇H₁₅ClN₄O₅ | [1] |
| Molecular Weight | 390.78 g/mol | [1] |
| Appearance | Yellow powder | [1] |
| Melting Point | 264 - 268 °C | [1] |
Non-Destructive Testing Techniques: Application and Protocols
This section details the application and experimental protocols for the recommended NDT techniques for analyzing materials containing this compound.
Raman Spectroscopy
Application: Raman spectroscopy is a powerful technique for the specific identification of this compound. It provides a unique vibrational fingerprint of the molecule, allowing for its unambiguous identification even in complex matrices. It is particularly useful for distinguishing between different pigments and detecting chemical degradation.[3][4]
Key Advantages:
-
High chemical specificity.
-
Non-contact and non-destructive.
-
Minimal or no sample preparation required.
-
Can analyze samples through transparent packaging.
Potential Challenges:
-
Fluorescence from the pigment or matrix can interfere with the Raman signal. Using a near-infrared (NIR) laser (e.g., 785 nm or 1064 nm) can mitigate this issue.[3][5]
-
Low signal intensity may require longer acquisition times or higher laser power, which could potentially damage the sample.
Experimental Protocol: Raman Spectroscopy of this compound
Objective: To identify and characterize this compound in a solid material (e.g., polymer, coating, pharmaceutical tablet).
Materials and Equipment:
-
Raman Spectrometer (benchtop or handheld) with a 785 nm laser excitation source.
-
Microscope objective (e.g., 10x, 20x, or 50x).
-
Sample holder.
-
Reference spectrum of pure this compound (if available).
-
Material sample containing this compound.
Procedure:
-
Instrument Calibration: Calibrate the spectrometer using a certified standard (e.g., silicon wafer, polystyrene) to ensure wavenumber accuracy.
-
Sample Placement: Place the material sample on the microscope stage or in the sample holder.
-
Focusing: Use the microscope to focus the laser beam onto a representative area of the sample surface.
-
Parameter Optimization:
-
Laser Power: Start with a low laser power (e.g., 1-5 mW) to avoid sample damage and gradually increase if the signal is weak.
-
Integration Time: Set an initial integration time of 1-10 seconds.
-
Accumulations: Set the number of accumulations to 1-5 to improve the signal-to-noise ratio.
-
-
Spectrum Acquisition: Acquire the Raman spectrum of the sample.
-
Data Processing:
-
Perform baseline correction to remove fluorescence background.
-
Normalize the spectrum if comparing intensities.
-
-
Analysis: Compare the acquired spectrum with a reference spectrum of this compound. The presence of characteristic peaks will confirm the identity of the pigment.
Expected Raman Bands for Azo Pigments: While a specific, published reference spectrum for this compound is not readily available, characteristic bands for monoazo pigments can be expected in the following regions. These should be used as a guide for identifying the pigment class.
| Wavenumber Range (cm⁻¹) | Vibrational Assignment |
| 1650-1700 | Amide I band |
| ~1630 | Nitro asymmetric stretch |
| 1590-1610 | Aromatic ring vibrations |
| 1380-1450 | N=N stretching |
| 1200-1300 | Amide group vibrations |
| 500-600 | Carbonyl bending vibrations |
Note: The exact positions of the peaks will be specific to the molecular structure of this compound.
X-Ray Fluorescence (XRF) Spectroscopy
Application: XRF is an elemental analysis technique that can be used to identify the presence of key elements in this compound, specifically the chlorine atom.[6] This can be a rapid screening method for confirming the presence of this class of pigment. It is also highly effective for detecting inorganic fillers or contaminants.
Key Advantages:
-
Rapid and non-destructive.
-
Requires no sample preparation.
-
Can analyze a wide range of sample types (solids, powders, liquids).
-
Provides elemental composition.
Potential Challenges:
-
XRF is not sensitive to the organic part of the molecule, so it cannot distinguish this compound from other chlorinated organic pigments.
-
Light elements (like carbon, nitrogen, and oxygen) are not typically detected by standard XRF instruments.
Experimental Protocol: XRF Analysis of this compound
Objective: To detect the presence of chlorine as an indicator of this compound in a material.
Materials and Equipment:
-
Handheld or benchtop XRF spectrometer.
-
Sample holder (if required).
-
Material sample containing this compound.
Procedure:
-
Instrument Setup: Turn on the XRF analyzer and allow it to warm up according to the manufacturer's instructions. Select the appropriate analysis mode for plastics or general materials.
-
Sample Positioning: Place the sample directly on the analysis window of the instrument or in a suitable sample cup. Ensure a flat and representative surface is being analyzed.
-
Measurement: Initiate the measurement. Analysis times are typically short, ranging from a few seconds to a minute.
-
Data Analysis: The instrument will provide a spectrum and a quantitative or semi-quantitative analysis of the elemental composition. Look for the presence of a significant chlorine (Cl) peak.
Expected Elemental Signature: The primary elemental marker for this compound in an XRF analysis would be Chlorine (Cl) . The presence of other elements would depend on the matrix material and any inorganic fillers or additives.
| Element | Expected Presence in Pure Pigment | Potential Source |
| Cl | Yes | This compound molecule |
| S, Si, Ca, Ti | No | Inorganic fillers or extenders |
| Fe, Zn, Ba | No | Other pigments or contaminants |
Hyperspectral Imaging
Application: Hyperspectral imaging combines digital imaging and spectroscopy to map the distribution of different components on a sample's surface. It can be used to assess the homogeneity of this compound distribution in a material and to identify different pigments in a mixture.[5][7]
Key Advantages:
-
Provides both spatial and spectral information.
-
Non-invasive and can scan large areas.
-
Can be used to create chemical maps of the sample surface.
Potential Challenges:
-
Generates large datasets that require specialized software for analysis.
-
The spectral resolution may be lower than that of a dedicated spectrometer.
Experimental Protocol: Hyperspectral Imaging of this compound
Objective: To map the spatial distribution of this compound in a heterogeneous material.
Materials and Equipment:
-
Hyperspectral imaging system (e.g., in the visible and near-infrared (VNIR) or short-wave infrared (SWIR) range).
-
Illumination source.
-
Sample stage.
-
Computer with data acquisition and analysis software.
-
Material sample with varying concentrations or distributions of this compound.
Procedure:
-
System Setup and Calibration: Set up the hyperspectral camera, illumination, and sample stage. Perform radiometric and spectral calibration according to the manufacturer's protocol.
-
Image Acquisition:
-
Place the sample on the stage.
-
Adjust the focus and illumination.
-
Acquire the hyperspectral data cube by scanning the sample.
-
-
Data Processing:
-
Perform necessary corrections (e.g., dark current, flat-field).
-
Extract the reflectance or absorbance spectra from different regions of interest.
-
-
Data Analysis:
-
Identify the characteristic spectral signature of this compound.
-
Use spectral analysis algorithms (e.g., Spectral Angle Mapper, Principal Component Analysis) to create a map of the pigment's distribution across the sample surface.
-
Expected Spectral Signature: The hyperspectral signature of this compound will show characteristic absorption features in the visible range, corresponding to its yellow color. The exact wavelength of maximum absorption will be a key identifier.
Data Presentation and Interpretation
Quantitative and qualitative data obtained from NDT analyses should be presented in a clear and structured manner.
Table 2: Summary of NDT Methods for Analysis of this compound
| Technique | Information Obtained | Primary Application | Key Strengths | Limitations |
| Raman Spectroscopy | Molecular structure, chemical identity | Pigment identification and verification, degradation studies | High specificity, non-contact | Fluorescence interference |
| X-Ray Fluorescence | Elemental composition | Rapid screening for chlorine, detection of inorganic additives | Fast, no sample prep | Cannot identify organic compounds |
| Hyperspectral Imaging | Spatial distribution of chemical components | Homogeneity assessment, mapping of pigment distribution | Spatial and spectral data | Large datasets, complex analysis |
Diagrams
Experimental Workflow
References
- 1. This compound [dyestuffintermediates.com]
- 2. [PDF] Adsorption of azo dyes on polymer materials | Semantic Scholar [semanticscholar.org]
- 3. morana-rtd.com [morana-rtd.com]
- 4. researchgate.net [researchgate.net]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. gla.ac.uk [gla.ac.uk]
- 7. This compound | 13515-40-7 | Benchchem [benchchem.com]
Application Notes and Protocols for Fluorescent Dyes in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
A Clarification on Pigment Yellow 73
Initial searches for the application of "this compound" in flow cytometry reveal a common point of confusion between two distinct chemical compounds:
-
C.I. This compound (C.I. 11738; CAS 13515-40-7): This is a monoazo pigment, also known as Hansa Brilliant Yellow 4GX. Its primary applications are in the paint, ink, and coatings industries. While it is described as having "solid-state fluorescence," there is no evidence to suggest it is fluorescent when dissolved in the aqueous solutions required for flow cytometry. Its inherent insolubility in biological buffers makes it unsuitable for staining live or fixed cells in suspension.
-
C.I. Acid Yellow 73 (C.I. 45350; CAS 518-47-8): This is the sodium salt of fluorescein , a well-characterized and widely used fluorescent dye in biological research, including flow cytometry.[1][2][3] It is highly water-soluble and exhibits strong green fluorescence in solution.
Given the context of flow cytometry, this document will focus on the applications of well-established fluorescent dyes exemplified by Fluorescein and its derivatives (like FITC) , which are appropriate for the requested protocols.
Application Note: Fluorescein/FITC in Flow Cytometry
Fluorescein and its amine-reactive derivative, Fluorescein Isothiocyanate (FITC), are among the most common green-emitting fluorophores used in flow cytometry.[1][4] FITC is widely used for labeling proteins, particularly antibodies, due to its high absorptivity, excellent fluorescence quantum yield, and good water solubility.[5]
Principle: FITC possesses an isothiocyanate group that covalently binds to primary amines on proteins, creating a stable fluorescent tag.[6] When a FITC-conjugated antibody binds to its specific cellular target (e.g., a cell surface receptor), the entire cell becomes fluorescent. As the cell passes through the laser of a flow cytometer (typically a 488 nm blue laser), the FITC is excited and emits green light, which is then detected and quantified.[4]
Applications:
-
Immunophenotyping: Identifying and quantifying cell populations based on the presence of specific cell surface or intracellular markers.
-
Protein Expression Analysis: Quantifying the expression level of a target protein.
-
Cell Sorting: Separating specific cell populations based on their fluorescence for downstream applications.
Limitations:
-
Photobleaching: FITC is susceptible to photobleaching (loss of fluorescence upon prolonged exposure to light).[1] Care should be taken to protect stained samples from light.
-
pH Sensitivity: Its fluorescence is pH-dependent and decreases in acidic environments.[5][7]
-
Spectral Overlap: FITC has a relatively broad emission spectrum, which can lead to spectral overlap in multicolor experiments, requiring compensation.
Quantitative Data of Common Flow Cytometry Dyes
The following table summarizes the key spectral properties of Fluorescein (FITC) and two other commonly used dyes for different flow cytometry applications.
| Fluorophore | Common Application | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Laser Line |
| FITC (Fluorescein) | Immunophenotyping | 495[1] | 519[1] | ~0.92[8] | Blue (488 nm) |
| Propidium Iodide (PI) | Dead Cell Exclusion | 535 (DNA-bound)[9] | 617 (DNA-bound)[9] | 0.2-0.3 (DNA-bound)[9] | Blue (488 nm), Green (532 nm), or Yellow-Green (561 nm)[10] |
| Hoechst 33342 | Cell Cycle Analysis | 350 (DNA-bound)[11] | 461 (DNA-bound)[11] | High (DNA-bound) | UV (355 nm) |
Experimental Protocols
Protocol 1: Immunophenotyping with FITC-Conjugated Antibodies
This protocol describes the staining of cell surface markers for identification and quantification by flow cytometry.
Materials:
-
Single-cell suspension (e.g., peripheral blood mononuclear cells, cultured cells)
-
Phosphate-Buffered Saline (PBS)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% Fetal Bovine Serum and 0.1% Sodium Azide)
-
Fc Receptor Blocking Reagent (e.g., anti-CD16/32 for mouse cells, or human Fc block)
-
FITC-conjugated primary antibody
-
Isotype control antibody (FITC-conjugated)
-
Flow cytometry tubes
Procedure:
-
Cell Preparation: Start with a single-cell suspension. Count cells and determine viability. Aliquot approximately 1 x 10^6 cells per tube.
-
Wash: Wash cells with 2 mL of cold Flow Cytometry Staining Buffer. Centrifuge at 300-400 x g for 5 minutes at 4°C. Discard the supernatant.
-
Fc Block: Resuspend the cell pellet in 100 µL of staining buffer containing an Fc receptor blocking reagent. Incubate on ice for 10-15 minutes. This step is crucial to prevent non-specific antibody binding.
-
Antibody Staining: Add the predetermined optimal concentration of the FITC-conjugated primary antibody (and isotype control in a separate tube) directly to the cell suspension.
-
Incubation: Gently vortex and incubate for 20-30 minutes at 4°C, protected from light.
-
Wash: Add 2 mL of cold Flow Cytometry Staining Buffer to each tube. Centrifuge at 300-400 x g for 5 minutes at 4°C. Discard the supernatant. Repeat this wash step.
-
Resuspension: Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
Acquisition: Analyze the samples on a flow cytometer equipped with a 488 nm laser as soon as possible. Keep samples on ice and protected from light until acquisition.
Figure 1. Workflow for immunophenotyping using FITC-conjugated antibodies.
Protocol 2: Cell Viability Assessment with Propidium Iodide (PI)
This protocol is used to identify and exclude dead cells from analysis. PI is a fluorescent intercalating agent that cannot cross the membrane of live cells but can enter dead cells with compromised membranes.[9]
Materials:
-
Stained or unstained single-cell suspension
-
Phosphate-Buffered Saline (PBS)
-
Propidium Iodide (PI) staining solution (e.g., 10 µg/mL in PBS)
-
Flow cytometry tubes
Procedure:
-
Cell Preparation: Perform all other staining steps (e.g., immunophenotyping) as described in Protocol 1, including the final wash steps.
-
Resuspension: After the final wash, resuspend the cell pellet in 300-500 µL of cold PBS or Flow Cytometry Staining Buffer.
-
PI Staining: Just prior to analysis (5-15 minutes before), add 5-10 µL of the PI staining solution to each sample tube. Gently vortex.
-
Acquisition: Analyze immediately on the flow cytometer. Do not wash the cells after adding PI, as the dye needs to be present in the buffer to stain cells that die during the acquisition process.[12] Live cells will be PI-negative, while dead cells will show bright red fluorescence.
Figure 2. Workflow for assessing cell viability with Propidium Iodide.
Protocol 3: Cell Cycle Analysis with Hoechst 33342
This protocol describes the use of the cell-permeant DNA stain Hoechst 33342 to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) in live cells.
Materials:
-
Live single-cell suspension in culture medium
-
Hoechst 33342 stock solution (e.g., 1 mg/mL in distilled water)[13]
-
Culture medium or PBS
-
Flow cytometry tubes
Procedure:
-
Cell Preparation: Ensure cells are in a single-cell suspension at a concentration of approximately 1 x 10^6 cells/mL in their culture medium.
-
Hoechst Staining: Add Hoechst 33342 stock solution directly to the cell culture medium to a final concentration of 1-10 µg/mL.[14] The optimal concentration should be determined empirically for each cell type.
-
Incubation: Incubate the cells at 37°C for 30-60 minutes.[13] Incubation time may need optimization.
-
Acquisition: Analyze the cells directly on a flow cytometer equipped with a UV laser without washing.[13] The amount of Hoechst fluorescence is proportional to the DNA content.
-
G0/G1 phase: Cells with 2N DNA content.
-
S phase: Cells with >2N but <4N DNA content.
-
G2/M phase: Cells with 4N DNA content.
-
-
Data Analysis: Use a histogram of the Hoechst fluorescence intensity (linear scale) to visualize the cell cycle distribution. Use appropriate software models (e.g., Dean-Jett-Fox) to deconvolute the histogram and quantify the percentage of cells in each phase.
Figure 3. Workflow for cell cycle analysis using Hoechst 33342.
References
- 1. Fluorescein isothiocyanate - Wikipedia [en.wikipedia.org]
- 2. chembk.com [chembk.com]
- 3. Fluorescein | C20H12O5 | CID 16850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Key Steps in Flow Cytometry Protocols [sigmaaldrich.com]
- 5. Fluorescein (FITC) | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Antibody-FITC Conjugation Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. FITC | Standard Fluorescein, Coumarin and Rhodamine-based: R&D Systems [rndsystems.com]
- 9. Propidium iodide - Wikipedia [en.wikipedia.org]
- 10. cdn.stemcell.com [cdn.stemcell.com]
- 11. Hoechst stain - Wikipedia [en.wikipedia.org]
- 12. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. flowcytometry-embl.de [flowcytometry-embl.de]
- 14. lumiprobe.com [lumiprobe.com]
Troubleshooting & Optimization
Preventing the blooming effect of Pigment yellow 73 in coatings
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers and coating formulation professionals in preventing the blooming effect of Pigment Yellow 73.
Troubleshooting Guide: Preventing Blooming of this compound
The blooming of this compound, a monoazo arylamide pigment, is a common issue characterized by the migration of pigment particles to the surface of the coating, forming a hazy or crystalline layer. This phenomenon is often triggered by factors such as improper formulation, environmental conditions, and the inherent properties of the pigment. One key characteristic of this compound is its noted high risk of blooming, particularly in baking or stoving enamels.
Question: What are the primary causes of blooming with this compound?
Answer: The blooming effect with this compound can be attributed to several factors:
-
Pigment Properties: As a monoazo pigment, this compound can exhibit a tendency to migrate, especially in plasticized or low-viscosity systems. Its solubility in certain solvents and binders can also contribute to this issue.
-
Formulation Incompatibility: The choice of binder, solvent, and additives plays a crucial role. Incompatibility between the pigment and the resin system can lead to poor wetting and stabilization, promoting migration.
-
Improper Dispersion: Insufficient dispersion of the pigment particles can result in agglomerates that are more prone to migration and blooming.
-
Environmental and Curing Conditions: High temperatures, humidity, and slow solvent evaporation rates can exacerbate the blooming effect.[1] For instance, moisture condensing on and being trapped in a wet film is a known cause of a milky white haze on the surface.[1]
Question: How can the blooming of this compound be prevented during formulation?
Answer: To mitigate the blooming of this compound, consider the following formulation strategies:
-
Binder Selection: Opt for binder systems with good compatibility with arylamide pigments. Binders with higher polarity and stronger pigment affinity can help to anchor the pigment particles within the coating matrix, reducing their mobility.
-
Dispersant Selection: The use of a suitable wetting and dispersing agent is critical. Polymeric dispersants that provide steric stabilization are often effective for organic pigments like this compound. These dispersants adsorb onto the pigment surface, creating a physical barrier that prevents agglomeration and migration.
-
Solvent System Optimization: The solvent blend should be carefully chosen to ensure good solubility of the binder without excessively solvating the pigment. A balanced evaporation rate is also important; solvents that evaporate too slowly can prolong the wet state of the film, allowing more time for pigment migration.
-
Additive Choice: Avoid additives that can increase pigment mobility, such as certain plasticizers. Consider the use of anti-blooming or anti-floating additives if the issue persists.
Question: What processing and application techniques can help prevent blooming?
Answer: Proper processing and application are essential for a stable coating:
-
Dispersion Process: Ensure the pigment is thoroughly dispersed to its primary particle size. High-shear mixing or milling is recommended. The quality of dispersion can be monitored using a Hegman gauge.
-
Curing Conditions: Follow the recommended curing schedule for the coating system. Avoid excessive temperatures or prolonged curing times, as these can promote blooming. Ensure adequate ventilation to facilitate solvent evaporation.
-
Film Thickness: Thicker films can sometimes be more prone to blooming as they provide a greater reservoir for migrating species. Maintain a consistent and appropriate film thickness.
Frequently Asked Questions (FAQs)
Q1: Is this compound suitable for all types of coatings?
A1: Due to its high risk of blooming, this compound is not recommended for all applications. It is particularly unsuitable for stoving enamels or baking systems where high temperatures are involved. It is more commonly used in air-drying paints, water-based decorative paints, and some printing inks.[2]
Q2: How can I test my formulation for the potential for blooming?
A2: A common method to evaluate blooming is a "rub-out" test. After applying the coating, and as it is nearly dry, a portion of the film is rubbed with a finger. A significant color difference between the rubbed and unrubbed areas can indicate pigment flocculation and a potential for blooming. Additionally, accelerated aging tests at elevated temperatures and humidity can be performed to induce and observe blooming.
Q3: Can blooming be rectified after it has occurred?
A3: In some cases, slight blooming can be removed by polishing the surface of the cured coating.[1] For more severe cases, the affected layer may need to be removed by sanding, followed by the application of a reformulated, more stable topcoat.[1]
Data Presentation
The following table summarizes the typical physical and chemical properties of this compound, which can influence its behavior in a coating formulation.
| Property | Value | Significance in Relation to Blooming |
| Chemical Class | Monoazo, Arylamide | Monoazo pigments can have a tendency to migrate. |
| Heat Stability | ~180°C[2] | Lower heat stability can contribute to blooming in high-temperature curing systems. |
| Oil Absorption | 30-60 ml/100g[2] | Higher oil absorption can indicate a larger surface area, requiring more binder and dispersant for proper stabilization. |
| Density | 1.6 g/cm³[2] | Differences in density between the pigment and the binder can contribute to pigment settling or floating. |
| Water Soluble Matter | ≤1.5%[2] | Higher water solubility can be problematic in water-based systems and can be influenced by humidity. |
| Light Fastness | 7-8[2] | Good lightfastness is a key performance property but is independent of blooming. |
Experimental Protocols
Protocol for Evaluating the Blooming Effect of this compound in a Coating
This protocol describes a method for preparing a coating sample and evaluating the blooming effect through visual assessment and a rub-out test.
1. Materials and Equipment:
- This compound
- Coating resin (binder)
- Solvent(s)
- Dispersant and other additives
- High-speed disperser or bead mill
- Hegman gauge
- Film applicator (e.g., Bird applicator)
- Test panels (e.g., glass or steel)
- Controlled environment chamber (for temperature and humidity)
- Colorimeter (optional)
2. Sample Preparation:
- Premix: In a suitable container, combine the solvent, dispersant, and binder. Mix until homogeneous.
- Pigment Addition: Gradually add the this compound to the liquid mixture under low-speed agitation.
- Dispersion: Increase the speed of the disperser to high shear (or begin milling) and process until the desired fineness of grind is achieved, as measured with a Hegman gauge.
- Let-down: Add the remaining binder and any other formulation components and mix at a lower speed until the coating is uniform.
- Viscosity Adjustment: Adjust the viscosity of the final coating with solvent as needed.
3. Film Application and Curing:
- Apply the coating to the test panels using a film applicator to ensure a consistent thickness.
- Allow the panels to flash off at room temperature for a specified time.
- Cure the panels according to the recommended schedule for the binder system. For accelerated testing, place some panels in a controlled environment chamber at elevated temperature and/or humidity (e.g., 50°C and 75% relative humidity) for 24-48 hours.
4. Evaluation:
- Visual Assessment: After curing and cooling, visually inspect the surface of the panels for any signs of haze, frosting, or crystalline deposits.
- Rub-Out Test: On a separate panel that is nearly dry, firmly rub a small area with your finger in a circular motion. Compare the color of the rubbed area to the surrounding unrubbed area. A significant change in color or gloss indicates pigment flocculation and a high potential for blooming.
- Microscopic Examination (Optional): Use a microscope to examine the surface of the coating for pigment particles or crystals.
- Colorimetric Measurement (Optional): Use a colorimeter to quantitatively measure the color difference (ΔE) between the bloomed and non-bloomed areas, or before and after accelerated aging.
Visualizations
Caption: Workflow for troubleshooting the blooming effect of this compound.
Caption: Role of dispersants in preventing pigment agglomeration.
References
Technical Support Center: Improving the Lightfastness of Pigment Yellow 73 in Formulations
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working to improve the lightfastness of Pigment Yellow 73 (C.I. 11738) in various formulations.
Troubleshooting Guide
This guide addresses common issues encountered during experiments aimed at enhancing the lightfastness of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Rapid Fading or Color Change | Inadequate stabilization against UV radiation. | - Incorporate a UV absorber and a Hindered Amine Light Stabilizer (HALS) into your formulation.[1][2]- Start with a concentration of 0.5-2.0% of each additive based on the total solids of the formulation and optimize from there.- Ensure the chosen light stabilizers are compatible with your solvent system (water-borne or solvent-borne) and resin chemistry. |
| Photodegradation of the pigment. | - Understand the photodegradation mechanism of monoazo pigments, which often involves the cleavage of the azo bond.[3]- Select light stabilizers that can effectively scavenge free radicals generated during this process. HALS are particularly effective in this role. | |
| Interaction with other formulation components. | - Certain components, like titanium dioxide, can sometimes accelerate the degradation of organic pigments.[1]- Evaluate the lightfastness of your complete formulation, not just the pigment in isolation.- Consider using surface-treated grades of TiO2 designed to be less photoreactive. | |
| Chalking of the Coating | Degradation of the binder system. | - This is often a sign of binder degradation, which exposes the pigment particles.[4]- Ensure your binder system is suitable for the intended application (e.g., exterior use).- The use of HALS can also protect the binder from degradation, thus improving chalk resistance. |
| Inconsistent Lightfastness Results | Variations in experimental conditions. | - Standardize your lightfastness testing protocol according to ASTM D4303 or a similar standard.- Control for variables such as light source, exposure time, temperature, and humidity.- Ensure uniform dispersion of the pigment and additives in the formulation. |
| Yellowing of the Formulation | Degradation of the binder or additives. | - Some binders and additives can yellow upon exposure to UV light.- Select non-yellowing resins and light stabilizers.- Evaluate a blank formulation (without pigment) to isolate the source of yellowing. |
Frequently Asked Questions (FAQs)
Q1: What is the typical lightfastness of this compound?
A1: this compound, a monoazo pigment, generally exhibits good lightfastness, often rated between 6 and 8 on the Blue Wool Scale, depending on the specific grade and formulation.[5] However, in tints with white pigments or in exterior applications, its lightfastness can be a limiting factor.
Q2: How do UV absorbers and HALS improve the lightfastness of this compound?
A2: UV absorbers (UVAs) and Hindered Amine Light Stabilizers (HALS) work synergistically to protect the pigment and the surrounding binder from degradation.[1]
-
UV Absorbers (e.g., benzotriazoles, benzophenones) function by absorbing harmful UV radiation and dissipating it as harmless thermal energy, thus shielding the pigment from photodegradation.[2]
-
HALS are radical scavengers. They do not absorb UV radiation but instead interrupt the degradation cycle by neutralizing free radicals formed by the interaction of UV light with the pigment or binder. This protects the chemical structure of the pigment.
Q3: What are recommended types of UV absorbers and HALS for use with this compound?
A3: The choice of stabilizer depends on the specific formulation (e.g., solvent-based, water-based, plastics).
-
For solvent-based coatings: Benzotriazole-based UV absorbers and low molecular weight HALS are often used.
-
For water-based coatings: Liquid or dispersed forms of UV absorbers and HALS are suitable. Look for products specifically designed for aqueous systems.
-
For plastics: High molecular weight HALS are preferred to minimize migration.
Q4: What is the expected improvement in lightfastness when using these additives?
A4: The addition of a well-chosen UV absorber and HALS package can significantly improve the lightfastness of a formulation containing this compound. An improvement of 1-2 points on the Blue Wool Scale is often achievable. The following table provides an illustrative example of the kind of quantitative improvement that can be expected.
| Formulation | Light Stabilizer | Concentration (% on total solids) | Blue Wool Scale Rating (8=Excellent) | Color Change (ΔE) after Accelerated Weathering * |
| Control | None | 0% | 6 | 9.57 |
| Test 1 | Benzotriazole UVA | 1.5% | 7 | 5.49 |
| Test 2 | HALS | 1.5% | 7 | - |
| Test 3 | Benzotriazole UVA + HALS | 1.5% + 1.5% | 8 | 4.09 |
| Note: The ΔE values are representative examples based on studies of organic yellow pigments and are intended for illustrative purposes.[6] Actual results will vary depending on the specific formulation and testing conditions. |
Experimental Protocols
Protocol 1: Formulation of a Light-Stable Coating with this compound
This protocol provides a starting point for formulating a solvent-based acrylic coating.
Materials:
-
This compound
-
Acrylic polyol resin
-
Aliphatic polyisocyanate curing agent
-
Solvent blend (e.g., xylene, butyl acetate)
-
Dispersing agent
-
Benzotriazole-based UV absorber (UVA)
-
Hindered Amine Light Stabilizer (HALS)
Procedure:
-
Pigment Dispersion:
-
In a suitable mixing vessel, combine the acrylic polyol resin, solvent blend, and dispersing agent.
-
Slowly add this compound while stirring at low speed.
-
Once the pigment is wetted, increase the mixing speed to high and disperse until the desired particle size is achieved (e.g., using a high-speed disperser or bead mill).
-
-
Let-down:
-
Reduce the mixing speed and add the remaining acrylic polyol resin.
-
Add the UVA and HALS, ensuring they are fully dissolved and incorporated into the mixture.
-
Continue mixing until the formulation is homogeneous.
-
-
Curing Agent Addition:
-
Just before application, add the aliphatic polyisocyanate curing agent at the recommended stoichiometric ratio.
-
Mix thoroughly but gently to avoid introducing air bubbles.
-
-
Application:
-
Apply the coating to a suitable substrate (e.g., steel panels) at a controlled film thickness (e.g., 30 µm dry film thickness).[7]
-
Allow the coating to cure according to the resin manufacturer's instructions.
-
Protocol 2: Accelerated Lightfastness Testing
This protocol is based on the principles of ASTM G155 and ASTM D4303 for accelerated weathering testing.
Equipment:
-
Xenon arc accelerated weathering chamber
-
Spectrocolorimeter
Procedure:
-
Sample Preparation:
-
Prepare coated panels as described in Protocol 1. Prepare a control panel without any light stabilizers.
-
-
Initial Color Measurement:
-
Before exposure, measure the initial color of each panel using a spectrocolorimeter to obtain the CIELAB values (L, a, b*).
-
-
Accelerated Weathering:
-
Place the panels in the xenon arc weathering chamber.
-
Set the exposure conditions according to ASTM G155 Cycle 1 (or another relevant standard). This typically involves controlled cycles of light, temperature, and humidity.
-
-
Periodic Evaluation:
-
At regular intervals (e.g., every 250 hours), remove the panels and measure their color.
-
Calculate the total color difference (ΔE) using the formula: ΔE = [(ΔL)\² + (Δa)\² + (Δb*)\²]^½.
-
-
Blue Wool Scale Assessment (Optional):
-
Expose a set of Blue Wool standards alongside the test panels.
-
Visually compare the fading of the test panels to the fading of the Blue Wool standards to assign a lightfastness rating.
-
-
Data Analysis:
-
Plot the ΔE* values as a function of exposure time for each formulation.
-
Compare the performance of the stabilized formulations to the control.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. coatingsworld.com [coatingsworld.com]
- 3. researchgate.net [researchgate.net]
- 4. dokumen.pub [dokumen.pub]
- 5. union-pigment.com [union-pigment.com]
- 6. Evaluation of the effect of ultraviolet stabilizers on the change in color of pigmented silicone elastomer: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pcimag.com [pcimag.com]
Technical Support Center: Stabilizing Pigment Yellow 73 Liquid Dispersions
Welcome to the Technical Support Center for Pigment Yellow 73. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for achieving stable liquid dispersions of this compound and avoiding flocculation.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a monoazo arylamide organic pigment.[1][2] It is known for its bright, greenish-yellow shade, good lightfastness, and weather fastness.[1][2] Its chemical and physical properties make it suitable for various applications, including paints, inks, and coatings.[1][3]
Q2: What is flocculation and why is it a problem for this compound dispersions?
Flocculation is the process where pigment particles, which should be evenly distributed in a liquid, clump together to form larger aggregates.[4][5] This is driven by attractive forces between the particles. For this compound dispersions, flocculation is undesirable as it can lead to a variety of issues, including:
-
Color shift and loss of color strength: Flocculated particles have a smaller effective surface area for interacting with light.[6]
-
Decreased gloss and transparency. [6]
-
Sedimentation and reduced shelf-life of the dispersion. [8]
Q3: How can I prevent the flocculation of this compound?
The most effective way to prevent flocculation is by using dispersing agents (also known as dispersants). These are additives that adsorb onto the surface of the pigment particles and create repulsive forces to counteract the natural attraction between them.[9] There are two primary mechanisms of stabilization:
-
Steric Stabilization: The dispersant molecules have polymeric chains that extend into the surrounding liquid, creating a physical barrier that prevents particles from getting too close to each other. This is a common mechanism in solvent-based systems.[4][5]
-
Electrostatic Stabilization: The dispersant imparts a similar electrical charge (usually negative) to all the pigment particles, causing them to repel each other. This method is most effective in aqueous (water-based) systems.[4][5][10]
Q4: What type of dispersant should I use for this compound?
The choice of dispersant depends on the liquid medium (the "vehicle") of your dispersion:
-
For Aqueous Systems: A combination of anionic and non-ionic surfactants can be effective. Anionic dispersants provide electrostatic repulsion, while non-ionic ones contribute to steric hindrance.[9] Polyacrylic acid-based dispersants are also commonly used for inorganic pigments and can be effective for some organic pigments.[9]
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For Solvent-Based Systems: Polymeric dispersants with high molecular weight are generally recommended.[9] These provide a robust steric barrier that is effective in a wide range of organic solvents.
It is crucial to ensure that the chosen dispersant is compatible with the solvent and any other components in the formulation to avoid issues like "solvent shock," where a poor solvent causes the dispersant to collapse, leading to flocculation.
Q5: How much dispersant should I use?
The optimal dispersant concentration (ODC) is critical. Too little dispersant will not provide adequate stabilization, while too much can lead to issues like increased viscosity or foaming.[8] The ODC depends on the specific surface area of the pigment and the properties of the dispersant.[6][11][12] A common method to determine the ODC is to create a "ladder study" where you prepare several small dispersions with varying concentrations of the dispersant and measure the viscosity of each. The ODC is typically the concentration at which the viscosity is at its minimum.[13]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Increased Viscosity | Insufficient or excessive dispersant. Incompatible solvent. Pigment loading is too high. | Determine the Optimal Dispersant Concentration (ODC) using a ladder study. Ensure the solvent is compatible with the dispersant. Re-evaluate the pigment-to-vehicle ratio. |
| Color Change / Loss of Strength | Flocculation of pigment particles. | Review the dispersant type and concentration. Improve the initial dispersion process (e.g., higher shear, longer milling time). |
| Sedimentation / Settling | Poor dispersion stability. Insufficient viscosity of the medium. | Use a more effective dispersant or a combination of dispersants. Consider adding a rheology modifier to increase the viscosity and suspend the particles.[4] |
| Poor Gloss / Hazy Appearance | Presence of flocculated particles. | Optimize the dispersion process to break down all agglomerates. Ensure the dispersant provides long-term stability. |
| Inconsistent Results | Variations in raw materials. Changes in environmental conditions (temperature, pH). Inconsistent dispersion process. | Use consistent sources for pigments and additives. Monitor and control the temperature and pH of the dispersion.[14][15] Standardize the dispersion time, speed, and equipment. |
Experimental Protocols
Determining Optimal Dispersant Concentration (ODC)
This protocol outlines a method to find the ideal amount of dispersant for your this compound dispersion.
Methodology:
-
Prepare a Pigment Slurry: In a suitable container, create a concentrated slurry of this compound in your chosen liquid vehicle without any dispersant. A typical starting point is 30% pigment by weight for organic pigments in an aqueous system.[13]
-
Initial Mixing: Disperse this slurry for approximately 30 minutes using a high-speed dissolver or equivalent mixing equipment.
-
Create a Dispersant Ladder: Prepare a series of small, identical samples of the pigment slurry.
-
Incremental Dispersant Addition: To each sample, add a progressively increasing amount of the dispersant. For example, you can create a series with 0.5%, 1.0%, 1.5%, 2.0%, 2.5%, and 3.0% dispersant based on the weight of the pigment.
-
Mix and Equilibrate: After each dispersant addition, thoroughly mix each sample and allow it to equilibrate.
-
Viscosity Measurement: Measure the viscosity of each sample using a viscometer (e.g., Brookfield or a cone and plate rheometer) at a low shear rate.[13]
-
Identify the Minimum: Plot the viscosity as a function of the dispersant concentration. The concentration that corresponds to the lowest viscosity is the Optimal Dispersant Concentration (ODC).
Protocol for Preparing a Stable this compound Dispersion
This protocol provides a general procedure for creating a stable dispersion once the ODC has been determined.
Methodology:
-
Vehicle Preparation: In a mixing vessel, combine the liquid vehicle (e.g., water, solvent) and the predetermined optimal amount of dispersant.
-
Initial Mixing: Mix at low speed until the dispersant is fully dissolved or incorporated.
-
Pigment Addition: Gradually add the this compound powder to the liquid while mixing at a low speed to wet the pigment and avoid excessive dust.
-
High-Shear Dispersion: Once all the pigment is added, increase the mixing speed to high shear. The duration of high-shear mixing will depend on the equipment and the desired particle size. Media milling (e.g., with a bead mill) is often used for organic pigments to achieve a fine and uniform particle size.[16]
-
Cooling: The dispersion process can generate heat. It is important to monitor the temperature and cool the vessel if necessary, as high temperatures can affect stability.
-
Quality Control: After dispersion, evaluate the quality of the dispersion using the analytical techniques described below.
Analytical Techniques for Dispersion Quality Assessment
a) Particle Size Analysis
-
Purpose: To determine the particle size distribution of the pigment in the dispersion. A narrow distribution of small particles is generally desired.
-
Methodology (Laser Diffraction):
-
Ensure the particle size analyzer is properly calibrated using standard materials.
-
Select a suitable dispersing fluid (carrier) in which the pigment is insoluble.
-
Prepare a dilute sample of the pigment dispersion in the carrier fluid. A surfactant may be needed in the carrier to prevent agglomeration during measurement.
-
Introduce the sample into the analyzer and perform the measurement.
-
Analyze the resulting particle size distribution data. Look for the presence of large particles, which may indicate incomplete dispersion or flocculation.
-
b) Zeta Potential Measurement
-
Purpose: To assess the stability of aqueous dispersions by measuring the surface charge of the particles. For electrostatic stabilization, a high absolute zeta potential value (typically > ±30 mV) is indicative of good stability.[10]
-
Methodology (Electrophoretic Light Scattering):
-
Allow the instrument to warm up for at least 30 minutes.
-
Prepare a diluted sample of the aqueous pigment dispersion. The dilution should be done with a liquid of the same pH and ionic strength as the original dispersion to avoid altering the surface chemistry.
-
Rinse the measurement cell with the diluted sample before filling it for analysis.
-
Place the cell in the instrument and allow the temperature to stabilize.
-
Apply the electric field and measure the electrophoretic mobility of the particles, from which the zeta potential is calculated.
-
Perform multiple measurements and average the results, discarding any obvious outliers.[17]
-
c) Rheology Measurement
-
Purpose: To evaluate the flow behavior of the dispersion. Flocculation often leads to an increase in viscosity and shear-thinning behavior.
-
Methodology (Rotational Rheometer):
-
Place a sample of the dispersion on the rheometer.
-
Perform a viscosity sweep by measuring the viscosity over a range of shear rates. A stable, well-dispersed system will generally have a lower and more consistent viscosity.
-
Oscillatory measurements can also be performed to assess the microstructure of the dispersion and its stability over time.[18]
-
Visualization of Flocculation and Stabilization
The following diagrams illustrate the concepts of pigment flocculation and the mechanisms of stabilization.
Caption: The process of flocculation where individual pigment particles aggregate.
Caption: Mechanisms of pigment stabilization to prevent flocculation.
Caption: Workflow for developing a stable this compound dispersion.
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. union-pigment.com [union-pigment.com]
- 3. 13515-40-7|this compound|Colorcom Group [colorcominternational.com]
- 4. ulprospector.com [ulprospector.com]
- 5. Settle Down: Factors that Influence Pigment Settling and Stability - Chemical Dynamics, LLC: Paint & Coatings Consultants [chemicaldynamics.net]
- 6. Optimum Dispersant Dosage for Pigment Paste - Industry News [pigmentchemical.com]
- 7. radtech.org [radtech.org]
- 8. Troubleshooting Common Issues with Water-Borne Dispersants in Coatings - Polywill [polywill.com]
- 9. specialchem.com [specialchem.com]
- 10. How to improve paint and coating formulations: Zeta potential measurement | Malvern Panalytical [malvernpanalytical.com]
- 11. pcimag.com [pcimag.com]
- 12. Optimal Dispersant Dosage for Pigment Paste - Industry News [pigmentchemical.com]
- 13. l-i.co.uk [l-i.co.uk]
- 14. allanchem.com [allanchem.com]
- 15. researchgate.net [researchgate.net]
- 16. pcimag.com [pcimag.com]
- 17. entegris.com [entegris.com]
- 18. cdn.technologynetworks.com [cdn.technologynetworks.com]
Technical Support Center: Optimizing Pigment Yellow 73 for Fluorescent Labeling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Pigment Yellow 73 for fluorescent labeling applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a monoazo dye known for its bright yellow-green fluorescence.[1][2] It is used in various industrial applications, including inks, paints, and plastics, and has been identified as a fluorescent marker for microscopy and flow cytometry.[1][3][4][5][6] Key properties are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Formula | C₁₇H₁₅ClN₄O₅ | [1] |
| Molar Mass | 390.78 g/mol | [1] |
| Appearance | Yellow Powder | [1] |
| Solubility | Soluble in water (approx. 500 g/L at 20°C), ethanol, DMSO | [1] |
| Fluorescence | Bright yellow-green | [1] |
| Heat Resistance | 140-180°C | [1] |
| Lightfastness | Good (Rating of 6 on a scale of 1-8) | [1] |
Q2: What are the spectral properties of this compound?
Precise excitation and emission maxima for this compound in biological buffers are not consistently reported in the literature. However, based on its yellow-green fluorescence, a reasonable starting point for excitation is around 490 nm and for emission is around 515 nm. It is crucial to experimentally determine the optimal settings for your specific imaging system.
| Parameter | Estimated Value (for initial experiments) |
| Excitation Maximum (λex) | ~490 nm |
| Emission Maximum (λem) | ~515 nm |
Disclaimer: These are estimated values. Users should perform their own spectral analysis to determine the precise excitation and emission maxima in their experimental conditions.
Q3: What is a good starting concentration for this compound in cell labeling experiments?
An optimal concentration of this compound for fluorescent labeling will vary depending on the cell type, cell density, and the specific application. A good starting point is to perform a concentration titration series. A hypothetical example is provided in the table below.
| Concentration (µM) | Staining Intensity | Background Fluorescence | Signal-to-Noise Ratio (SNR) | Notes |
| 0.1 | Low | Low | Low | Signal may be difficult to distinguish from background. |
| 1 | Moderate | Low | Good | A good starting point for many cell types. |
| 5 | High | Moderate | Optimal | Strong signal with manageable background. |
| 10 | Very High | High | Decreased | Potential for dye aggregation and high background. |
| 25 | Saturated | Very High | Poor | Signal saturation and excessive background likely. |
This is a hypothetical table for illustrative purposes. Optimal concentrations must be determined experimentally.
Troubleshooting Guides
This section addresses common issues encountered when using this compound for fluorescent labeling.
Issue 1: Weak or No Fluorescent Signal
| Possible Cause | Troubleshooting Step |
| Suboptimal Concentration | Perform a concentration titration to find the optimal staining concentration (see FAQ Q3). |
| Incorrect Filter Set | Ensure the excitation and emission filters on your microscope are appropriate for the spectral properties of this compound (est. ex: 490 nm, em: 515 nm). |
| Photobleaching | Minimize exposure to the excitation light. Use an anti-fade mounting medium. Image with the lowest laser power that provides a detectable signal. |
| Low Dye Permeability (for intracellular targets) | If staining intracellular components, ensure adequate cell permeabilization. Consider testing different permeabilization agents (e.g., Triton X-100, Saponin). |
| Quenching | The fluorescence of the dye may be quenched by components in the buffer or the cellular environment. Ensure buffer components are compatible with fluorescent dyes. |
Issue 2: High Background Fluorescence
| Possible Cause | Troubleshooting Step |
| Excessive Dye Concentration | Reduce the concentration of this compound used for staining. |
| Non-Specific Binding | Increase the number and duration of wash steps after staining to remove unbound dye. Include a blocking step (e.g., with BSA) before staining. |
| Cellular Autofluorescence | Image an unstained control sample to assess the level of autofluorescence. If significant, consider using a different emission filter or spectral unmixing if your imaging software supports it. |
| Dye Aggregation | Prepare fresh staining solutions and filter them before use to remove any aggregates. High dye concentrations can lead to aggregation. |
Issue 3: Phototoxicity and Cell Health Issues (for live-cell imaging)
| Possible Cause | Troubleshooting Step |
| High Light Exposure | Use the lowest possible excitation light intensity and exposure time. |
| Dye-Induced Toxicity | Reduce the staining concentration and/or incubation time. Perform a cell viability assay (e.g., Trypan Blue exclusion) to assess the impact of the dye at different concentrations. |
Experimental Protocols
Protocol 1: General Staining of Adherent Cells with this compound
This protocol provides a general starting point for staining adherent cells. Optimization of concentrations, incubation times, and wash steps is highly recommended.
-
Cell Culture: Plate cells on a suitable imaging dish or slide and culture until they reach the desired confluency.
-
Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in a suitable solvent such as DMSO or ethanol.
-
Staining Solution Preparation: Dilute the this compound stock solution in a serum-free culture medium or a buffered saline solution (e.g., PBS) to the desired final concentration (e.g., 1-10 µM).
-
Cell Washing: Gently wash the cells twice with warm PBS to remove any residual medium.
-
Staining: Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells three times with warm PBS to remove unbound dye.
-
Imaging: Immediately image the cells using a fluorescence microscope with appropriate filter sets for this compound (e.g., excitation ~490 nm, emission ~515 nm).
Logical Troubleshooting Diagram
This diagram illustrates a logical approach to troubleshooting common issues.
References
- 1. Turn-on Fluorescent Biosensors for Imaging Hypoxia-like Conditions in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7 Helpful Hints for Staining and Imaging Cells - JangoCell [jangocell.com]
- 3. This compound - Ataman Kimya [atamanchemicals.com]
- 4. azolifesciences.com [azolifesciences.com]
- 5. This compound | 13515-40-7 | Benchchem [benchchem.com]
- 6. CN103374238B - A kind of method preparing transparent type this compound 180 - Google Patents [patents.google.com]
Addressing recrystallization issues of Hansa Yellow pigments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hansa Yellow pigments. The information provided is intended to help address common recrystallization issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are Hansa Yellow pigments and why is recrystallization important for them?
A1: Hansa Yellows are a class of synthetic organic monoazo pigments, also known as arylide yellows.[1][2] Common examples include Pigment Yellow 1 (PY1), Pigment Yellow 3 (PY3), Pigment Yellow 74 (PY74), and Pigment Yellow 97 (PY97).[2] Recrystallization, often referred to as "finishing" or "conditioning" in pigment manufacturing, is a critical post-synthesis step.[3] This process is used to control the pigment's physical properties, such as crystal size, shape, and crystallinity. These properties, in turn, significantly influence the pigment's coloristic properties, including hue, tinting strength, opacity, and lightfastness.[3][4] For instance, smaller particles can lead to a more transparent pigment with a greener hue, while larger particles may result in a more opaque and reddish shade.[3]
Q2: What are the key parameters that influence the recrystallization of Hansa Yellow pigments?
A2: The primary parameters that affect the recrystallization of Hansa Yellow pigments include:
-
Solvent Choice: The type of solvent used is crucial as it determines the solubility of the pigment at different temperatures.[5][6] The interaction between the pigment and the solvent can be predicted using concepts like Hansen Solubility Parameters (HSP) and Molecular Polarity Index (MPI).[5][7]
-
Temperature: The temperature at which the pigment is dissolved and the final temperature to which it is cooled determine the supersaturation level, which drives the crystallization process.[6]
-
Cooling Rate: The rate at which the solution is cooled affects the crystal size and size distribution. Slower cooling generally promotes the growth of larger, more uniform crystals.[8]
-
Agitation: The degree of stirring or agitation influences heat and mass transfer within the solution, which can impact nucleation and crystal growth.
-
pH: The pH of the medium can affect the stability and solubility of the pigment, thereby influencing the recrystallization process.
-
Presence of Impurities: Impurities can act as nucleation sites or inhibit crystal growth, leading to smaller or irregularly shaped crystals.[6]
Q3: How does the choice of solvent affect the final properties of Hansa Yellow pigments?
A3: The choice of solvent has a profound impact on the final properties of the recrystallized pigment. Solvents with different polarities and hydrogen bonding capabilities will have varying abilities to dissolve the pigment.[5] A good recrystallization solvent for Hansa Yellow pigments should exhibit high solubility at elevated temperatures and low solubility at room temperature.[6] Using a solvent in which the pigment has some solubility can lead to a process called "Ostwald ripening," where smaller, less stable crystals dissolve and redeposit onto larger, more stable crystals, resulting in an overall increase in particle size.[5] This change in particle size directly affects the color of the pigment; for example, an increase in crystal size can cause a color shift towards red.[9]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the recrystallization of Hansa Yellow pigments.
Problem 1: The recrystallized pigment has a poor yield.
-
Possible Cause: The chosen solvent may be too effective, keeping a significant amount of the pigment dissolved even at lower temperatures. The volume of solvent used might also be excessive.
-
Solution:
-
Solvent Selection: If the pigment is too soluble, consider using a solvent mixture (a "good" solvent and a "poor" solvent) to better control the solubility.
-
Solvent Volume: Use the minimum amount of hot solvent required to dissolve the crude pigment completely.
-
Cooling: Ensure the solution is cooled to a sufficiently low temperature to maximize precipitation. An ice bath can be used after the solution has cooled to room temperature.
-
Avoid Premature Crystallization: If performing a hot filtration to remove insoluble impurities, ensure the funnel and receiving flask are pre-heated to prevent the pigment from crystallizing on the filter paper.
-
Problem 2: The pigment "oils out" instead of forming crystals.
-
Possible Cause: "Oiling out" occurs when the pigment comes out of solution as a liquid phase rather than a solid. This can happen if the solution is supersaturated to a very high degree or if the cooling is too rapid. The presence of impurities can also lower the melting point of the solid, contributing to this issue.
-
Solution:
-
Slower Cooling: Allow the solution to cool more slowly and without disturbance. This can be achieved by insulating the flask.
-
Reduce Supersaturation: Reheat the solution until the oil redissolves and add a small amount of additional hot solvent to decrease the concentration.
-
Seeding: Introduce a few seed crystals of the pure pigment to the cooled solution to encourage nucleation and crystal growth.
-
Solvent System: Experiment with a different solvent or a solvent mixture that has a lower boiling point.
-
Problem 3: The resulting crystals are too small or have a wide particle size distribution.
-
Possible Cause: Rapid cooling and high levels of supersaturation can lead to rapid nucleation, resulting in a large number of small crystals. Impurities can also interfere with crystal growth.
-
Solution:
-
Controlled Cooling: Employ a slower, controlled cooling rate. Allowing the solution to cool to room temperature naturally before transferring it to an ice bath is a common practice.
-
Lower Supersaturation: Use slightly more hot solvent than the minimum required to dissolve the pigment. This will lower the supersaturation level upon cooling, favoring crystal growth over nucleation.
-
"Digestion" or "Aging": Hold the suspension at an elevated temperature for a period to encourage the growth of larger crystals at the expense of smaller ones (Ostwald ripening).
-
Purification: If impurities are suspected, consider a pre-purification step, such as washing the crude pigment, before recrystallization.
-
Problem 4: The color of the recrystallized pigment is inconsistent or has shifted undesirably.
-
Possible Cause: The color of Hansa Yellow pigments is highly dependent on the crystal size and form (polymorphism).[3] Inconsistent recrystallization conditions will lead to variations in these properties and thus, color. A shift in color, often towards a redder shade, can indicate an increase in particle size.[9]
-
Solution:
-
Strict Process Control: Maintain consistent parameters for solvent, temperature, cooling rate, and agitation between batches.
-
Solvent Selection: The choice of solvent can significantly influence the final crystal size and therefore the color. Experiment with different solvents to achieve the desired hue.
-
Characterization: Use analytical techniques such as X-ray diffraction (XRD) to check for polymorphism and particle size analysis to correlate physical properties with the observed color.
-
Data Presentation
The following table provides illustrative data on how the choice of solvent can affect the final properties of an azo pigment after a recrystallization/pigmentation process. The data is based on a study of Pigment Yellow 180 and is intended to demonstrate the trends that can be expected when working with Hansa Yellow pigments.
| Solvent | Hansen Dispersive Parameter (δd) | Hansen Polar Parameter (δp) | Hansen H-Bonding Parameter (δh) | Change in Lightness (ΔL) | Change in Redness/Greenness (Δa) | Change in Yellowness/Blueness (Δb*) |
| Hexane | 14.9 | 0.0 | 0.0 | +2.1 | -1.5 | +3.2 |
| Methanol | 15.1 | 12.3 | 22.3 | +3.5 | -2.8 | +5.1 |
| Ethanol | 15.8 | 8.8 | 19.4 | +4.2 | -3.1 | +6.0 |
| NMP | 18.0 | 12.3 | 7.2 | +5.1 | -3.9 | +7.2 |
| DMF | 17.4 | 13.7 | 11.3 | +5.5 | -4.2 | +7.8 |
| DMSO | 18.4 | 16.4 | 10.2 | +6.0 | -4.5 | +8.5 |
Data adapted from a study on Pigment Yellow 180 to illustrate the effect of solvent parameters on color change. The specific values will vary for different Hansa Yellow pigments.
Experimental Protocols
General Protocol for Recrystallization of Hansa Yellow Pigments
This protocol is a synthesized methodology based on common practices for azo pigment conditioning. The specific solvent, temperature, and time should be optimized for the particular Hansa Yellow pigment and desired final properties.
-
Solvent Selection: Choose an appropriate solvent or solvent mixture. Common solvents for consideration include ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).
-
Dissolution/Suspension: In a flask equipped with a condenser and a magnetic stirrer, add the crude Hansa Yellow pigment to the chosen solvent. The amount of solvent should be sufficient to form a stirrable slurry.
-
Heating and "Digestion": Heat the suspension to a specific temperature (e.g., 80-150°C, depending on the solvent's boiling point and the pigment's stability) and hold it at this temperature for a defined period (e.g., 1-6 hours). This "digestion" or "aging" step allows for the transformation of the crystal structure and growth of the particles.
-
Controlled Cooling: After the heating phase, allow the suspension to cool slowly and under controlled conditions to room temperature. A slow, linear cooling rate is often preferred.
-
Isolation: Once the suspension has reached room temperature, collect the recrystallized pigment by filtration (e.g., using a Büchner funnel).
-
Washing: Wash the filter cake with a small amount of fresh, cold solvent to remove any remaining dissolved impurities.
-
Drying: Dry the purified pigment in a vacuum oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.
-
Characterization: Analyze the final product using techniques such as particle size analysis, scanning electron microscopy (SEM) for morphology, and X-ray diffraction (XRD) for crystallinity and polymorphic form.
Visualizations
Caption: Experimental workflow for the recrystallization of Hansa Yellow pigments.
Caption: Logical relationships in troubleshooting common recrystallization issues.
References
Technical Support Center: Enhancing the Heat Stability of Pigment Yellow 73 in Plastics
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using Pigment Yellow 73 (PY73) in various plastic applications. The focus is on enhancing the pigment's heat stability during processing.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which plastics is it commonly used?
This compound, with the chemical formula C₁₇H₁₅ClN₄O₅, is a monoazo pigment.[1] It is known for its brilliant yellow hue and good lightfastness.[1] While it has applications in paints, inks, and rubber, it is also used in coloring various plastics.[1] Its suitability for a specific plastic depends on the processing temperature of that polymer.
Q2: What is the typical heat stability of this compound?
The heat stability of an organic pigment like this compound is not an absolute value and depends on the polymer system, the concentration of the pigment, and the processing conditions (e.g., dwell time). As a diarylide-type pigment, a general heat stability of around 200°C is often cited as a starting point.[2] However, for some applications, it may be stable at higher temperatures, while in others, degradation can occur at lower temperatures. High processing temperatures can lead to the decomposition of organic pigments, resulting in color shifts, fading, or the generation of undesirable fumes.[3]
Q3: What are the common signs of thermal degradation of this compound in plastics?
The most common signs of thermal degradation include:
-
Color Shift: A noticeable change in the yellow shade, often towards a duller, browner, or greener hue.
-
Fading: A reduction in the color intensity or tinting strength.
-
Streaking or Specks: Poor dispersion due to pigment agglomeration at elevated temperatures.
-
Decomposition Odor: The breakdown of the organic pigment molecule can release volatile compounds with a characteristic smell.[3]
Q4: What factors influence the heat stability of this compound during plastics processing?
Several factors can impact the heat stability of this compound:
-
Processing Temperature: The most critical factor. Higher temperatures accelerate thermal decomposition.[3]
-
Dwell Time: The duration the pigmented plastic is exposed to high temperatures in the processing equipment.
-
Polymer Type: Different polymers have different processing temperature windows. For example, polyethylene (B3416737) can be processed around 240°C, while polyamides require temperatures closer to 300°C.[4]
-
Additives: The presence of other additives in the plastic formulation, such as stabilizers or fillers, can interact with the pigment.
-
Pigment Concentration: The concentration of the pigment can affect its thermal stability.
Q5: How can the heat stability of this compound be improved?
Several strategies can be employed to enhance the heat stability of this compound:
-
Use of Stabilizers: Incorporating heat stabilizers or antioxidants into the plastic formulation can help protect the pigment from thermal degradation. Phenolic antioxidants, in combination with phosphorus-based antioxidants, are often used to prevent thermo-oxidative degradation of the polymer and can also benefit the pigment.
-
Optimized Processing Conditions: Minimizing the processing temperature and dwell time can significantly reduce the thermal stress on the pigment.
-
Proper Dispersion: Ensuring the pigment is well-dispersed in the polymer matrix can improve its performance and stability.
-
Use of High-Performance Alternatives: For applications requiring very high heat resistance (e.g., >280°C), considering alternative high-performance organic or inorganic pigments may be necessary.[5]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in high-temperature plastic processing.
| Issue | Potential Cause | Troubleshooting Steps |
| Color shift (browning or dulling) after processing | 1. Processing temperature is too high for PY73 in the specific polymer. 2. Dwell time in the extruder or molding machine is too long. 3. Thermo-oxidative degradation of the pigment. | 1. Gradually reduce the processing temperature in increments of 5-10°C and observe the effect on color. 2. Reduce the cycle time or increase the screw speed to minimize dwell time. 3. Incorporate a blend of phenolic and phosphite (B83602) antioxidants into the formulation. |
| Reduced color strength or fading | 1. Thermal decomposition of the pigment molecule. 2. Poor dispersion leading to inefficient use of the pigment. | 1. Follow the steps for addressing color shift. 2. Improve dispersion by using a suitable dispersing agent or by optimizing the mixing process (e.g., using a twin-screw extruder). |
| Streaking or specks in the final product | 1. Pigment agglomeration due to poor dispersion. 2. Incompatibility between the pigment and the polymer or other additives. | 1. Use a pre-dispersed pigment concentrate (masterbatch). 2. Ensure the carrier resin of the masterbatch is compatible with the bulk polymer. 3. Evaluate the compatibility of all formulation components. |
| Unpleasant odor during processing | 1. Thermal decomposition of the pigment or other organic components in the formulation. | 1. Lower the processing temperature. 2. Ensure adequate ventilation in the processing area. 3. Consider using a more thermally stable pigment if the odor persists at optimal processing conditions. |
Data Presentation
Table 1: Typical Processing Temperatures for Various Plastics and General Suitability of this compound
| Plastic Type | Abbreviation | Typical Processing Temperature Range (°C) | General Suitability of Standard PY73 |
| Polyvinyl Chloride (Flexible) | PVC | 150 - 190 | Suitable |
| Polyethylene (Low-Density) | LDPE | 180 - 240 | Generally Suitable |
| Polyethylene (High-Density) | HDPE | 200 - 260 | May require stabilization |
| Polypropylene | PP | 220 - 270 | May require stabilization |
| Polystyrene | PS | 200 - 260 | Generally Suitable |
| Acrylonitrile Butadiene Styrene | ABS | 220 - 270 | May require stabilization |
| Polyamide 6 (Nylon 6) | PA6 | 260 - 290 | Not Recommended |
| Polycarbonate | PC | 280 - 320 | Not Recommended |
Note: The suitability is a general guideline. Specific performance depends on the grade of the polymer, processing conditions, and the presence of stabilizers.
Experimental Protocols
Protocol 1: Evaluation of Heat Stability of this compound in a Plastic Matrix
This protocol outlines a standard procedure for assessing the heat stability of this compound in a specific polymer using an injection molding machine.
1. Materials and Equipment:
-
This compound powder or masterbatch
-
Host polymer resin (e.g., HDPE, PP)
-
Titanium dioxide (TiO₂) for tint reduction (optional)
-
Antioxidant/stabilizer package (optional)
-
Twin-screw extruder for compounding
-
Injection molding machine
-
Spectrophotometer or colorimeter
-
Standard light source for visual assessment
2. Procedure:
-
Compounding:
-
Prepare a dry blend of the host polymer, this compound (e.g., 0.1% loading), and TiO₂ (e.g., 1.0% loading for tint). If using a stabilizer, add it to the dry blend.
-
Melt compound the blend using a twin-screw extruder at a temperature appropriate for the host polymer to create a masterbatch or a fully formulated compound.
-
Pelletize the extrudate.
-
-
Injection Molding:
-
Dry the pellets thoroughly according to the polymer supplier's recommendations.
-
Set the injection molding machine to a starting temperature (e.g., 220°C for PP).
-
Mold several plaques and label them as the control for this temperature.
-
Increase the temperature in 20°C increments (e.g., 240°C, 260°C, 280°C).
-
At each temperature, allow the machine to stabilize and then mold a series of plaques. It is also common to test at a constant temperature with increasing dwell times (e.g., 1 min, 5 min, 10 min).
-
-
Evaluation:
-
Allow the molded plaques to cool to room temperature.
-
Visually assess the color of the plaques against the control under a standard light source.
-
Use a spectrophotometer to measure the color coordinates (L, a, b*) of each plaque.
-
Calculate the color difference (ΔE) between the control plaque and the plaques molded at higher temperatures or longer dwell times. A common threshold for a significant color change is a ΔE > 1.0.
-
3. Data Analysis:
-
Create a table showing the processing temperature/dwell time and the corresponding ΔE* values.
-
The heat stability is defined as the highest temperature or longest dwell time at which there is no significant change in color.
Mandatory Visualizations
Caption: Chemical structure of this compound.
Caption: Troubleshooting workflow for heat stability issues.
References
Troubleshooting poor dispersion of Pigment yellow 73 in paints
Technical Support Center: Pigment Yellow 73
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and formulation professionals experiencing poor dispersion of this compound in paint and coating systems.
Troubleshooting Guide
This section addresses specific issues encountered during the dispersion process in a question-and-answer format.
Question 1: Why is my paint exhibiting poor color strength, low gloss, and inconsistent color after applying this compound?
Answer:
These issues—poor color development, reduced gloss, and color inconsistency—are classic signs of poor pigment dispersion, likely due to flocculation or agglomeration.[1][2] Flocculation is the loose clustering of pigment particles, which can often be reversed with mild shear, while agglomerates are more tightly bound and harder to break down.[2]
Potential Causes & Solutions:
-
Inadequate Wetting: The initial step of dispersion requires the liquid vehicle to displace air from the pigment surface.[3] Organic pigments like PY 73 can have nonpolar surfaces, making them difficult to wet, especially in aqueous systems.[2][4]
-
Insufficient Mechanical Energy: The dispersion process relies on mechanical force (e.g., from a high-speed disperser, ball mill, or bead mill) to break down pigment agglomerates into smaller, primary particles.[7][8]
-
Solution: Increase the milling time, speed, or media load of your dispersion equipment. Ensure the viscosity of the mill base is optimized; if it's too low, there won't be enough shear to be effective, and if it's too high, it can lead to poor flow and inefficient mixing.[9]
-
-
Lack of Stabilization: After breaking apart, pigment particles have a natural tendency to re-agglomerate due to attractive forces (van der Waals forces).[6] This is particularly pronounced for small organic pigment particles.[6]
-
Solution: Utilize an appropriate dispersing agent (dispersant). Dispersants adsorb onto the pigment surface and prevent re-agglomeration through steric or electrostatic stabilization mechanisms.[10][11] Polymeric dispersants are often highly effective for organic pigments in solvent-based systems.[4][5]
-
-
Incompatibility with System Components: The chosen pigment, binder, solvent, and additives may not be compatible, leading to issues like pigment "kick-out" or flocculation.[12]
Question 2: I've added a dispersing agent, but my this compound dispersion is still unstable and shows signs of settling. What's wrong?
Answer:
Dispersion stability is a complex balance. Even with a dispersant, instability can occur if the type or concentration is incorrect, or if other formulation factors are interfering.
Potential Causes & Solutions:
-
Incorrect Dispersant Type: Dispersants are not one-size-fits-all. A dispersant that works for an inorganic pigment may not be effective for an organic pigment like PY 73.[4] Polymeric dispersants with specific anchor groups are often required for the nonpolar surfaces of organic pigments.[4]
-
Incorrect Dispersant Concentration: Both too little and too much dispersant can cause problems. Insufficient dispersant will not provide an adequate stabilizing layer.[6] An excess can lead to issues like foaming or can be detrimental to final film properties.[1]
-
Solution: Create a "dispersant demand ladder" study. This involves preparing a series of dispersions with varying concentrations of the dispersant to find the optimal level that results in the lowest viscosity and most stable system.
-
-
Binder Interaction/Competition: The binder (resin) in the formulation can compete with the dispersant for a place on the pigment surface.[4] Some binders can even strip the dispersant from the pigment, leading to flocculation.
-
Solution: Ensure the chosen dispersant has a stronger affinity for the pigment surface than the binder does. The dispersant should be added and mixed with the pigment and solvent before the binder is introduced. This allows the dispersant to adsorb onto the pigment surface first.
-
-
Solvent Shock: When letting down a pigment concentrate into the main paint base, the sudden change in solvent composition can destabilize the dispersion, causing "pigment shock" and leading to flocculation.[1]
-
Solution: Ensure the solvent blend in the pigment concentrate is compatible with the let-down vehicle. Add the concentrate to the base slowly and under constant agitation.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound? this compound (C.I. No. 11738) is a monoazo organic pigment.[14][15] It is known for its brilliant greenish-yellow shade, good lightfastness, and transparency.[14][16] It is often used in water-based decorative paints, solvent-based industrial paints, and printing inks.[14][15]
Q2: What are the key physical and chemical properties of this compound? The properties of this compound can vary slightly by manufacturer, but typical values are summarized below.
| Property | Typical Value | Source(s) |
| C.I. Name | This compound | [14] |
| C.I. Number | 11738 | [14] |
| Chemical Group | Monoazo | [15] |
| Density | 1.49 - 1.6 g/cm³ | [14][15] |
| Oil Absorption | 35 - 45 g/100g | [15][17] |
| Heat Resistance | 160 - 190°C | [15][17] |
| Light Fastness (1-8 scale) | 6 - 8 | [14][17] |
| Acid/Alkali Resistance (1-5 scale) | 5 | [15][17] |
| Specific Surface Area | ~27 m²/g | [14] |
Q3: What is the difference between wetting, dispersing, and stabilizing? These are the three critical stages of creating a stable pigment dispersion.[4]
-
Wetting: The process of displacing air, moisture, and other contaminants from the surface of the pigment particles with the liquid vehicle.[3] Surfactants or wetting agents are often used to facilitate this.[6]
-
Dispersion (Deagglomeration): The mechanical process of breaking down pigment agglomerates and aggregates into finer, primary particles.[3][7] This is typically done with high-energy milling equipment.
-
Stabilization: The final step, where a dispersing agent is used to prevent the separated particles from coming back together (flocculation).[3][7] This is achieved by creating repulsive forces between particles.[6]
Q4: How does a dispersing agent work? Dispersing agents work through two primary mechanisms to keep pigment particles separated:[10][11]
-
Steric Stabilization: This is common in solvent-based systems. Polymeric dispersants have a "pigment-affinic" part (anchor) that adsorbs to the pigment surface and polymeric chains that extend into the solvent.[4] These chains create a physical barrier that prevents particles from getting close enough to flocculate.[10]
-
Electrostatic Stabilization: This is more common in water-based systems. The dispersant creates a like electrical charge on the surface of each pigment particle.[10] The resulting coulombic repulsion keeps the particles apart.[6]
Experimental Protocols
Methodology: Determining Optimal Dispersant Concentration via a Ladder Study
This protocol describes a standard laboratory procedure to determine the optimal amount of dispersing agent needed for this compound in a given solvent/binder system. The goal is to identify the concentration that yields the lowest viscosity, which typically corresponds to the most efficient dispersion.
Materials & Equipment:
-
This compound
-
Solvent(s)
-
Dispersing agent to be tested
-
Resin/Binder (if applicable to the mill base)
-
Laboratory scale (accurate to 0.01g)
-
High-speed disperser with a Cowles-type blade
-
Grind gauge (e.g., Hegman gauge)
-
Viscometer (e.g., Krebs Stormer or Brookfield)
-
Dispersion vessels
Procedure:
-
Prepare a Control: Prepare a mill base formulation without any dispersing agent. Record the initial viscosity and the time it takes to reach a target fineness of grind (e.g., 7 on the Hegman scale). This serves as your baseline.
-
Calculate Dispersant Levels: Determine the active solids content of your dispersing agent. Calculate the amounts needed for a series of experiments, typically based on the percentage of active dispersant on pigment weight (e.g., 0.5%, 1.0%, 1.5%, 2.0%, 2.5%).
-
Prepare Experimental Mill Bases:
-
For each experiment, weigh the solvent into the dispersion vessel.
-
Add the calculated amount of dispersing agent and mix briefly.
-
Slowly add the this compound to the liquid while mixing at low speed to incorporate the powder and wet it out.
-
Once the pigment is added, increase the disperser speed to the recommended tip speed for the vessel size (e.g., ~5,000 ft/min) to begin the deagglomeration process.
-
-
Monitor Dispersion:
-
Periodically stop the disperser and use the grind gauge to check the fineness of grind according to ASTM D1210.[9]
-
Record the time required to reach the target fineness for each dispersant concentration.
-
-
Measure Viscosity:
-
Once the target fineness is achieved, allow the mill base to cool to a consistent temperature (e.g., 25°C).
-
Measure the viscosity of each sample using the viscometer.
-
-
Analyze Results:
-
Plot the measured viscosity against the % dispersing agent.
-
The optimal concentration is typically at the lowest point of the viscosity curve. This indicates the point of maximum pigment wetting and deagglomeration before potential negative effects from excess dispersant occur.
-
-
Confirm Stability: Store the prepared dispersions for a set period (e.g., 24 hours, 1 week) and observe for any signs of settling or separation to confirm long-term stability.[1]
Visualizations
// Node Definitions start [label="Start: Poor PY73 Dispersion\n(Low Gloss, Poor Color)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; check_wetting [label="1. Evaluate Wetting\nIs pigment incorporating easily?", fillcolor="#F1F3F4", fontcolor="#202124"]; check_energy [label="2. Assess Dispersion Energy\nIs mill base viscosity correct?\nIs grind time sufficient?", fillcolor="#F1F3F4", fontcolor="#202124"]; check_stabilization [label="3. Review Stabilization\nIs a dispersant being used?", fillcolor="#F1F3F4", fontcolor="#202124"]; check_compatibility [label="4. Check System Compatibility\nAny signs of 'kick-out'?", fillcolor="#F1F3F4", fontcolor="#202124"];
add_wetting_agent [label="Solution:\nAdd/Optimize Wetting Agent", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"]; adjust_energy [label="Solution:\nAdjust Mill Base Viscosity\nor Increase Grind Time/Speed", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"]; add_dispersant [label="Solution:\nIntroduce Appropriate Dispersant", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"]; optimize_dispersant [label="Is dispersant type & amount optimal?", fillcolor="#F1F3F4", fontcolor="#202124"]; ladder_study [label="Solution:\nPerform Ladder Study\nto find optimal level", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"]; reformulate [label="Solution:\nRe-evaluate binder/solvent\nand dispersant choice", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"];
end_good [label="Dispersion Quality Improved", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Connections start -> check_wetting; check_wetting -> add_wetting_agent [label="No"]; check_wetting -> check_energy [label="Yes"]; add_wetting_agent -> end_good;
check_energy -> adjust_energy [label="No"]; check_energy -> check_stabilization [label="Yes"]; adjust_energy -> end_good;
check_stabilization -> add_dispersant [label="No"]; check_stabilization -> optimize_dispersant [label="Yes"]; add_dispersant -> end_good;
optimize_dispersant -> ladder_study [label="No"]; optimize_dispersant -> check_compatibility [label="Yes"]; ladder_study -> end_good;
check_compatibility -> reformulate [label="No"]; check_compatibility -> end_good [label="Yes"]; reformulate -> end_good; } end_dot Caption: Troubleshooting workflow for poor this compound dispersion.
References
- 1. specialchem.com [specialchem.com]
- 2. ulprospector.com [ulprospector.com]
- 3. abbeymb.com [abbeymb.com]
- 4. uniqchem.com [uniqchem.com]
- 5. Dispersants In Paints: Improving Color Stability And Pigment Dispersion-Ruike Dispersant Supplier [rk-chem.com]
- 6. specialchem.com [specialchem.com]
- 7. locusingredients.com [locusingredients.com]
- 8. sdc.org.uk [sdc.org.uk]
- 9. paint.org [paint.org]
- 10. allanchem.com [allanchem.com]
- 11. The Role of Dispersing Agents in Achieving Stable Pigment Suspension [chemanova.com]
- 12. pcimag.com [pcimag.com]
- 13. nbinno.com [nbinno.com]
- 14. This compound - Ataman Kimya [atamanchemicals.com]
- 15. epsilonpigments.com [epsilonpigments.com]
- 16. jacksonsart.com [jacksonsart.com]
- 17. Pigment yellow 73_Organic pigment yellow_HANGZHOU EMPEROR PIGMENT CO., LTD [pigmentpigment.com]
Reducing photobleaching of Pigment yellow 73 in fluorescence imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize photobleaching of Pigment Yellow 73 in fluorescence imaging experiments. The following information is based on general principles of fluorescence microscopy and may require optimization for your specific application.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem for this compound?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as this compound, upon exposure to excitation light.[1][2] This process leads to a permanent loss of the molecule's ability to fluoresce, resulting in a diminished or completely faded signal during imaging experiments.[1][2] This can compromise the quality of your data, leading to false negative results or skewed quantitative analysis.[1] The primary cause of photobleaching is the reaction of the excited fluorophore with molecular oxygen, leading to the formation of reactive oxygen species (ROS) that chemically damage the dye molecule.[3]
Q2: this compound is described as having good lightfastness. Does this mean it is resistant to photobleaching in fluorescence microscopy?
A2: While this compound is known for its good lightfastness in applications like paints and coatings, this property does not directly translate to high photostability under the intense and focused illumination of a fluorescence microscope.[4][5] The conditions in fluorescence microscopy are far more demanding, and photobleaching can still be a significant issue. Therefore, taking steps to mitigate photobleaching is crucial for obtaining reliable and high-quality imaging data.
Q3: What are the first steps I should take to minimize photobleaching of this compound?
A3: To minimize photobleaching, you should start by optimizing your imaging parameters. This includes:
-
Minimizing Exposure Time: Use the shortest possible exposure time that still provides a sufficient signal-to-noise ratio.[3]
-
Reducing Illumination Intensity: Use the lowest possible excitation light intensity.[3] This can be achieved by using neutral density filters or adjusting the laser power.[1][6]
-
Avoiding Unnecessary Exposure: Use the microscope's shutter to block the excitation light when not actively acquiring images.[7] Use transmitted light to locate the region of interest before switching to fluorescence imaging.[7]
Q4: Can I use antifade mounting media to protect this compound?
A4: Yes, using an antifade mounting medium is a highly recommended and effective strategy to reduce photobleaching.[1][7] These reagents work by scavenging reactive oxygen species that cause photodamage to the fluorophore.[8][9]
Troubleshooting Guide
Problem: My this compound signal is fading rapidly during image acquisition.
| Possible Cause | Troubleshooting Steps |
| Excessive Illumination | 1. Reduce the intensity of the excitation light source (e.g., lower laser power, use neutral density filters).[1][6] 2. Decrease the camera exposure time to the minimum required for a good signal.[3] 3. Use a more sensitive camera or detector to allow for lower light levels. |
| Prolonged Exposure | 1. Minimize the duration of continuous imaging. 2. Use time-lapse imaging with the longest possible interval between acquisitions. 3. When focusing and finding a region of interest, use a lower light intensity or transmitted light.[7] |
| Absence of Antifade Reagent | 1. Use a commercially available antifade mounting medium or prepare one in the lab.[6][7] 2. Ensure the chosen antifade reagent is compatible with your sample and experimental conditions (e.g., live vs. fixed cells). |
| Incompatible Mounting Medium | 1. Some antifade agents can quench the fluorescence of certain dyes.[9] 2. Test different types of antifade reagents to find the one that provides the best protection with minimal quenching for this compound. |
Antifade Reagent Comparison
| Antifade Agent | Primary Mechanism | Advantages | Disadvantages | Typical Concentration |
| p-Phenylenediamine (PPD) | Reactive Oxygen Species Scavenger | Highly effective.[8][9] | Can be toxic, may react with certain dyes (e.g., cyanine (B1664457) dyes), and can cause background fluorescence.[8][9] | 0.1% - 1% in mounting medium |
| n-Propyl gallate (NPG) | Reactive Oxygen Species Scavenger | Less toxic than PPD, suitable for some live-cell imaging.[8][10] | Can be difficult to dissolve, may have anti-apoptotic effects.[8][10] | 2% in glycerol/PBS |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Reactive Oxygen Species Scavenger | Less toxic than PPD, suitable for live-cell imaging.[8] | Less effective than PPD.[8][10] | 2.5% in mounting medium |
| VECTASHIELD®, ProLong™ Gold/Diamond, SlowFade™ | Commercial Formulations | Optimized performance, often includes a nuclear counterstain.[7] | Can be more expensive. | Ready to use |
Experimental Protocols
Protocol 1: Preparing a Fixed Sample with Antifade Mounting Medium
-
Sample Preparation: Perform your standard staining protocol to label your sample with this compound.
-
Washing: After the final staining step, wash the sample thoroughly with phosphate-buffered saline (PBS) or a suitable buffer to remove any unbound pigment.
-
Mounting:
-
Carefully remove the excess buffer from the slide without allowing the sample to dry out.
-
Add a small drop of antifade mounting medium (e.g., ProLong™ Gold or a lab-prepared formulation) directly onto the sample.
-
Gently lower a coverslip over the sample, avoiding air bubbles.
-
-
Curing (for hardening mountants): If using a hardening antifade medium, allow it to cure according to the manufacturer's instructions (typically at room temperature in the dark for several hours to overnight).[11]
-
Sealing: For long-term storage, seal the edges of the coverslip with nail polish or a commercial sealant.
-
Storage: Store the slide flat and protected from light at 4°C.[7]
Protocol 2: Imaging to Minimize Photobleaching
-
Microscope Setup:
-
Turn on the fluorescence light source and allow it to stabilize.
-
Select the appropriate filter cube for this compound.
-
Start with the lowest possible illumination intensity.
-
-
Locating the Region of Interest (ROI):
-
Use brightfield or differential interference contrast (DIC) to locate your cells or tissue of interest.[7]
-
Once an ROI is identified, switch to fluorescence illumination.
-
-
Image Acquisition Settings:
-
Set the camera exposure time to the minimum that provides a clear signal above background noise.
-
Use binning if your camera supports it to increase signal and potentially reduce exposure time.[7]
-
If acquiring a Z-stack, use the minimum number of slices necessary to capture the structure of interest.
-
-
Image Acquisition:
-
Acquire your images.
-
For time-lapse experiments, use the longest possible interval between frames to allow the sample to recover.
-
Engage the shutter between acquisitions to prevent unnecessary exposure.[7]
-
Visual Guides
Caption: Experimental workflow for minimizing photobleaching.
Caption: Mechanism of photobleaching and antifade agent action.
References
- 1. news-medical.net [news-medical.net]
- 2. Photobleaching - Wikipedia [en.wikipedia.org]
- 3. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 4. crownpigment.com [crownpigment.com]
- 5. This compound - Ataman Kimya [atamanchemicals.com]
- 6. azolifesciences.com [azolifesciences.com]
- 7. IN-FOCUS: Better To Burn Bright Than To Fade Away: Reducing Photo-bleaching in Fluorescence Microscopy. | Bioimaging Hub News [blogs.cardiff.ac.uk]
- 8. What are some antifading agents used to prevent photobleaching? | AAT Bioquest [aatbio.com]
- 9. scispace.com [scispace.com]
- 10. bidc.ucsf.edu [bidc.ucsf.edu]
- 11. vectorlabs.com [vectorlabs.com]
Technical Support Center: Enhancing the Hiding Power of Organic Yellow Pigments in Coatings
This technical support guide provides researchers, scientists, and formulation chemists with troubleshooting advice and frequently asked questions (FAQs) to improve the hiding power of organic yellow pigments in coatings.
Frequently Asked Questions (FAQs)
Q1: Why do my organic yellow coatings have poor hiding power?
Organic yellow pigments inherently exhibit weaker hiding power compared to many inorganic pigments.[1][2][3] This is primarily because their mechanism for achieving opacity relies heavily on light scattering, as they have poor light absorption capabilities.[1][2][3] If the pigment particles are not at their optimal size for scattering, or if they are poorly dispersed, the coating will appear more transparent.
Q2: What is the most effective way to improve the hiding power of an organic yellow pigment?
The most common and effective method is to incorporate an inorganic pigment with a high refractive index, such as titanium dioxide (TiO₂).[1][2][4][5] TiO₂ is exceptionally efficient at scattering light, which significantly boosts the opacity of the coating.[6][7][8] Rutile TiO₂ is often preferred for its superior hiding power and durability.[7][9]
Q3: How does pigment particle size affect hiding power?
Pigment particle size is a critical factor influencing hiding power.[6][10][11][12] For optimal light scattering and, therefore, maximum hiding power, there is an ideal particle size. Generally, smaller pigment particles lead to better hiding power because they provide a larger surface area for light interaction.[12][13] However, if the particles are too small (less than 0.1 microns), they can become more transparent as light passes through instead of scattering.[6] Conversely, particles that are too large are less effective at scattering light.[6] Each pigment has an optimal particle size for specific properties, and for TiO₂, this is typically in the range of 0.2-0.3 microns to effectively scatter visible light.[6]
Q4: Can I improve hiding power without using titanium dioxide?
Yes, while TiO₂ is highly effective, other strategies can be employed:
-
Incorporate other inorganic pigments: Iron oxide pigments can also be used to enhance opacity.[1][2][5] Bismuth vanadate (B1173111) (Pigment Yellow 184) is another option known for good hiding power and bright color.[3]
-
Add a small amount of carbon black: This will increase light absorption, thereby improving hiding power.[1][2][5] However, this must be done carefully as it can affect the color saturation.[1][2]
-
Optimize pigment dispersion: Ensuring the organic yellow pigment is thoroughly dispersed to break down agglomerates and achieve a stable, uniform distribution is crucial for maximizing its scattering efficiency.[14][15][16]
Q5: What is the role of binders and additives in hiding power?
Binders and additives play a crucial indirect role in hiding power by influencing pigment dispersion and stability.
-
Binders: The binder's properties can affect how well the pigment particles are wetted and distributed within the coating matrix. Some modern binders are designed with polymer nanoparticles that adsorb onto the pigment surface, acting as spacers to prevent crowding and improve scattering efficiency.[14]
-
Dispersing Agents: These additives are essential for achieving a stable dispersion of pigment particles.[15][17] They work by wetting the pigment surface and providing steric or electrostatic stabilization to prevent re-agglomeration and flocculation, which would otherwise reduce hiding power.[17]
-
Extender Pigments/Fillers: These are lower-cost inorganic materials that can be used to space out TiO₂ particles, preventing them from crowding and thus improving their light-scattering efficiency.[14]
Troubleshooting Guide
| Problem | Possible Causes | Troubleshooting Steps |
| Low opacity in the final coating | - Insufficient TiO₂ or other inorganic pigments.- Sub-optimal particle size of the organic yellow pigment.- Poor pigment dispersion (agglomeration/flocculation). | - Incrementally increase the loading of rutile TiO₂.- Evaluate the use of other high refractive index inorganic pigments like iron oxides.- Analyze the particle size distribution of the organic yellow pigment and consider alternative grades.- Optimize the dispersion process (e.g., milling time, equipment) and the type and concentration of dispersing agent.[15] |
| Color shifts when adding TiO₂ | - The grade of TiO₂ may have a blue or yellow undertone.- The addition of a white pigment will inherently lighten the color. | - Select a neutral grade of TiO₂.- Adjust the amount of organic yellow pigment to compensate for the lightening effect.- Consider using a combination of TiO₂ and other inorganic color pigments to achieve the desired hue with good opacity. |
| Poor hiding power despite high pigment loading | - Pigment "crowding" effect, especially with TiO₂.- Inefficient pigment dispersion. | - Introduce extender pigments to create space between TiO₂ particles, improving their scattering efficiency.[14]- Re-evaluate the dispersing agent and the dispersion process to ensure individual pigment particles are well-separated and stabilized.[14][16] |
| Inconsistent hiding power between batches | - Variation in raw material quality (pigment particle size, surface treatment).- Inconsistent dispersion process parameters. | - Implement stringent quality control for incoming raw materials, including particle size analysis.- Standardize the dispersion process, including mixing speed, time, and temperature. |
Experimental Protocols
Protocol 1: Measurement of Hiding Power (Contrast Ratio)
Objective: To quantitatively determine the hiding power of a coating formulation according to ASTM D2805.[9][14]
Materials:
-
Coating formulation to be tested
-
Black and white Leneta chart[9]
-
Applicator bar for consistent film thickness
-
Spectrophotometer or reflectometer[9]
Procedure:
-
Place the Leneta chart on a flat, smooth surface.
-
Apply the coating formulation across the black and white sections of the chart using the applicator bar to ensure a uniform film thickness.
-
Allow the coating to dry completely under controlled conditions (temperature and humidity).
-
Using the spectrophotometer, measure the CIE Y reflectance value (luminance) of the coating over the black portion of the chart (R₀).
-
Measure the CIE Y reflectance value of the coating over the white portion of the chart (Rw).
-
Calculate the contrast ratio: Contrast Ratio = R₀ / Rw
-
The hiding power is typically reported as the film thickness required to achieve a contrast ratio of 0.98 (or 98%).[18][19]
Protocol 2: Evaluating the Effect of TiO₂ Concentration on Hiding Power
Objective: To determine the optimal concentration of TiO₂ for maximizing hiding power in an organic yellow coating.
Materials:
-
Base organic yellow coating formulation
-
Rutile titanium dioxide
-
Dispersing agent
-
High-speed disperser or shaker
-
Materials for hiding power measurement (from Protocol 1)
Procedure:
-
Prepare a series of coating formulations with varying concentrations of TiO₂ (e.g., 0%, 5%, 10%, 15%, 20% by weight of total solids).
-
For each formulation, ensure the TiO₂ is properly dispersed into the base coating using a high-speed disperser. The amount of dispersing agent may need to be adjusted based on the TiO₂ concentration.
-
For each formulation, apply a film of consistent thickness to a Leneta chart and allow it to dry.
-
Measure the contrast ratio for each sample as described in Protocol 1.
-
Plot the contrast ratio as a function of TiO₂ concentration to identify the optimal level for achieving the desired hiding power.
Data Presentation
Table 1: Effect of TiO₂ Concentration on Contrast Ratio
| Sample ID | Organic Yellow Pigment (%) | TiO₂ (%) | Film Thickness (µm) | Reflectance over Black (R₀) | Reflectance over White (Rw) | Contrast Ratio (R₀/Rw) |
| Y-0 | 15 | 0 | 50 | 0.65 | 0.85 | 0.76 |
| Y-5 | 15 | 5 | 50 | 0.75 | 0.86 | 0.87 |
| Y-10 | 15 | 10 | 50 | 0.82 | 0.87 | 0.94 |
| Y-15 | 15 | 15 | 50 | 0.85 | 0.87 | 0.98 |
| Y-20 | 15 | 20 | 50 | 0.86 | 0.87 | 0.99 |
Visualizations
Caption: Key formulation components affecting the hiding power of coatings.
Caption: Workflow for evaluating the hiding power of coating formulations.
Caption: The impact of pigment dispersion state on hiding power.
References
- 1. How to Improve the Hiding Power of Pigments in Coating Systems - Industry News [pigmentchemical.com]
- 2. How To Improve The Hiding Power Of Pigments In Coating Systems? - Industry News [pigmentchemical.com]
- 3. longchangchemical.com [longchangchemical.com]
- 4. Talking about the hiding power and transparency of organic pigments [karraypigment.com]
- 5. How to Improve Pigment Opacity in Coating Systems | Fineland Chem [finelandchem.com]
- 6. vichem.vn [vichem.vn]
- 7. The Critical Role of Titanium Dioxide in Paints & Coatings: A Comprehensive Guide - Henan Chemger Group Corporation [chemger.com]
- 8. titantio2.com [titantio2.com]
- 9. specialchem.com [specialchem.com]
- 10. ulprospector.com [ulprospector.com]
- 11. pcimag.com [pcimag.com]
- 12. azom.com [azom.com]
- 13. ACTTR Inc. - Evaluating Hiding Power of Pigments by A Particle Size Analyzer [acttr.com]
- 14. specialchem.com [specialchem.com]
- 15. Effect of Titanium Dioxide on Hiding Power of Coatings (4) - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]
- 16. specialchem.com [specialchem.com]
- 17. pcimag.com [pcimag.com]
- 18. Hiding power - Wikipedia [en.wikipedia.org]
- 19. kelid1.ir [kelid1.ir]
Solvent effects on the stability and color of Pigment yellow 73
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pigment Yellow 73. The information addresses common issues related to solvent effects on the stability and color of this pigment.
Troubleshooting Guides
Issue: Unexpected Color Change or Fading of this compound in Solution
-
Question: Why is my this compound solution changing color or fading over time?
-
Answer: Color instability in this compound solutions is often attributed to solvent-induced degradation or changes in the pigment's aggregation state. The stability of the pigment is highly dependent on the solvent system used. Some solvents can accelerate the degradation of the azo group present in this compound, leading to a loss of color. Additionally, the polarity of the solvent can influence the aggregation of pigment particles, which in turn affects its coloristic properties. It is also a disazomethine dye with solid-state fluorescence, and solvent can affect this property.
Troubleshooting Steps:
-
Solvent Selection: Review the solvent used in your experiment. Non-polar and aromatic hydrocarbon solvents may offer better stability compared to highly polar or reactive solvents. Refer to the solvent compatibility table below for guidance.
-
Light Exposure: Protect the solution from prolonged exposure to direct light, especially UV radiation, as this can cause photodegradation. Use amber glassware or cover your containers with aluminum foil.
-
Temperature Control: Elevated temperatures can accelerate degradation.[1] Maintain a consistent and controlled temperature during your experiments. For storage, refrigeration is recommended.
-
pH of the Medium: Although this compound has good resistance to acids and alkalis, extreme pH values can still impact its stability.[1] Ensure the pH of your solution is within a neutral range if possible.
-
Purity of the Pigment: Impurities in the pigment batch can sometimes catalyze degradation. Ensure you are using a high-purity grade of this compound.
Issue: Inconsistent Color Measurements (Spectrophotometry)
-
Question: I am getting inconsistent absorbance readings for my this compound solutions. What could be the cause?
-
Answer: Inconsistent spectrophotometric measurements can arise from several factors, including pigment sedimentation, solvent volatility, and improper sample preparation. This compound, being a pigment, may not be fully soluble in all solvents and can form suspensions.
Troubleshooting Steps:
-
Ensure Homogeneity: Vigorously mix or sonicate the solution before each measurement to ensure a homogenous dispersion of the pigment.
-
Use a Suitable Solvent: Select a solvent in which this compound has good solubility or forms a stable dispersion. Conditioning the pigment in solvents like isopropanol (B130326) or dimethylformamide (DMF) can improve its dispersion.
-
Control Solvent Evaporation: Use cuvettes with caps (B75204) to minimize solvent evaporation, which can concentrate the pigment and alter absorbance readings.
-
Consistent Path Length: Use the same cuvette for all measurements to eliminate variations in path length.
-
Blank Correction: Always perform a blank correction with the pure solvent before measuring your sample.
Frequently Asked Questions (FAQs)
Q1: What is the effect of solvent polarity on the color of this compound?
A1: The polarity of the solvent can influence the absorption spectrum of this compound, leading to a shift in its perceived color. This phenomenon, known as solvatochromism, occurs due to the differential stabilization of the ground and excited states of the dye molecule by the solvent molecules. Generally, an increase in solvent polarity can lead to a bathochromic (red) or hypsochromic (blue) shift in the absorption maximum (λmax), depending on the specific interactions between the pigment and the solvent.
Q2: How can I assess the stability of this compound in a new solvent?
A2: To assess the stability, you can perform a time-dependent UV-Vis spectrophotometric analysis. Prepare a solution of this compound in the solvent of interest and monitor the change in its absorbance at the λmax over a specific period. A decrease in absorbance indicates degradation. For a more detailed analysis, you can determine the degradation kinetics.
Q3: What are the typical solvents in which this compound is stable?
A3: Based on available data, this compound exhibits good stability in several organic solvents.[1] The fastness properties are rated on a scale of 1 to 5, with 5 being the best.
Data Presentation
Table 1: Qualitative Solvent Stability of this compound
| Solvent | Fastness Rating |
| Water | 5 |
| Butyl Acetate | 4 |
| Benzene | 4 |
| Ketone | 4 |
| Ethyl Alcohol | 4-5 |
| Oil | 4 |
Source: Adapted from Technical Data Sheet for this compound.[1]
Table 2: Illustrative Quantitative Stability Data of a Similar Arylide Yellow Pigment
| Solvent | Half-life (t½) at 25°C (hours) | Degradation Rate Constant (k) (s⁻¹) |
| Toluene | > 500 | < 3.85 x 10⁻⁷ |
| Xylene | > 500 | < 3.85 x 10⁻⁷ |
| Ethanol | 250 | 7.70 x 10⁻⁷ |
| Acetone | 180 | 1.07 x 10⁻⁶ |
| Dichloromethane | 120 | 1.60 x 10⁻⁶ |
Note: This data is for a representative arylide yellow pigment and is intended for illustrative purposes. Actual values for this compound may vary and should be determined experimentally.
Table 3: Illustrative Colorimetric Data of a Similar Arylide Yellow Pigment in Different Solvents
| Solvent | L | a | b* |
| Toluene | 85.2 | -5.1 | 90.3 |
| Ethanol | 84.8 | -4.8 | 88.7 |
| Acetone | 84.5 | -4.9 | 88.2 |
Note: This data is for a representative arylide yellow pigment and is intended for illustrative purposes. L, a, and b* values represent lightness, red/green coordinate, and yellow/blue coordinate, respectively.
Experimental Protocols
Protocol 1: Determination of this compound Stability in Organic Solvents
Objective: To quantify the degradation rate of this compound in various organic solvents.
Methodology:
-
Solution Preparation: Prepare a stock solution of this compound in the desired solvent at a known concentration (e.g., 10 mg/L).
-
Incubation: Aliquot the solution into several sealed, amber vials and incubate them at a constant temperature (e.g., 25°C, 40°C, or 60°C).
-
UV-Vis Measurement: At regular time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours), remove a vial and measure the absorbance of the solution at its λmax using a UV-Vis spectrophotometer.
-
Data Analysis: Plot the natural logarithm of the absorbance (ln(A)) versus time. The slope of the resulting line will be the negative of the first-order degradation rate constant (-k). The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.
Protocol 2: Colorimetric Analysis of this compound in Different Solvents
Objective: To measure the color coordinates (Lab*) of this compound in various solvents.
Methodology:
-
Solution Preparation: Prepare solutions of this compound in different solvents at the same concentration.
-
Colorimetric Measurement: Use a colorimeter or a spectrophotometer with color measurement software to determine the CIELAB (Lab*) values of each solution.
-
Data Recording: Record the L, a, and b* values for each solvent. L* represents lightness (0=black, 100=white), a* represents the green-red axis, and b* represents the blue-yellow axis.
Mandatory Visualization
Caption: Workflow for determining the stability of this compound in solvents.
Caption: Workflow for the colorimetric analysis of this compound.
References
Compatibility of Pigment yellow 73 with different polymer resins
This technical support center provides guidance for researchers, scientists, and drug development professionals on the compatibility and use of Pigment Yellow 73 with various polymer resins.
Frequently Asked Questions (FAQs)
Q1: What is this compound and for which applications is it generally suitable?
A1: this compound, also known as Hansa Brilliant Yellow 4GX, is a monoazo pigment that provides a brilliant, greenish-yellow shade.[1][2] It is widely utilized across various industries for coloring plastics, printing inks, and paints due to its good lightfastness and weather fastness.[1]
Q2: What are the key performance characteristics of this compound to consider during polymer selection?
A2: The primary characteristics to evaluate are heat stability, lightfastness, migration resistance, and dispersibility. These properties can vary significantly depending on the polymer resin, processing conditions, and the presence of other additives.
Q3: Is this compound suitable for high-temperature processing in engineering plastics?
A3: The heat stability of this compound is generally rated up to 180°C, with some sources indicating a melting point of 264-268°C.[1][2] This makes it suitable for polymers processed at lower temperatures. For high-temperature engineering plastics like polycarbonate and polyamide, which require processing temperatures often exceeding 280°C, this compound may not be the ideal choice as it could lead to color degradation. High-performance pigments are specifically designed for such demanding applications.[3]
Q4: Can this compound be used in food contact applications?
A4: The suitability of this compound for food contact applications depends on the specific regulations of the intended market (e.g., FDA 21CFR 178.3297 in the USA). It is crucial to verify the regulatory status of the specific grade of this compound being used.
Q5: Does this compound cause warpage in crystalline polymers like HDPE?
A5: Organic pigments can act as nucleating agents in crystalline polymers like High-Density Polyethylene (HDPE), which can lead to changes in shrinkage and potentially cause warpage.[4][5] While specific data on warpage for this compound is limited, it is a known phenomenon for this class of pigments. It is recommended to conduct thorough testing, especially for large or complex injection-molded parts.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Color Shift (Yellowing/Browning) During Processing | Exceeding the pigment's heat stability in the specific resin. | Verify the processing temperature is within the recommended range for this compound in that polymer. Consider using a pigment with higher heat stability for high-temperature resins. |
| Poor Color Strength or Speckling | Inadequate dispersion of the pigment in the polymer matrix. | Optimize dispersion parameters (e.g., screw design, mixing time, temperature). Ensure the pigment is properly dried before use. Consider using a masterbatch for improved dispersion. |
| Blooming or Bleeding on the Surface of the Plastic Part | Migration of the pigment, particularly in plasticized PVC or polyolefins in contact with certain substances. | Evaluate the migration resistance of this compound in your specific formulation. Select a pigment with higher migration resistance if necessary. |
| Fading or Color Change in the Final Product Upon Exposure to Light | Insufficient lightfastness of the pigment for the intended application (e.g., outdoor use). | Check the lightfastness rating of this compound for the specific polymer. For outdoor applications, a pigment with a lightfastness of 7-8 on the blue wool scale is recommended. |
| Warpage or Dimensional Instability in Injection Molded Parts (especially HDPE) | The pigment is acting as a nucleating agent, altering the crystallization behavior of the polymer. | Conduct dimensional stability tests. If warpage is an issue, consider a non-nucleating pigment or adjust molding process parameters (e.g., mold temperature, holding pressure). |
Data Presentation
Table 1: Compatibility and Performance of this compound in Various Polymer Resins
| Polymer Resin | Heat Stability (°C) | Lightfastness (Blue Wool Scale, 1-8) | Migration Resistance (Grey Scale, 1-5) | Common Issues & Remarks |
| Polyvinyl Chloride (PVC) | ~180 | 6-7 | 4-5 | Good overall performance. Migration can be a concern in highly plasticized formulations. |
| Polyolefins (PE, PP) | ~180 | 6 | 4 | Generally suitable. Potential for warpage in HDPE. May exhibit blooming in some applications. |
| Styrenics (PS, ABS) | ~180 | 6 | Not specified | Generally compatible for indoor applications. Heat stability may be a limiting factor for some ABS grades. |
| Engineering Plastics (PC, PA, PET) | < 200 | Not specified | Not specified | Generally not recommended due to insufficient heat stability for typical processing temperatures. |
Note: The data presented is a summary from various sources and should be used as a guideline. It is crucial to conduct specific testing in your own formulation and processing conditions.
Experimental Protocols
1. Determination of Heat Stability
-
Standard: Based on ISO 787-21.
-
Methodology:
-
Prepare a compound of the polymer resin with a specified concentration of this compound (e.g., 0.1% for full shade, 1:10 with TiO₂ for tint).
-
Process the compound through injection molding or extrusion at various temperatures, with a dwell time of 5 minutes at each temperature.
-
Compare the color of the processed samples against a standard processed at the lowest temperature.
-
The heat stability is the highest temperature at which no significant color change is observed.
-
2. Assessment of Lightfastness
-
Standard: Based on ISO 4892-2.
-
Methodology:
-
Prepare molded plaques or films of the colored polymer.
-
Expose the samples in a Xenon arc weather-ometer, which simulates sunlight.
-
Simultaneously expose a set of Blue Wool standards (rated 1-8).
-
Periodically evaluate the color change of the samples compared to an unexposed control.
-
The lightfastness rating is determined by which Blue Wool standard shows a similar degree of fading.
-
3. Evaluation of Migration Resistance
-
Standard: Based on DIN 53775 (specifically for plasticized PVC).
-
Methodology:
-
Prepare a colored sample of the plasticized polymer.
-
Place the colored sample in direct contact with a white, uncolored sheet of the same plasticized polymer.
-
Apply pressure (e.g., 3kg/cm²) and heat (e.g., 80°C) for a specified period (e.g., 24 hours).
-
After the test period, visually assess the staining on the white sheet using a 5-step grey scale (5 = no migration, 1 = severe migration).
-
Mandatory Visualization
Caption: Workflow for selecting this compound based on resin and application.
References
Technical Support Center: Stabilizing Pigment Yellow 73 Nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to selecting surfactants for the stabilization of Pigment Yellow 73 (PY73) nanoparticles. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges encountered during formulation and characterization.
Frequently Asked Questions (FAQs)
Q1: What are the key considerations when selecting a surfactant for this compound (PY73) nanoparticle stabilization?
A1: The primary goal is to achieve a stable, well-dispersed system with a small particle size and narrow size distribution. Key factors to consider include:
-
Pigment Surface Chemistry: PY73 is an organic, non-ionic monoazo pigment. Its surface is relatively hydrophobic, requiring surfactants that can effectively wet and adsorb to it.
-
Surfactant Type: The choice between anionic, non-ionic, and cationic surfactants will depend on the desired surface charge and the composition of the continuous phase.[1][2]
-
Hydrophilic-Lipophilic Balance (HLB): For non-ionic surfactants, the HLB value is a critical parameter. An optimal HLB range helps in achieving efficient wetting and stabilization. For many organic pigments, non-ionic surfactants with an HLB between 10 and 14 have shown good performance in providing steric stabilization.[3]
-
Critical Micelle Concentration (CMC): The surfactant concentration should be above its CMC to ensure the formation of micelles that aid in stabilization.
-
Solvent System: The choice of surfactant must be compatible with the solvent system (aqueous or non-aqueous) to ensure its solubility and effectiveness.
Q2: What is the difference between anionic and non-ionic surfactants for stabilizing PY73 nanoparticles?
A2: Anionic and non-ionic surfactants provide stabilization through different mechanisms:
-
Anionic Surfactants: These surfactants have a negatively charged head group.[4] They adsorb onto the pigment surface and provide electrostatic stabilization by creating repulsive forces between the negatively charged particles. This repulsion prevents agglomeration. The stability conferred by anionic surfactants can be sensitive to changes in pH and ionic strength of the medium.[4]
-
Non-ionic Surfactants: These surfactants have no net electrical charge. They stabilize nanoparticles through steric hindrance.[5] The hydrophilic chains of the non-ionic surfactant extend into the continuous phase, creating a physical barrier that prevents particles from approaching each other. Steric stabilization is generally less sensitive to changes in pH and ionic strength.[5]
Q3: How do I determine the optimal concentration of the selected surfactant?
A3: The optimal surfactant concentration is typically determined experimentally by preparing a series of dispersions with varying surfactant-to-pigment ratios. The performance is then evaluated by measuring:
-
Particle Size and Polydispersity Index (PDI): Dynamic Light Scattering (DLS) is commonly used to measure the average particle size and PDI. The goal is to achieve the smallest particle size and a PDI value below 0.3, which indicates a narrow particle size distribution.
-
Zeta Potential: This measurement indicates the surface charge of the nanoparticles and is a key indicator of electrostatic stability. For good stability, a zeta potential of at least ±30 mV is generally desired.[6]
-
Dispersion Stability: The long-term stability of the dispersion can be assessed by monitoring changes in particle size, PDI, and visual appearance (e.g., sedimentation or aggregation) over time under different storage conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and stabilization of PY73 nanoparticle dispersions.
| Problem | Potential Cause | Recommended Solution |
| Immediate Aggregation or Sedimentation | Insufficient wetting of the pigment powder. | Pre-wet the PY73 powder with a small amount of a wetting agent or a water-miscible solvent (e.g., ethanol) before adding the bulk of the dispersion medium.[7] |
| Inadequate surfactant concentration. | Increase the surfactant concentration. Ensure the concentration is above the Critical Micelle Concentration (CMC). | |
| Poor choice of surfactant. | The surfactant may not have the appropriate HLB value (for non-ionic surfactants) or may not be providing sufficient electrostatic or steric repulsion. Experiment with different types of surfactants (anionic, non-ionic) and different molecular weights or chain lengths. | |
| High Polydispersity Index (PDI > 0.3) | Inefficient particle size reduction. | Optimize the dispersion method. Increase the sonication time or power, or the milling time and speed. Ensure the energy input is sufficient to break down agglomerates. |
| Re-agglomeration of particles. | The surfactant may not be providing adequate stabilization. Consider using a combination of surfactants (e.g., an anionic and a non-ionic) to provide both electrostatic and steric stabilization. | |
| Increase in Particle Size Over Time | Flocculation or Ostwald ripening. | The dispersion is not stable long-term. Re-evaluate the surfactant choice and concentration. A higher molecular weight non-ionic surfactant may provide better long-term steric stabilization. |
| Temperature fluctuations during storage. | Store the dispersion at a constant, controlled temperature. Avoid freeze-thaw cycles unless the formulation is designed to be stable under such conditions. | |
| Inconsistent Batch-to-Batch Results | Variation in raw materials. | Ensure consistent quality of the PY73 pigment and surfactants. |
| Inconsistent dispersion process parameters. | Standardize all process parameters, including sonication/milling time and energy, temperature, and addition rates of components. | |
| Foaming during Dispersion | Use of high-foaming surfactants (often high HLB non-ionics or some anionics). | Add a suitable defoamer to the formulation. Alternatively, select a lower-foaming surfactant. Mid-HLB non-ionic surfactants (HLB 10-14) are often a good compromise.[3] |
Experimental Protocols
Protocol 1: Preparation of this compound Nanoparticle Dispersion
This protocol describes a general method for preparing an aqueous dispersion of PY73 nanoparticles using ultrasonication.
Materials:
-
This compound (PY73) powder
-
Selected Surfactant (Anionic or Non-ionic)
-
Deionized (DI) water
-
Ethanol (B145695) (optional, for pre-wetting)
Equipment:
-
Analytical balance
-
Probe sonicator or ultrasonic bath
-
Magnetic stirrer and stir bar
-
Beakers and graduated cylinders
Procedure:
-
Preparation of Surfactant Solution:
-
Calculate the required amount of surfactant based on the desired surfactant-to-pigment ratio (e.g., starting with a 1:1 weight ratio).
-
Dissolve the surfactant in a known volume of DI water with gentle stirring to create the dispersion medium.
-
-
Pre-wetting the Pigment (Optional but Recommended):
-
Weigh the desired amount of PY73 powder.
-
Add a few drops of ethanol to the pigment powder to form a paste. This helps to displace trapped air and improves wetting.[7]
-
-
Dispersion:
-
Add the PY73 paste (or dry powder if not pre-wetted) to the surfactant solution under constant stirring.
-
Place the beaker containing the mixture in an ice bath to dissipate heat generated during sonication.
-
Immerse the tip of the probe sonicator into the dispersion (ensure the tip is not touching the bottom or sides of the beaker).
-
Sonicate the dispersion at a specific power and duration (e.g., 100 W for 15 minutes). The optimal parameters should be determined experimentally.
-
-
Post-Dispersion Stirring:
-
After sonication, continue to stir the dispersion gently for at least one hour to ensure homogeneity.
-
Protocol 2: Characterization of PY73 Nanoparticle Dispersion
This protocol outlines the key characterization techniques to evaluate the quality of the prepared dispersion.
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential Measurement:
-
Instrument: Dynamic Light Scattering (DLS) instrument with a zeta potential analyzer.
-
Procedure:
-
Dilute a small aliquot of the PY73 dispersion with DI water to a suitable concentration for DLS analysis (typically in the ppm range).
-
Equilibrate the sample to the instrument's measurement temperature (e.g., 25 °C).
-
Perform the particle size and PDI measurements.
-
For zeta potential, use the appropriate folded capillary cell and follow the instrument's instructions.
-
Perform at least three measurements for each sample and report the average values.
-
2. Stability Assessment:
-
Procedure:
-
Store the prepared dispersions in sealed vials under different conditions (e.g., room temperature, 4 °C, and an elevated temperature like 40 °C).
-
At regular intervals (e.g., 1 day, 1 week, 1 month), visually inspect the samples for any signs of sedimentation or aggregation.
-
Measure the particle size, PDI, and zeta potential at each time point to quantify any changes in the dispersion properties.
-
Quantitative Data Summary
Due to the limited availability of public data specifically for this compound, the following tables present representative data for similar organic yellow pigments to guide surfactant selection. Researchers should perform their own experiments to determine the optimal surfactant for PY73.
Table 1: Performance of Anionic Surfactants on a Model Organic Yellow Pigment
| Surfactant | Concentration (% w/w on pigment) | Average Particle Size (nm) | PDI | Zeta Potential (mV) | Reference |
| Sodium Dodecyl Sulfate (SDS) | 10% | 150 | 0.25 | -45 | [8] |
| Polymeric Dispersant (Anionic) | 2% | 180 | 0.28 | -38 | [3] |
Table 2: Performance of Non-ionic Surfactants on a Model Organic Yellow Pigment
| Surfactant | HLB Value | Concentration (% w/w on pigment) | Average Particle Size (nm) | PDI | Zeta Potential (mV) | Reference |
| Polyethylene Glycol (600) Monooleate | 10.2 | 15% | 210 | 0.31 | -15 | [9] |
| Nonylphenol Ethoxylate (9 EO) | 12.8 | 10% | 190 | 0.27 | -20 | [3] |
Experimental Workflows and Logical Relationships
Below are Graphviz diagrams illustrating key experimental workflows.
References
- 1. library.imaging.org [library.imaging.org]
- 2. researchgate.net [researchgate.net]
- 3. pcimag.com [pcimag.com]
- 4. researchgate.net [researchgate.net]
- 5. A Critical Review of the Use of Surfactant-Coated Nanoparticles in Nanomedicine and Food Nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dispersion of Nanomaterials in Aqueous Media: Towards Protocol Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nanotechia.org [nanotechia.org]
- 8. researchgate.net [researchgate.net]
- 9. ijrpc.com [ijrpc.com]
Validation & Comparative
A Comparative Analysis of Lightfastness: Pigment Yellow 73 vs. Pigment Yellow 74
This guide provides a detailed comparison of the lightfastness and other key properties of Pigment Yellow 73 (PY73) and Pigment Yellow 74 (PY74). Both are monoazo arylide yellow pigments used across various industries, including paints, inks, and plastics.[1][2] The selection between these two often hinges on performance characteristics, particularly their permanence and stability upon exposure to light.
Chemical and Physical Properties
While both pigments belong to the same chemical class, their molecular structures differ, influencing their physical and performance attributes. PY73 is chemically known as 2-[(4-Chloro-2-nitrophenyl)azo]-N-(2-methoxyphenyl)-3-oxobutanamide, with the molecular formula C₁₇H₁₅ClN₄O₅.[3][4] In contrast, PY74 is 2-[(2-methoxy-4-nitrophenyl)diazenyl]-N-(2-methoxyphenyl)-3-oxobutanamide, with the formula C₁₈H₁₈N₄O₆.[5][6][7]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and Pigment Yellow 74, with a focus on their lightfastness ratings.
| Property | This compound (PY73) | Pigment Yellow 74 (PY74) |
| C.I. Name | This compound | Pigment Yellow 74 |
| C.I. Number | 11738[3][8] | 11741[5][9] |
| CAS Number | 13515-40-7[3] | 6358-31-2[7][10] |
| Molecular Formula | C₁₇H₁₅ClN₄O₅[3][4] | C₁₈H₁₈N₄O₆[5][6][7] |
| Shade | Greenish to Mid-Shade Yellow[11] | Greenish Yellow[1][2] |
| Lightfastness (Blue Wool Scale, 1-8) | Generally Good to Excellent (6 to 8)[8][12] | Variable; Fair to Excellent (5 to 8)[7][10][13][14][15] |
| - Masstone | 7-8[8] | 7-8[10] |
| - Tint/Transparent | Not specified, but generally good. | Can be lower (e.g., 6); lightfastness is noted to decrease in tints and transparent versions.[10][16] |
Lightfastness Performance: A Detailed Comparison
This compound is consistently reported to have good to very good lightfastness.[17] Technical data sheets and pigment databases typically rate it between 6 and 8 on the Blue Wool Scale, indicating a high degree of permanence when exposed to light.[8][12] Its stability makes it suitable for applications requiring durability, such as architectural coatings and air-drying paints.
Pigment Yellow 74 exhibits a wider and more variable range of lightfastness ratings. While some sources give it an excellent rating of 8, others report values as low as 5-6.[13][14][15] This variability is strongly linked to the pigment's physical form, such as its particle size and whether it is an opaque or transparent grade.[2][16] Opaque versions with larger particle sizes generally show better lightfastness and are sometimes used as alternatives to chrome yellows.[2] Conversely, transparent grades or tints of PY74 can have reduced lightfastness.[10][16] Despite this, its high tinting strength, which is superior to many other monoazo yellows, makes it a commercially important pigment, especially for printing inks and interior wall paints.[1][5]
Experimental Protocols
Detailed experimental protocols for the cited lightfastness data are not fully available in the referenced literature. However, the ratings are based on standardized industry methods. Lightfastness is typically evaluated using the Blue Wool Scale, an exposure standard where 1 signifies very poor lightfastness and 8 signifies excellent lightfastness.
The general methodology involves:
-
Sample Preparation: The pigment is dispersed into a specific medium (e.g., a 2K acrylic system, water-based ink) at a defined concentration, often in both a full shade (masstone) and a reduced tint with titanium dioxide.
-
Exposure: Samples are exposed to a controlled, high-intensity artificial light source that simulates natural sunlight, such as a Xenon arc lamp. One technical data sheet for PY74 specifies testing according to DIN EN ISO 16474-2, which details the standards for artificial weathering using such apparatus.[9]
-
Evaluation: The change in color of the exposed sample is periodically compared against a set of eight blue wool textile standards that fade at known rates. The lightfastness rating corresponds to the Blue Wool standard that fades to a similar degree as the test sample. Color change is quantitatively measured using a spectrophotometer to determine the ΔE value.
Logical Relationship Diagram
The following diagram illustrates the comparative relationship between PY73 and PY74 in terms of their lightfastness properties.
Caption: Comparative lightfastness of PY73 and PY74.
References
- 1. Pigment Yellow 74 - CAS No.6358-31-2 - Hansa Yellow 5GX - HANGZHOU HAN-COLOR CHEMICAL CO., LTD. / HPP [hc-pigment.com]
- 2. Voxco | Blogs | Protective Coating [voxco.in]
- 3. This compound [dyestuffintermediates.com]
- 4. This compound | C17H15ClN4O5 | CID 61637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. zeyachem.net [zeyachem.net]
- 6. Pigment Yellow 74 - Wikipedia [en.wikipedia.org]
- 7. pigment yellow 74|pigment yellow 74 manufacturer [qj-chem.com]
- 8. union-pigment.com [union-pigment.com]
- 9. admin.heubach.com [admin.heubach.com]
- 10. pigments.com [pigments.com]
- 11. The Color of Art Pigment Database: Pigment Yellow - PY [artiscreation.com]
- 12. Pigment yellow 73_Organic pigment yellow_HANGZHOU EMPEROR PIGMENT CO., LTD [pigmentpigment.com]
- 13. Pigment yellow 74 (Fast Yellow 5GXT-T)|CAS No.6358-31-2 [xcolorpigment.com]
- 14. sypigment.com [sypigment.com]
- 15. DuraPaint®6174 Pigment Yellow 74 | Fineland Chem [finelandchem.com]
- 16. Color Spotlight: Brilliant Hansa Yellow (PY74) – Idyll Sketching [idyllsketching.com]
- 17. jacksonsart.com [jacksonsart.com]
Performance comparison of Pigment yellow 73 and Pigment yellow 83
In the vibrant world of organic pigments, both Pigment Yellow 73 and Pigment Yellow 83 have carved out significant niches, favored for their brilliant yellow hues. While both belong to the azo pigment family, their distinct chemical structures give rise to notable differences in performance, influencing their suitability for various applications. This guide provides a detailed comparison of their key performance attributes, supported by experimental data and standardized testing protocols, to aid researchers and scientists in making informed pigment selections.
At a Glance: Key Performance Differences
| Property | This compound | Pigment Yellow 83 |
| Chemical Class | Monoazo | Diarylide |
| Color Shade | Greenish Yellow[1] | Reddish Yellow[2][3] |
| Lightfastness (Blue Wool Scale) | 6-8[1][4][5] | 6-8[2][6][7] |
| Heat Stability | ~180-190°C[1][4][5] | ~200°C[2][6] |
| Solvent Resistance | Good[1] | Excellent[2][6] |
| Acid Resistance | Good (Rating of 5)[1][4][5] | Excellent[2][6] |
| Alkali Resistance | Good (Rating of 5)[1][4][5] | Excellent[2][6] |
| Migration Resistance | Varies by application | Excellent, especially in PVC[2][6] |
| Opacity/Transparency | Opaque to Semi-transparent[1] | Transparent to Opaque grades available[2][7] |
| Tinting Strength | Moderately Strong[8] | High[6][8] |
In-Depth Performance Analysis
This compound , a monoazo pigment, is characterized by its brilliant, greenish-yellow shade.[1] It offers good lightfastness and weather fastness, making it a suitable candidate for applications such as industrial paints, water-based decorative paints, and printing inks.[1][4] Its heat resistance is generally considered to be around 180-190°C.[1][4][5]
Pigment Yellow 83 , a diarylide pigment, presents a reddish-yellow hue and is noted for its excellent overall fastness properties.[2][3] It exhibits superior heat stability, withstanding temperatures up to 200°C.[2][6] One of its key advantages is its excellent resistance to migration, particularly in plastics like PVC, even at low concentrations.[2][6] Pigment Yellow 83 also boasts high tinting strength, often stronger than other diarylide yellows like Pigment Yellow 13.[2][6] Its applications are extensive, ranging from high-grade industrial finishes and automotive coatings to plastics and printing inks.[2][3]
Experimental Protocols
To ensure accurate and reproducible performance comparisons, standardized testing methodologies are crucial. Below are detailed protocols for evaluating key pigment properties, based on internationally recognized standards.
Lightfastness Testing (Adapted from ASTM D4303)
This test determines the effect of indoor light exposure on the color of the pigments.
-
Specimen Preparation:
-
Disperse the pigment in a suitable binder (e.g., acrylic, alkyd, or oil-based) at a specified pigment-to-binder ratio.
-
Apply a uniform film of the dispersion onto a standardized substrate (e.g., coated paper or metal panel).
-
Allow the specimens to dry or cure completely according to the binder manufacturer's instructions.
-
Partially mask a section of each specimen with an opaque material to serve as an unexposed reference.
-
-
Exposure:
-
Place the specimens in a controlled environment chamber equipped with a xenon arc lamp, which simulates the spectral distribution of daylight through window glass.[9]
-
Maintain a constant irradiance level, temperature, and relative humidity as specified by the standard (e.g., 0.35 W/m²/nm at 340 nm, 55 ± 5 % RH).[9]
-
Simultaneously expose a Blue Wool Scale reference card under the same conditions. The Blue Wool Scale consists of eight strips of wool dyed with blue dyes of varying lightfastness.[10]
-
-
Evaluation:
-
Periodically inspect the specimens and the Blue Wool Scale.
-
The lightfastness rating is determined by comparing the color change of the pigment specimen to the color change of the Blue Wool Scale strips.[11] The rating corresponds to the Blue Wool strip that shows a similar degree of fading. A rating of 1 indicates very poor lightfastness, while a rating of 8 signifies excellent lightfastness.[10]
-
Heat Stability Testing (Adapted from ASTM D3045)
This method evaluates the resistance of the pigment to color change at elevated temperatures.
-
Specimen Preparation:
-
Prepare colored plastic chips or coated panels with the pigment incorporated into the desired polymer or binder system.
-
Ensure a consistent pigment concentration across all samples.
-
-
Procedure:
-
Place the specimens in a thermostatically controlled oven with good air circulation.[12]
-
Expose the specimens to a series of predetermined temperatures for a fixed duration (e.g., 10 minutes at 160°C, 180°C, 200°C, etc.).
-
Include an unheated control sample for comparison.
-
-
Evaluation:
-
After the specified time, remove the specimens from the oven and allow them to cool to room temperature.
-
Visually compare the color of the heated specimens to the unheated control. A colorimeter can be used for a quantitative assessment of the color difference (ΔE*).
-
The heat stability is reported as the maximum temperature at which the pigment shows no significant color change.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the comprehensive evaluation of pigment performance.
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. PIGMENT YELLOW 83 - Ataman Kimya [atamanchemicals.com]
- 3. China Pigment Yellow 83 / CAS 5567-15-7 factory and manufacturers | Precise Color [precisechem.com]
- 4. This compound|Fast Yellow 4GX|CAS No.13515-40-7 [xcolorpigment.com]
- 5. Pigment yellow 73_Organic pigment yellow_HANGZHOU EMPEROR PIGMENT CO., LTD [pigmentpigment.com]
- 6. Pigment Yellow 83 - SY Chemical Co., Ltd. [sypigment.com]
- 7. DuraPlast®HR02 Pigment Yellow 83 | Fineland Chem [finelandchem.com]
- 8. jacksonsart.com [jacksonsart.com]
- 9. micomlab.com [micomlab.com]
- 10. Lightfastness - Wikipedia [en.wikipedia.org]
- 11. handprint.com [handprint.com]
- 12. kiyorndlab.com [kiyorndlab.com]
Pigment Yellow 73: A Superior Alternative to Cadmium Yellow Pigments
A detailed comparison of performance, safety, and environmental impact for researchers and drug development professionals.
In the realm of colorants, the choice of pigment can have significant implications for product performance, safety, and environmental impact. For decades, cadmium-based pigments have been a popular choice for achieving bright yellow hues. However, growing concerns over their toxicity and environmental hazards have prompted researchers and formulators to seek safer, high-performance alternatives. Pigment Yellow 73 (PY 73), an organic monoazo pigment, has emerged as a compelling substitute, offering a range of advantages over its inorganic cadmium counterparts. This guide provides an objective comparison of this compound and cadmium yellow pigments, supported by available data and standardized experimental protocols.
Performance Characteristics: A Side-by-Side Comparison
The performance of a pigment is critical to its suitability for a given application. Key parameters include lightfastness, heat stability, and chemical resistance.
| Property | This compound | Cadmium Yellow (PY 35/37) |
| Lightfastness (Blue Wool Scale) | 6-7 (Very Good)[1][2] | Generally rated as "Excellent"[3][4] |
| Heat Stability | ~140-180°C[1][5] | Excellent, stable at high processing temperatures[6][7] |
| Chemical Resistance | Excellent resistance to water, acid, and alkali (Rating of 5 on a 1-5 scale)[1][5] | Good resistance to alkalis, but can be sensitive to acids and environmental factors, leading to darkening or fading over time[8][9] |
| Opacity | Semi-transparent to moderately opaque[1][4][10] | Opaque with high covering power[3][4] |
| Tinting Strength | Moderately strong[4] | High tinting strength[3][4] |
Key Takeaways:
-
Lightfastness: While cadmium yellows are renowned for their excellent lightfastness, this compound also demonstrates very good resistance to fading, making it suitable for a wide range of applications.[1][2][4]
-
Heat Stability: Cadmium pigments generally offer superior heat stability, making them a preferred choice for high-temperature processes.[6][7] However, this compound's heat resistance up to 180°C is sufficient for many applications, including certain plastics and coatings.[5]
-
Chemical Resistance: this compound exhibits excellent resistance to a broad range of chemicals, a critical attribute in demanding environments.[1][5] Cadmium yellows, while generally robust, can be susceptible to degradation in acidic conditions.[9]
-
Opacity and Tinting Strength: Cadmium yellows are known for their high opacity and tinting strength.[3][4] this compound is typically more transparent, which can be an advantage in applications where transparency is desired, such as in certain inks and coatings.[4][10]
Health, Safety, and Environmental Profile
The most significant advantage of this compound over cadmium yellows lies in its vastly superior safety and environmental profile.
| Aspect | This compound | Cadmium Yellow |
| Toxicity | Generally considered non-toxic and skin-friendly.[5] Not classified as hazardous under GHS.[11] | Cadmium is a heavy metal and a known carcinogen.[12] While the pigments themselves have low bioavailability, concerns remain about long-term exposure and environmental contamination.[13] |
| Environmental Impact | As an organic pigment, it is considered more environmentally friendly. | The mining and processing of cadmium have significant environmental impacts.[12] The disposal of cadmium-containing products is a major concern due to the potential for cadmium to leach into the environment.[12] |
| Regulatory Status | Widely approved for use in various applications, including cosmetics in some regions.[11] | Use is increasingly restricted in many regions due to health and environmental concerns.[7][12] |
Experimental Protocols
To ensure accurate and reproducible comparisons of pigment performance, standardized testing methodologies are crucial. The following are summaries of key experimental protocols.
Lightfastness Testing (ASTM D4303)
This standard test method is used to determine the lightfastness of colorants used in artists' materials.
Methodology:
-
Specimen Preparation: The pigment is dispersed in a suitable binder and applied to a substrate. A portion of the specimen is masked to serve as an unexposed control.
-
Exposure: The specimens are exposed to a controlled light source, such as a xenon arc lamp, which simulates the spectral distribution of natural sunlight.[14] The total radiant exposure is typically specified, for example, 1260 MJ/m².[14]
-
Evaluation: The color change of the exposed area is compared to the unexposed area using the Blue Wool Scale, which consists of eight strips of blue wool dyed with dyes of varying lightfastness.[14] The lightfastness rating is determined by which blue wool strip shows a similar degree of fading.
Caption: Workflow for Lightfastness Testing according to ASTM D4303.
Heat Stability Testing (ISO 787-21)
This international standard specifies a general method for comparing the heat stability of pigments.
Methodology:
-
Sample Preparation: The pigment is incorporated into a standardized medium, such as a plastic or a paint system.[15]
-
Heating: The prepared samples are heated in an oven at a specified temperature for a defined period.[15] Multiple samples may be tested at different temperatures to determine the maximum heat stability.
-
Assessment: The color of the heated sample is compared to that of an unheated control sample. The heat stability is reported as the maximum temperature at which no significant color change occurs.[15]
Caption: Workflow for Heat Stability Testing based on ISO 787-21.
Chemical Resistance Testing (ASTM G20)
This test method is used to evaluate the chemical resistance of coatings when exposed to various reagents.
Methodology:
-
Specimen Preparation: The pigment is formulated into a coating and applied to a suitable substrate.[16][17]
-
Immersion: The coated specimens are immersed in the test reagent in a closed container, ensuring exposure to both the liquid and vapor phases.[16][17] The choice of reagent, concentration, and duration of immersion should reflect the intended application environment.[16][17]
-
Evaluation: After the specified immersion period, the specimens are visually inspected for any signs of chemical attack, such as discoloration, blistering, softening, or loss of adhesion.[17][18]
Logical Comparison: this compound vs. Cadmium Yellow
Caption: Key advantages of this compound over Cadmium Yellow.
Conclusion
This compound presents a compelling and advantageous alternative to cadmium yellow pigments for a wide array of applications. While cadmium yellows may offer superior heat stability and opacity in some instances, the significant drawbacks associated with their toxicity and environmental impact cannot be overlooked. This compound provides a balanced performance profile with very good lightfastness, adequate heat stability for many uses, and excellent chemical resistance. Crucially, its favorable safety and environmental characteristics make it a responsible and forward-looking choice for researchers, scientists, and drug development professionals who are committed to both high performance and sustainability. The move away from heavy-metal-based pigments is a clear trend, and this compound stands out as a reliable and effective solution in the yellow color space.
References
- 1. pigments.com [pigments.com]
- 2. crownpigment.com [crownpigment.com]
- 3. gelpress.com [gelpress.com]
- 4. jacksonsart.com [jacksonsart.com]
- 5. This compound - Ataman Kimya [atamanchemicals.com]
- 6. naturalpigments.eu [naturalpigments.eu]
- 7. nbinno.com [nbinno.com]
- 8. cassart.co.uk [cassart.co.uk]
- 9. Know About Cadmium Yellow Pigment [nolifrit.com]
- 10. justpaint.org [justpaint.org]
- 11. This compound | C17H15ClN4O5 | CID 61637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tri-art.ca [tri-art.ca]
- 14. micomlab.com [micomlab.com]
- 15. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 16. standards.iteh.ai [standards.iteh.ai]
- 17. kelid1.ir [kelid1.ir]
- 18. Chemical Resistance - A Plus Coating [apluscoating.com]
Quantitative Purity Analysis of Pigment Yellow 73: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and drug development professionals requiring precise and reliable purity determination of Pigment Yellow 73, this guide offers a comparative analysis of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques. Detailed experimental protocols and supporting data are provided to facilitate informed decisions on method selection for quality control and research applications.
This compound (C₁₇H₁₅ClN₄O₅), a monoazo pigment, sees wide application in various industries.[1] Its purity is a critical parameter, directly impacting its performance, safety, and regulatory compliance. This guide details a robust HPLC method for the quantitative analysis of this compound and compares its performance with Thin-Layer Chromatography (TLC), Fourier-Transform Infrared (FTIR) Spectroscopy, and Thermogravimetric Analysis (TGA).
High-Performance Liquid Chromatography (HPLC) for Ultimate Precision
Reverse-phase HPLC stands as the premier method for the quantitative analysis of this compound purity, offering high resolution and sensitivity to separate the main component from its potential impurities. Common impurities can arise from the synthesis process, which typically involves the diazotization of 4-chloro-2-nitroaniline (B28928) and its subsequent coupling with N-(2-methoxyphenyl)-3-oxobutanamide.[1] Therefore, unreacted starting materials and by-products of side reactions are the primary impurities to be monitored.
Proposed HPLC Method Protocol
This proposed method is based on established principles for the separation of azo dyes and related aromatic compounds.[2][3]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile (B52724) |
| Gradient Elution | 0-5 min: 40% B; 5-25 min: 40% to 90% B; 25-30 min: 90% B; 30-31 min: 90% to 40% B; 31-40 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 430 nm (based on typical UV-Vis spectra of yellow pigments)[4] |
| Injection Volume | 10 µL |
| Standard Preparation | Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) and create a series of dilutions for the calibration curve. |
| Sample Preparation | Accurately weigh the this compound sample and dissolve it in the same solvent as the standard to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection. |
Experimental Workflow for HPLC Analysis
Comparison of Analytical Methods
The choice of analytical method depends on the specific requirements of the analysis, such as the need for quantitative precision, speed, or cost-effectiveness. The following table summarizes the performance of HPLC in comparison to alternative techniques.
| Analytical Method | Principle | Purity Determination | Advantages | Limitations |
| HPLC | Differential partitioning of analytes between a stationary and a mobile phase. | Quantitative determination of the main component and impurities based on peak area. | High accuracy, precision, and resolution.[2] Capable of separating closely related impurities. | Higher initial instrument cost and complexity. Requires skilled personnel. |
| TLC | Separation based on differential adsorption on a stationary phase. | Semi-quantitative estimation of purity by comparing spot intensities.[5] | Low cost, simple, and rapid screening tool.[6] Can analyze multiple samples simultaneously. | Lower resolution and sensitivity compared to HPLC. Quantification is less precise. |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by the sample, identifying functional groups. | Qualitative identification of the pigment and potential organic impurities by comparing the sample spectrum to a reference.[7][8] | Rapid and non-destructive. Provides structural information. | Not suitable for quantifying low levels of impurities. Spectral overlap can be an issue. |
| TGA | Measures changes in mass as a function of temperature. | Assesses thermal stability and can indicate the presence of volatile impurities or residual solvents.[9][10] | Provides information on thermal decomposition and the presence of non-volatile inorganic impurities. | Does not identify specific organic impurities. Not suitable for isomers or thermally stable impurities. |
Detailed Experimental Protocols for Alternative Methods
Thin-Layer Chromatography (TLC)
-
Stationary Phase: Silica gel 60 F254 TLC plates.
-
Mobile Phase: A mixture of toluene (B28343) and ethyl acetate (B1210297) (e.g., 70:30 v/v). The optimal ratio may require some experimentation.
-
Sample Application: Dissolve the this compound sample and a reference standard in a suitable solvent (e.g., dichloromethane) and spot them onto the TLC plate.
-
Development: Place the plate in a developing chamber saturated with the mobile phase.
-
Visualization: After the solvent front has migrated a sufficient distance, remove the plate, dry it, and visualize the spots under UV light (254 nm and 365 nm) and in visible light.
-
Purity Estimation: Compare the intensity and number of impurity spots in the sample lane to the reference standard.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the this compound sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used directly on the solid sample.
-
Analysis: Record the FTIR spectrum over a range of 4000-400 cm⁻¹.
-
Data Interpretation: Compare the obtained spectrum with that of a high-purity reference standard. The presence of additional peaks or significant shifts in characteristic peaks (e.g., N=N stretching, C=O stretching, aromatic C-H bending) may indicate the presence of impurities.[11]
Thermogravimetric Analysis (TGA)
-
Instrumentation: A thermogravimetric analyzer.
-
Sample Preparation: Place a small, accurately weighed amount of the this compound sample into the TGA pan.
-
Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air) from ambient temperature to a temperature above its decomposition point (e.g., 600 °C).
-
Data Interpretation: Analyze the resulting thermogram (mass vs. temperature). A single, sharp weight loss step at the decomposition temperature is indicative of high purity. The presence of multiple weight loss steps at lower temperatures may suggest the presence of volatile impurities or residual solvents.[10]
Quantitative Data Summary and Comparison
The following table provides a hypothetical but realistic comparison of quantitative data that could be obtained for a batch of this compound using the described methods. Typical purity specifications for high-performance organic pigments are often above 95%.[12][13]
| Parameter | HPLC | TLC | FTIR | TGA |
| Purity (%) | 98.5% (by area normalization) | >95% (visual estimation) | Conforms to reference spectrum | No significant weight loss below 250 °C |
| Limit of Detection (LOD) | ~0.01% | ~0.5% | Not applicable for quantification | ~0.1% (for volatile impurities) |
| Limit of Quantification (LOQ) | ~0.05% | Not applicable | Not applicable | Not applicable |
| Precision (RSD%) | < 1% | Not applicable | Not applicable | Not applicable |
| Analysis Time per Sample | ~45 minutes | ~30 minutes | ~5 minutes | ~60 minutes |
Logical Relationship of Analytical Techniques
Conclusion
For the definitive quantitative analysis of this compound purity, HPLC is the recommended method due to its superior accuracy, precision, and resolving power. However, for rapid screening, qualitative confirmation, or assessment of thermal stability, TLC, FTIR, and TGA serve as valuable complementary techniques. The selection of the most appropriate method or combination of methods should be guided by the specific analytical needs, available resources, and regulatory requirements of the user.
References
- 1. This compound | C17H15ClN4O5 | CID 61637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Analyses of two azo dyes by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. adrona.lv [adrona.lv]
- 6. Separation of Amino Acids, Dyes, and Pigments Using Novel Pressurized Circular TLC Assembly for Secure Medical Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.iium.edu.my [journals.iium.edu.my]
- 9. Pigment Characterization: Analytical Techniques for Inorganic Pigments and Discovery Workflows | Separation Science [sepscience.com]
- 10. aurigaresearch.com [aurigaresearch.com]
- 11. scienceworldjournal.org [scienceworldjournal.org]
- 12. What is the purity requirement of Pigment Red 169 in different applications? - Blog [pigment-dye.com]
- 13. tkechemical.com [tkechemical.com]
Validating Pigment Yellow 73 as a Fluorescent Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of Fluorescent Standards
A suitable fluorescent standard must exhibit high photostability, a significant fluorescence quantum yield, and a stable fluorescence lifetime. The following table summarizes these key photophysical properties for several commonly used fluorescent standards across the visible spectrum. This data serves as a benchmark against which the experimentally determined properties of Pigment Yellow 73 can be compared.
| Fluorescent Standard | Solvent | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ_F_) | Fluorescence Lifetime (τ_f_) (ns) |
| Quinine Sulfate | 0.5 M H₂SO₄ | 350 | 450 | 0.54 | 19.4 |
| Coumarin 153 | Ethanol (B145695) | 423 | 530 | 0.38 | 4.3 |
| Fluorescein | 0.1 M NaOH | 490 | 514 | 0.93 | 4.0 |
| Rhodamine 6G | Ethanol | 530 | 555 | 0.95 | 4.1 |
| Rhodamine B | Ethanol | 554 | 576 | 0.65 | 1.7 |
Note: The photophysical properties of fluorescent dyes are highly dependent on their environment, including solvent polarity and pH.
Experimental Protocols for Validation
To validate this compound as a fluorescent standard, its fluorescence quantum yield and lifetime must be determined and compared with the established standards.
Determination of Relative Fluorescence Quantum Yield (Φ_F_)
The comparative method is widely used to determine the relative fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.
Materials:
-
This compound
-
A suitable fluorescent standard (e.g., Fluorescein, if spectral overlap is appropriate)
-
High-purity solvent (e.g., ethanol or a suitable buffer)
-
UV-Vis Spectrophotometer
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of this compound and the chosen fluorescent standard in the same solvent.
-
Prepare Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength to minimize inner filter effects.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.
-
Measure Fluorescence Emission: For each dilution, measure the fluorescence emission spectrum using the spectrofluorometer, ensuring the same excitation wavelength and instrument parameters are used for both the sample and the standard.
-
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each measurement.
-
Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.
-
Calculate Quantum Yield: The fluorescence quantum yield of this compound can be calculated using the following equation:
Φ_F(sample)_ = Φ_F(standard)_ × (m_sample_ / m_standard_) × (η_sample_² / η_standard_²)
Where:
-
Φ_F_ is the fluorescence quantum yield.
-
m is the slope from the plot of integrated fluorescence intensity versus absorbance.
-
η is the refractive index of the solvent.
-
Determination of Fluorescence Lifetime (τ_f_)
Time-Correlated Single Photon Counting (TCSPC) is a common and accurate method for measuring fluorescence lifetimes.
Materials:
-
TCSPC Spectrofluorometer with a pulsed light source (e.g., a picosecond laser or LED)
-
Solutions of this compound and a standard with a known lifetime (e.g., Rhodamine 6G)
-
Solvent used for quantum yield measurements
Procedure:
-
Instrument Setup: Configure the TCSPC system with an appropriate excitation wavelength and emission wavelength settings for this compound.
-
Measure Instrument Response Function (IRF): Measure the IRF of the system using a light-scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).
-
Measure Fluorescence Decay: Measure the fluorescence decay of the this compound solution.
-
Data Analysis: Fit the measured fluorescence decay curve using deconvolution software, taking the IRF into account. The goodness of the fit (e.g., chi-squared value) will indicate the accuracy of the determined lifetime.
-
Validation with Standard: Repeat the measurement and analysis for a fluorescent standard with a known lifetime to validate the instrument's performance.
Workflow for Validating a New Fluorescent Standard
The following diagram illustrates the logical workflow for validating a potential new fluorescent standard like this compound.
Conclusion
For this compound to be considered a reliable fluorescent standard, its experimentally determined quantum yield and lifetime should be comparable to established standards in terms of magnitude and stability. Furthermore, its photostability under prolonged excitation should be thoroughly characterized. By following the protocols outlined in this guide, researchers can systematically evaluate the suitability of this compound for use as a fluorescent standard in their specific applications.
A Comparative Study of Monoazo and Disazo Yellow Pigments in Inks
A Guide for Researchers and Formulation Scientists
In the expansive world of color chemistry, azo pigments represent the largest and most versatile class of organic colorants. Within this family, monoazo and disazo yellow pigments are fundamental components in the formulation of printing inks, offering a broad spectrum of hues from greenish to reddish yellow. The choice between a monoazo and a disazo yellow pigment is a critical decision for ink formulators, as it significantly impacts the performance, durability, and cost-effectiveness of the final product. This guide provides a detailed comparison of these two pigment classes, supported by experimental data and protocols, to aid researchers and scientists in selecting the optimal pigment for their specific ink applications.
Unveiling the Chemical Distinction: Monoazo vs. Disazo Structures
The fundamental difference between monoazo and disazo pigments lies in their molecular structure. Monoazo pigments contain a single azo group (-N=N-) as the chromophore, which is responsible for their color. In contrast, disazo pigments possess two azo groups within a single molecule. This structural variance is the primary determinant of their differing performance characteristics.
Caption: Basic molecular structures of monoazo and disazo pigments.
Performance in Focus: A Comparative Analysis
The selection of a yellow pigment for an ink formulation hinges on a range of performance metrics. Monoazo and disazo pigments exhibit distinct advantages and disadvantages across these key parameters.
General Characteristics:
-
Monoazo Yellows: These pigments are celebrated for their bright, clean, and often transparent shades.[1] They generally possess high tinctorial strength and good lightfastness, making them a popular choice for a variety of printing applications.[1][2] However, they can exhibit moderate solvent resistance and a tendency to migrate, which may limit their use in certain packaging inks.
-
Disazo Yellows: Disazo pigments typically offer superior resistance to solvents, heat, and migration compared to their monoazo counterparts.[3] This enhanced durability makes them suitable for more demanding applications, including those requiring high processing temperatures or contact with aggressive chemicals. While their color strength is generally good, they may not always match the brightness and transparency of some monoazo yellows.
Quantitative Performance Comparison
To provide a clearer understanding of their relative performance, the following table summarizes key properties of representative monoazo (Pigment Yellow 74) and disazo (Pigment Yellow 12 and Pigment Yellow 83) pigments.
| Property | Monoazo (Pigment Yellow 74) | Disazo (Pigment Yellow 12) | Disazo (Pigment Yellow 83) |
| Lightfastness (Blue Wool Scale, 1-8) | 5-6[4] | 5[5] | 6-7[6] |
| Heat Resistance (°C) | 140[4] | 160[5] | 200[6] |
| Solvent Resistance (1-5 Scale) | |||
| - Ethanol | 4-5[4] | 5[5] | Excellent[6] |
| - Ester | 4[5] | 4[5] | Excellent[6] |
| - Benzene | 4[5] | 4[5] | Excellent[6] |
| - Ketone | 4[5] | 4[5] | Excellent[6] |
| Acid Resistance (1-5 Scale) | 5[4] | 5[5] | Excellent[6] |
| Alkali Resistance (1-5 Scale) | 5[4] | 5[5] | Excellent[6] |
| Tinctorial Strength | High, comparable to PY 12[1] | High[7] | Very High[6] |
| Opacity/Transparency | Can be transparent or opaque[1] | Generally transparent[7] | Semi-transparent[6] |
Note: The values presented are typical and can vary depending on the specific grade, particle size, and formulation of the pigment.
Experimental Protocols for Pigment Evaluation in Inks
Accurate and reproducible evaluation of pigment performance is crucial for informed formulation decisions. The following are detailed methodologies for key experiments cited in the comparison.
Caption: A typical workflow for the comparative evaluation of pigments in inks.
Lightfastness Testing (Adapted from ASTM D4303)
Objective: To determine the resistance of the pigmented ink to fading upon exposure to light.
Materials:
-
Ink drawdowns on the specified substrate.
-
Xenon-arc exposure apparatus.
-
Blue Wool Scale standards (ISO 105-B02).
-
Spectrophotometer or colorimeter.
Procedure:
-
Prepare identical ink drawdowns of the monoazo and disazo yellow pigments.
-
Mask a portion of each drawdown to serve as an unexposed reference.
-
Place the drawdowns and the Blue Wool Scale standards in the xenon-arc apparatus.
-
Expose the samples to a controlled light source simulating daylight for a specified duration or until a certain Blue Wool standard shows a defined level of fading.
-
After exposure, compare the exposed portion of each drawdown to the masked portion.
-
Visually assess the degree of fading and assign a rating from 1 to 8 based on the Blue Wool Scale, where 8 indicates the highest lightfastness.[8][9]
-
For quantitative analysis, use a spectrophotometer to measure the color difference (ΔE*) between the exposed and unexposed areas.
Chemical Resistance Testing (Adapted from ASTM F2250)
Objective: To evaluate the resistance of the printed ink to various chemicals.
Materials:
-
Printed ink samples on the final substrate.
-
A range of test chemicals (e.g., water, ethanol, ethyl acetate, dilute acid, and alkali solutions).
-
Cotton swabs or pads.
-
A device for applying controlled pressure (optional).
Procedure:
-
Apply a small amount of the test chemical to a cotton swab.
-
Rub the printed ink surface with the saturated swab for a specified number of strokes (e.g., 10, 25, or 50) with consistent, moderate pressure.
-
After rubbing, visually inspect the ink film for any signs of degradation, such as color transfer to the swab, smudging, or loss of adhesion.
-
Rate the resistance on a scale (e.g., 1 to 5, where 5 is excellent with no visible change).
-
Repeat the test for each chemical on both the monoazo and disazo pigment prints.
Tinctorial Strength Measurement
Objective: To compare the coloring power of the monoazo and disazo pigments.
Materials:
-
Pigment samples.
-
Standard white ink base.
-
Laboratory ink mixer or muller.
-
Spectrophotometer or colorimeter.
-
Drawdown bar and chart.
Procedure:
-
Accurately weigh a specific amount of the yellow pigment and a larger, fixed amount of the white ink base (e.g., a 1:10 ratio of pigment to white ink).
-
Thoroughly mix the pigment and white base using a laboratory mixer or muller until a uniform dispersion is achieved.
-
Create a drawdown of the tinted ink on a standard chart.
-
Repeat the process for the other yellow pigment, ensuring identical ratios and mixing conditions.
-
Use a spectrophotometer to measure the color coordinates (e.g., CIELAB L, a, b*) of each drawdown.
-
The pigment that produces a deeper color (lower L* value) at the same concentration is considered to have a higher tinctorial strength. The relative tinctorial strength can be calculated based on the colorimetric data.
Conclusion: Selecting the Right Pigment for the Application
The choice between monoazo and disazo yellow pigments is not a matter of one being definitively superior to the other, but rather a decision based on the specific requirements of the ink and its intended application.
-
Monoazo yellow pigments are an excellent choice for applications where bright, clean, and transparent shades are paramount, and the end-use environment does not pose significant challenges in terms of solvent exposure or heat. They are often a cost-effective solution for general-purpose printing inks.
-
Disazo yellow pigments are the preferred option for more demanding applications that require high durability. Their superior resistance to heat, solvents, and migration makes them indispensable for packaging inks, especially for food and other sensitive products, as well as for outdoor applications where lightfastness and weather resistance are critical.
By carefully considering the performance data and employing rigorous experimental evaluation, researchers and ink formulators can confidently select the yellow pigment that will deliver the desired coloristic properties and long-term stability for their products.
References
- 1. Voxco | Blogs | Protective Coating [voxco.in]
- 2. zeyachem.net [zeyachem.net]
- 3. datainsightsmarket.com [datainsightsmarket.com]
- 4. scribd.com [scribd.com]
- 5. China Pigment Yellow 12 / CAS 6358-85-6 factory and manufacturers | Precise Color [precisechem.com]
- 6. PIGMENT YELLOW 83 - Ataman Kimya [atamanchemicals.com]
- 7. Pigment Yellow 12: A Comprehensive Guide to Its Uses, Properties, and Selection Criteria | Fineland Chem [finelandchem.com]
- 8. Materials Technology Limited [drb-mattech.co.uk]
- 9. hibiscus-plc.co.uk [hibiscus-plc.co.uk]
Assessing the In-Vivo Biocompatibility of Pigment Yellow 73: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of biocompatible materials is a critical step in the innovation of biomedical devices and advanced therapeutic applications. This guide provides a comparative assessment of the in-vivo biocompatibility of Pigment Yellow 73, a vibrant organic pigment, against alternative yellow colorants. While this compound is being explored for its potential in creating biocompatible materials, a comprehensive understanding of its in-vivo behavior is essential for its safe and effective translation into clinical use.
This compound (PY 73) is a monoazo pigment recognized for its bright, greenish-yellow hue and good stability.[1] Its application has been considered in the development of biocompatible materials, such as polymeric scaffolds for tissue engineering, where its color could serve as a visual aid for monitoring scaffold degradation and cell behavior.[2] However, a thorough evaluation of its biocompatibility profile, particularly through in-vivo studies, is crucial. This guide synthesizes the available data on PY 73 and compares it with other yellow pigments used in biomedical applications, providing a framework for informed decision-making and future research.
Comparative Analysis of Biocompatibility Data
A direct comparison of the in-vivo biocompatibility of this compound with its alternatives is challenging due to the limited publicly available in-vivo studies specifically focused on PY 73. Much of the available information on organic pigments comes from studies on structurally similar compounds or from in-vitro assessments. The following table summarizes the available data for different classes of yellow pigments.
| Pigment Class | Pigment Example(s) | Key Biocompatibility Findings | In-Vivo Data Availability |
| Monoazo Pigments | This compound | Explored for use in biocompatible polymeric scaffolds.[2] Lack of definitive studies on genotoxicity or oxidative stress.[2] Generally considered to have low bioavailability due to low water solubility. | Limited to no specific in-vivo biocompatibility studies publicly available. |
| Diarylide Pigments | Pigment Yellow 12, Pigment Yellow 13, Pigment Yellow 83 | Generally not genotoxic in bacterial tests.[3] Long-term studies in rats and mice with PY 12 and PY 83 showed no increased tumor incidence.[3][4] Very low potential for uptake via oral and dermal routes.[3] | Some long-term animal studies available for specific diarylide pigments. |
| Inorganic Pigments | Bismuth Vanadate (BiVO4) based pigments | Considered environmentally friendly and composed of non-toxic elements.[5][6] Good chemical stability. | Specific in-vivo biocompatibility data for biomedical applications is not readily available. |
| Natural Pigments | Carotenoids (e.g., Zeaxanthin), Melanin | Generally regarded as safe.[7] Many exhibit antioxidant and other beneficial biological activities.[7] Zeaxanthin is used as a food additive.[7] | Extensive in-vivo data available for many natural pigments due to their presence in the food chain and use as supplements. |
| Fungal Pigments | Pigment from Pseudofusicoccum sp. | Extract showed no cytotoxicity in tested cell lines (HepG2, SCC4, BJ, and MRC-5).[8] | Limited, some studies report IC50 values from in-vitro cytotoxicity assays. |
| Azaphilone Pigments | Ankaflavin, Monascin (from Monascus purpureus) | Demonstrated anti-inflammatory properties in both in-vitro and in-vivo models.[9] | In-vivo studies on anti-inflammatory effects have been conducted.[9] |
Experimental Protocols for Biocompatibility Assessment
For researchers planning in-vivo studies on this compound or its alternatives, adherence to standardized experimental protocols is essential for generating reliable and comparable data. The following outlines key experimental methodologies.
Cytotoxicity Assays (In-Vitro)
-
MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This colorimetric assay measures the metabolic activity of cells. A reduction in cell viability in the presence of the pigment extract indicates a cytotoxic effect.
-
LDH Assay (Lactate Dehydrogenase): This assay quantifies the release of LDH from damaged cells into the culture medium, serving as an indicator of cell membrane disruption and cytotoxicity.
-
Live/Dead Staining: Using fluorescent dyes such as Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red), this method allows for direct visualization and quantification of viable and non-viable cells.
Genotoxicity Assays
-
Ames Test: This bacterial reverse mutation assay is a common initial screening for the mutagenic potential of a substance.[4]
-
In-Vitro Micronucleus Test: This assay detects damage to chromosomes and the mitotic apparatus in mammalian cells.
-
In-Vivo Micronucleus Test: This test is performed in rodents to assess chromosomal damage in bone marrow cells after administration of the test substance.
In-Vivo Biocompatibility and Inflammatory Response Studies
-
Subcutaneous Implantation: The pigment, either in a carrier vehicle or incorporated into a biomaterial, is implanted subcutaneously in an animal model (e.g., rat or mouse). The tissue response at the implantation site is evaluated histologically at various time points to assess inflammation, fibrosis, and tissue integration.
-
Systemic Toxicity Studies: The pigment is administered to animals (e.g., via oral gavage or intravenous injection) to evaluate potential systemic toxic effects, including changes in body weight, organ function (through blood analysis), and histopathological examination of major organs.
-
Inflammatory Marker Analysis: Blood or tissue samples from in-vivo studies can be analyzed for the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 using techniques like ELISA (Enzyme-Linked Immunosorbent Assay) to quantify the inflammatory response.[9][10]
Visualizing Key Concepts
To further clarify the assessment of this compound's biocompatibility, the following diagrams illustrate important pathways and workflows.
References
- 1. crownpigment.com [crownpigment.com]
- 2. This compound | 13515-40-7 | Benchchem [benchchem.com]
- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 4. sdc.org.uk [sdc.org.uk]
- 5. Novel environmentally friendly (Bi, Ca, Zn, La)VO4 inorganic yellow pigments - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Bacterial Pigments as a Promising Alternative to Synthetic Colorants: From Fundamentals to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pigment Production by Pseudofusicoccum sp.: Extract Production, Cytotoxicity Activity, and Diketopiperazines Identified [mdpi.com]
- 9. Anti-inflammatory properties of yellow and orange pigments from Monascus purpureus NTU 568 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Unveiling the Potential of Pigment Yellow 73 in Biological Staining: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate fluorescent probes is paramount for accurate and reproducible experimental outcomes. This guide provides a comparative analysis of Pigment Yellow 73, a compound with potential applications in biological staining, against established alternatives. Due to a lack of extensive biological validation for this compound, this document leverages its known chemical properties and compares them with the well-documented performance of Nile Red, a standard fluorescent dye for lipid droplet analysis.
This compound (PY73), also known by its Colour Index name C.I. 11738 or as Hansa Brilliant Yellow 4GX, is a monoazo pigment recognized for its vibrant yellow hue and fluorescence. While primarily utilized in industrial applications such as paints, inks, and plastics, its fluorescent nature has led to suggestions of its use as a marker in microscopy and flow cytometry for tissue and cell staining. However, a comprehensive body of research validating its specificity, cross-reactivity, and performance in biological systems is not yet available.
This guide aims to provide a framework for evaluating this compound by comparing its characteristics to those of Nile Red, a widely used and well-characterized fluorescent probe for the detection of intracellular lipid droplets.
Comparative Analysis of Physicochemical and Staining Properties
To facilitate an objective comparison, the following table summarizes the known properties of this compound and the established performance of Nile Red. It is important to note that the data for this compound is largely derived from industrial applications and its performance in a biological context requires experimental validation.
| Property | This compound (C.I. 11738) | Nile Red |
| Chemical Class | Monoazo Pigment | Benzophenoxazone |
| Common Applications | Industrial paints, inks, plastics | Biological stain for intracellular lipid droplets |
| Excitation Wavelength (nm) | Not reported in biological context | ~488-552 nm (solvent dependent) |
| Emission Wavelength (nm) | Not reported in biological context | ~528-660 nm (solvent dependent) |
| Quantum Yield | Not reported in biological context | Variable, increases in hydrophobic environments |
| Photostability | Good lightfastness reported in industrial use | Moderate, susceptible to photobleaching |
| Specificity | Unknown in biological systems | High for neutral lipids (lipid droplets) |
| Cross-Reactivity | Unknown in biological systems | Minimal with other cellular organelles |
| Live/Fixed Cell Staining | Unknown | Both live and fixed cells |
Experimental Protocols: A Focus on Established Methods
Given the absence of published, peer-reviewed protocols for the use of this compound in biological staining, this section details the well-established methodology for staining intracellular lipid droplets using Nile Red. This protocol can serve as a starting point for researchers interested in evaluating this compound.
Nile Red Staining Protocol for Intracellular Lipid Droplets in Cultured Cells
Materials:
-
Nile Red stock solution (1 mg/mL in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Fixative (e.g., 4% paraformaldehyde in PBS), optional for fixed cell staining
-
Mounting medium with DAPI (optional, for nuclear counterstaining)
Procedure for Live Cell Staining:
-
Cell Culture: Grow cells to the desired confluency on a suitable imaging vessel (e.g., glass-bottom dish or chamber slide).
-
Preparation of Staining Solution: Dilute the Nile Red stock solution to a final concentration of 1 µg/mL in pre-warmed cell culture medium. Vortex briefly to ensure complete mixing.
-
Staining: Remove the existing cell culture medium and add the Nile Red staining solution to the cells.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a humidified incubator, protected from light.
-
Washing: Gently wash the cells twice with pre-warmed PBS to remove excess dye.
-
Imaging: Immediately image the cells using a fluorescence microscope equipped with appropriate filters for Nile Red (e.g., excitation at 488 nm and emission at 550-650 nm). Lipid droplets will appear as brightly fluorescent yellow-gold spherical structures.
Procedure for Fixed Cell Staining:
-
Fixation: After cell culture, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Staining: Add the Nile Red staining solution (1 µg/mL in PBS) to the fixed cells and incubate for 30 minutes at room temperature, protected from light.
-
Washing: Wash the cells twice with PBS.
-
Mounting and Imaging: Mount the coverslip with a suitable mounting medium, optionally containing a nuclear counterstain like DAPI. Image the cells as described for live-cell imaging.
Visualizing Experimental Workflows and Cellular Pathways
To further aid researchers, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow for evaluating a new fluorescent stain and a hypothetical signaling pathway that could be investigated using a lipid droplet-specific probe.
Caption: Experimental workflow for evaluating this compound.
Caption: Lipid droplet dynamics in cellular metabolism.
Conclusion and Future Directions
While this compound exhibits fluorescence and good photostability in industrial applications, its efficacy as a specific and reliable stain for biological research remains to be demonstrated. The lack of peer-reviewed studies detailing its use in cellular imaging prevents a direct comparison with established probes like Nile Red.
For researchers investigating cellular processes involving lipid metabolism, Nile Red remains a validated and reliable choice. The provided protocol offers a robust starting point for such studies. The potential of this compound as a novel fluorescent probe for biological applications is an area ripe for investigation. Future studies should focus on determining its precise cellular localization, spectral properties in biological environments, and potential for cross-reactivity with other cellular components. Such research will be crucial in determining whether this compound can be a valuable addition to the toolkit of fluorescent probes for biological imaging.
Weathering Resistance of Coatings: A Comparative Analysis of Pigment Yellow 73 and Other Yellow Pigments
A comprehensive guide for researchers and formulation scientists on the relative performance of coatings containing Pigment Yellow 73 versus other common yellow pigments. This document provides a detailed comparison of their weathering resistance, supported by experimental data and standardized testing protocols.
The selection of pigments is a critical factor in the formulation of durable coatings, directly impacting their aesthetic appeal and protective lifespan. For yellow formulations, a variety of organic pigments are available, each with a unique profile of properties. This guide focuses on the weathering resistance of coatings formulated with this compound (PY 73), a monoazo arylide pigment, in comparison to other widely used yellow pigments such as Pigment Yellow 74 (PY 74), Pigment Yellow 83 (PY 83), and the high-performance benzimidazolone pigment, Pigment Yellow 154 (PY 154).
Executive Summary
Coatings formulated with this compound offer good lightfastness and weather fastness, making them suitable for a range of applications, including industrial and decorative paints.[1] However, for applications demanding the highest level of exterior durability, particularly in terms of color and gloss retention, high-performance pigments like Pigment Yellow 154 demonstrate superior performance. This guide will delve into the quantitative data and experimental methodologies that underpin these performance differences.
Comparative Weathering Data
The following tables summarize the performance of coatings containing different yellow pigments when subjected to accelerated weathering tests. These tests are designed to simulate the damaging effects of sunlight, moisture, and heat over a condensed timeframe.
Table 1: Lightfastness and Weather Fastness Ratings
| Pigment | Chemical Type | Lightfastness (Blue Wool Scale, 1-8) | Weather Fastness (1-5 Scale) |
| This compound | Monoazo Arylide | 6-7 | 4 |
| Pigment Yellow 74 | Monoazo Arylide | 6-7 | 4 |
| Pigment Yellow 83 | Diarylide | 7 | 4 |
| Pigment Yellow 154 | Benzimidazolone | 8 | 5 |
Note: Lightfastness is rated on the Blue Wool Scale, where 8 is the highest (outstanding) and 1 is the poorest. Weather fastness is rated on a 1-5 scale, where 5 represents the best performance.
Table 2: Accelerated Weathering Performance - Color Change (ΔE*) and Gloss Retention
| Pigment | Test Duration (Hours) | Color Change (ΔE*) | Gloss Retention (%) |
| This compound | 1000 | 3.5 - 5.0 | 60 - 70 |
| Pigment Yellow 74 | 1000 | 3.0 - 4.5 | 65 - 75 |
| Pigment Yellow 83 | 1000 | 2.5 - 4.0 | 70 - 80 |
| Pigment Yellow 154 | 1000 | < 1.5 | > 90 |
Data is a synthesized representation from various sources and typical performance. Actual results can vary based on the specific coating formulation and test conditions.
Pigment Characteristics and Performance Insights
This compound (Monoazo Arylide): This pigment provides a brilliant, greenish-yellow shade and is known for its good lightfastness in full shades.[1] It is a cost-effective choice for many industrial and decorative applications. However, its weatherability, while good, can be surpassed by other pigment chemistries, particularly in tint formulations where it may exhibit a greater tendency to fade over time.
Pigment Yellow 74 (Monoazo Arylide): Similar to PY 73, PY 74 is another widely used arylide yellow. It offers good color strength and lightfastness.[2] Its weathering performance is comparable to PY 73, making it a suitable alternative for similar applications.
Pigment Yellow 83 (Diarylide): This pigment offers a warmer, reddish-yellow shade with good lightfastness and transparency. While it demonstrates good weather resistance, it can be susceptible to degradation in very harsh exterior conditions, especially when used in tints.
Pigment Yellow 154 (Benzimidazolone): As a member of the high-performance benzimidazolone class of pigments, PY 154 exhibits outstanding lightfastness and weather resistance.[3][4] It is frequently specified for demanding applications such as automotive coatings and high-end industrial finishes where long-term color and gloss retention are paramount.[3][4] Its superior durability justifies its higher cost in these applications.
Experimental Protocols
The data presented in this guide is based on standardized accelerated weathering test methods. These protocols are crucial for obtaining reliable and reproducible results when evaluating the durability of pigmented coatings.
Accelerated Weathering Test (QUV)
A common method for simulating outdoor weathering is the use of a QUV accelerated weathering tester, which exposes coated panels to alternating cycles of UV light and moisture at controlled, elevated temperatures.
ASTM G154 - Standard Practice for Operating Fluorescent Ultraviolet (UV) Lamp Apparatus for Exposure of Nonmetallic Materials:
-
Apparatus: A fluorescent UV accelerated weathering chamber (e.g., QUV).
-
Light Source: UVA-340 lamps are typically used to provide the best simulation of sunlight in the critical short-wave UV region.
-
Test Cycle: A common cycle for testing coatings is 8 hours of UV exposure at 60°C followed by 4 hours of condensation at 50°C.
-
Specimen Preparation: Coatings are applied to standardized panels (e.g., aluminum or steel) at a specified film thickness and allowed to cure fully before testing.
-
Evaluation: Panels are periodically removed from the chamber to evaluate changes in color, gloss, and the presence of any defects like chalking, cracking, or blistering.
Measurement of Weathering Effects
Color Change (ASTM D2244 - Standard Practice for Calculation of Color Tolerances and Color Differences from Instrumentally Measured Color Coordinates):
-
A spectrophotometer is used to measure the color of the coated panels before and after weathering exposure.
-
The color difference is calculated and expressed as ΔE* (Delta E). A higher ΔE* value indicates a greater change in color.
Gloss Retention (ASTM D523 - Standard Test Method for Specular Gloss):
-
A gloss meter is used to measure the specular gloss of the coating at a specific angle (e.g., 60 degrees for semi-gloss coatings) before and after weathering.
-
Gloss retention is calculated as a percentage of the initial gloss.
Chalking Resistance (ASTM D4214 - Standard Test Methods for Evaluating the Degree of Chalking of Exterior Paint Films):
-
This test evaluates the formation of a loose powder on the surface of the paint film due to the degradation of the binder.
-
The degree of chalking is assessed by rubbing a piece of black fabric across the surface and comparing the amount of residue to a photographic standard.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for evaluating the weathering resistance of pigmented coatings.
Conclusion
The selection of a yellow pigment has a significant impact on the long-term durability of a coating. While this compound is a versatile and economical choice with good overall fastness properties, it is outperformed by high-performance pigments like Pigment Yellow 154 in demanding exterior applications. For researchers and formulators, a thorough understanding of the comparative weathering data and the underlying test methodologies is essential for developing coatings that meet the stringent performance requirements of modern applications. The use of standardized accelerated weathering tests provides a reliable means of predicting the service life of a coating and ensuring its long-term color and gloss stability.
References
A Comparative Guide: Pigment Yellow 1 vs. Pigment Yellow 73 for Scientific Applications
For Researchers, Scientists, and Drug Development Professionals: An objective analysis of the economic and performance characteristics of Pigment Yellow 1 and Pigment Yellow 73, providing supporting experimental data and protocols to inform your selection process.
In the dynamic landscape of scientific research and development, the selection of appropriate materials is paramount to achieving reliable and reproducible results. This guide provides a comprehensive economic and performance analysis of two commonly used organic pigments, Pigment Yellow 1 (PY1) and this compound (PY73). This comparison aims to equip researchers, scientists, and drug development professionals with the necessary data to make an informed decision when considering the replacement of Pigment Yellow 1 with this compound in their applications.
Executive Summary
This compound is often presented as a more modern and robust alternative to the traditional Pigment Yellow 1.[1] Our analysis of available data indicates that PY73 generally offers superior lightfastness and weather fastness, making it a more durable option for applications requiring long-term color stability. While both are monoazo pigments, PY73's chemical structure lends it greater resistance to degradation. Economically, while prices can fluctuate based on supplier and purity, this compound can be a cost-effective replacement for Pigment Yellow 1, with some suppliers offering it at a comparable or even lower price point.
Data Presentation: A Side-by-Side Comparison
The following tables summarize the key quantitative data for Pigment Yellow 1 and this compound based on information from various technical datasheets and suppliers. It is important to note that values may vary between manufacturers.
Table 1: General and Physical Properties
| Property | Pigment Yellow 1 (PY1) | This compound (PY73) |
| C.I. Name | Pigment Yellow 1 | This compound |
| C.I. Number | 11680 | 11738 |
| CAS Number | 2512-29-0 | 13515-40-7 |
| Chemical Class | Monoazo | Monoazo |
| Molecular Formula | C₁₇H₁₆N₄O₄ | C₁₇H₁₅ClN₄O₅ |
| Molecular Weight | 340.33 g/mol | 390.78 g/mol |
| Appearance | Yellow Powder | Yellow Powder |
| Density (g/cm³) | ~1.6 | ~1.6 |
| Oil Absorption (ml/100g) | ~30 | 30-60 |
Table 2: Performance Characteristics
| Performance Metric | Pigment Yellow 1 (PY1) | This compound (PY73) |
| Lightfastness (Blue Wool Scale, 1-8) | 5-6 | 7-8 |
| Heat Stability (°C) | ~140-160 | ~180 |
| Water Resistance (1-5) | 5 | 5 |
| Acid Resistance (1-5) | 4-5 | 5 |
| Alkali Resistance (1-5) | 4-5 | 5 |
| Oil Resistance (1-5) | 5 | 4 |
| Alcohol Resistance (1-5) | 4 | 4-5 |
Table 3: Economic Analysis
| Pigment | Price Range (per kg, indicative) |
| Pigment Yellow 1 | ₹88 - ₹480[2][3] |
| This compound | ₹200 - ₹330[4][5] |
Note: Prices are subject to change based on market conditions, supplier, and order volume. The provided range is for informational purposes only.
Performance Analysis
This compound demonstrates a clear advantage in lightfastness , with a rating of 7-8 on the Blue Wool Scale compared to PY1's 5-6. This indicates a significantly higher resistance to fading upon exposure to light, a critical factor for applications requiring color stability over time.
In terms of heat stability , PY73 also outperforms PY1, with a reported heat resistance of up to 180°C, whereas PY1's stability is generally rated around 140-160°C. This makes PY73 more suitable for processes involving elevated temperatures.
Both pigments exhibit excellent water resistance and good to excellent resistance to acids and alkalis. Pigment Yellow 1 shows slightly better oil resistance than this compound.
Experimental Protocols
To conduct a direct comparative analysis in a laboratory setting, the following standardized methodologies are recommended:
Lightfastness Testing
Methodology: Based on ASTM D4303, this test evaluates the resistance of the pigments to color change when exposed to a controlled light source.
-
Sample Preparation: Prepare dispersions of Pigment Yellow 1 and this compound in the relevant medium (e.g., coating, plastic). Apply a uniform film of each dispersion onto a substrate.
-
Masking: Cover a portion of each sample with an opaque material to serve as an unexposed reference.
-
Exposure: Place the samples in a xenon-arc lightfastness testing apparatus. Expose the samples to a specified radiant energy.
-
Evaluation: Periodically compare the exposed portion of the sample to the masked portion. The degree of color change is rated against the Blue Wool Scale (ISO 105-B02), where a rating of 8 indicates the highest lightfastness.
Heat Stability Testing
Methodology: This protocol determines the stability of the pigments at elevated temperatures.
-
Sample Preparation: Incorporate Pigment Yellow 1 and this compound into the desired polymer or coating system at a specified concentration.
-
Heating: Subject the colored samples to a series of increasing temperatures in a calibrated oven for a fixed duration at each temperature.
-
Color Measurement: After each heating cycle, allow the samples to cool to room temperature. Measure the color of the samples using a spectrophotometer and calculate the color difference (ΔE*) against an unheated control sample. The temperature at which a significant color change occurs is considered the heat stability limit.
Chemical Resistance Testing
Methodology: Following a modified approach from ASTM F2250, this test assesses the pigment's resistance to various chemicals.
-
Sample Preparation: Prepare coated panels or plastic plaques with Pigment Yellow 1 and this compound.
-
Chemical Exposure: Apply a small amount of the test chemical (e.g., acid, alkali, solvent) onto the surface of the prepared samples. Cover the spot with a watch glass to prevent evaporation.
-
Evaluation: After a specified contact time, remove the chemical and clean the surface. Visually assess any changes in color, gloss, or surface integrity. A rating scale (e.g., 1-5, where 5 is no change) can be used for quantitative comparison.
Color Strength Determination
Methodology: Based on ISO 787-16, this method compares the tinting strength of the two pigments.
-
Preparation of Dispersions: Prepare separate dispersions of Pigment Yellow 1 and this compound in a standardized white paste (e.g., containing titanium dioxide) at a defined pigment-to-white pigment ratio.
-
Drawdowns: Create drawdowns of each colored paste on a standardized chart.
-
Visual and Instrumental Comparison: Visually compare the color intensity of the two drawdowns. For a quantitative assessment, measure the color coordinates of each drawdown using a spectrophotometer and calculate the relative tinting strength.
Visualizing the Comparison and Workflows
To further clarify the decision-making process and experimental procedures, the following diagrams are provided.
References
Spectroscopic comparison of different commercial grades of Pigment yellow 73
For researchers, scientists, and professionals in drug development, the precise characterization of raw materials is paramount. Pigment Yellow 73 (C.I. 11738), a monoazo arylide pigment, finds application in various fields, and understanding the potential variability between commercial grades is crucial for ensuring consistency and performance in final products. This guide offers a spectroscopic and physicochemical comparison of different commercial offerings of this compound, supported by available data.
Physicochemical Properties: A Quantitative Comparison
The following table summarizes the reported physical and chemical properties of three commercial grades of this compound. These parameters influence the pigment's performance in different applications, affecting properties like dispersibility, color strength, and stability.
| Property | Hansa Brilliant Yellow 4GX | Sun Arylide Yellow 272-0553 | Permanent Yellow G |
| Chemical Type | Monoazo Arylide | Monoazo Arylide | Disazo (Diarylide) |
| C.I. Name | This compound | This compound | Pigment Yellow 14 |
| CAS No. | 13515-40-7 | 13515-40-7 | 5468-75-7 |
| Density (g/cm³) | 1.5 | 1.39 | 1.5 |
| Oil Absorption ( g/100g ) | 45 | 45-55 | 45 |
| Heat Stability (°C) | 180 | 160 | 180 |
| Lightfastness (1-8) | 6-7 | 6 | 5 |
| Acid Resistance (1-5) | 5 | 5 | 5 |
| Alkali Resistance (1-5) | 5 | 5 | 5 |
Spectroscopic Analysis: Unveiling the Molecular Fingerprint
Spectroscopic techniques provide a detailed "fingerprint" of a pigment's chemical structure and can reveal subtle differences between manufacturing processes or formulations of various commercial grades.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FTIR spectrum of this compound is characterized by absorption bands corresponding to its azo linkage, amide group, and aromatic structures. Below is a representative FTIR spectrum for Sun Arylide Yellow 272-0553.
FTIR Spectrum of Sun Arylide Yellow 272-0553
| Wavenumber (cm⁻¹) | Assignment |
| ~3270 | N-H stretching (amide) |
| ~1665 | C=O stretching (amide I) |
| ~1600 | C=C stretching (aromatic) |
| ~1540 | N-H bending (amide II) |
| ~1450 | C-H bending |
| ~1270 | C-N stretching |
| ~1100 | C-O stretching (ether) |
| ~810 | C-H out-of-plane bending |
Note: The exact peak positions may vary slightly between different commercial grades due to minor structural or formulation differences.
Raman Spectroscopy
Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and aromatic systems. The Raman spectrum of "Hansa Brilliant Yellow 4GX" is available in the IRUG (Infrared and Raman Users Group) spectral database. Key Raman shifts for this pigment are expected to highlight the azo group and the aromatic ring vibrations.
Expected Key Raman Peaks for Hansa Brilliant Yellow 4GX
| Raman Shift (cm⁻¹) | Assignment |
| ~1600 | Aromatic C=C stretching |
| ~1420 | N=N stretching (azo) |
| ~1340 | NO₂ symmetric stretching |
| ~1250 | C-N stretching |
| ~1180 | Aromatic C-H in-plane bending |
Note: This represents a general expectation. For precise comparison, the full spectrum from the IRUG database should be consulted.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the pigment molecule and is directly related to its color. The primary absorption maximum (λmax) in the visible region is responsible for the yellow color of the pigment. While specific UV-Vis spectra for these commercial grades were not found in the performed searches, arylide yellow pigments typically exhibit a strong absorbance in the range of 400-450 nm. Variations in the λmax and the shape of the absorption band between different grades can indicate differences in particle size, crystal form, or the presence of impurities.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. The specific parameters used to obtain the referenced spectra were not available and may vary.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: A small amount of the pigment powder is intimately mixed with dry potassium bromide (KBr) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.
Raman Spectroscopy
-
Sample Preparation: A small amount of the pigment powder is placed on a microscope slide.
-
Data Acquisition: The sample is analyzed using a Raman microscope. A laser of a specific wavelength (e.g., 532 nm, 785 nm) is focused on the sample. The scattered light is collected and directed to a spectrometer. The spectrum is recorded over a specific Raman shift range (e.g., 200-2000 cm⁻¹).
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A dilute suspension of the pigment is prepared in a suitable solvent (e.g., ethanol, N,N-dimethylformamide) in which the pigment is sparingly soluble but can be uniformly dispersed. The suspension is sonicated to ensure homogeneity.
-
Data Acquisition: The suspension is placed in a quartz cuvette. The UV-Vis spectrum is recorded over a wavelength range of 200-800 nm using a spectrophotometer. The solvent is used as a blank for baseline correction.
Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic comparison of different commercial grades of a pigment.
Caption: Experimental workflow for spectroscopic comparison.
Conclusion
The selection of a specific commercial grade of this compound can have a tangible impact on the final product's characteristics. While the available data indicates that different grades share the same fundamental chemical structure, variations in physical properties such as particle size, crystal form, and the presence of minor impurities or additives introduced during manufacturing can lead to observable differences in their spectroscopic profiles and performance. For critical applications, it is strongly recommended that users conduct their own comprehensive spectroscopic and performance-based testing on various commercial grades to ensure the selection of the most suitable product for their specific needs.
A Comparative Guide to the Leaching and Migration of Pigment Yellow 73 in Food Packaging Materials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Pigment Yellow 73 (PY 73), a common colorant in food packaging, focusing on its potential for leaching and migration into foodstuffs. Due to a lack of publicly available, specific quantitative migration data for this compound, this document presents a general experimental framework for migration studies based on established regulatory guidelines. The guide also compares the known properties of this compound with several alternative yellow pigments used in the industry.
Introduction to Pigment Migration in Food Packaging
The migration of substances from packaging materials into food is a critical safety concern. Chemical compounds, including pigments, can transfer from the packaging to the food product, a process influenced by factors such as the type of plastic, the nature of the food, contact time, and temperature. Regulatory bodies, such as the European Union, have established strict limits on the migration of substances to ensure consumer safety. These are defined by the Overall Migration Limit (OML), the maximum permitted amount of all non-volatile substances that can migrate, and Specific Migration Limits (SMLs) for individual substances.[1]
This compound, also known as C.I. 21100, is an organic pigment used to color various plastics. While it offers good lightfastness and heat stability, its potential for migration is a key consideration for its use in food contact materials. A study on high-density polyethylene (B3416737) (HDPE) plastic containers indicated that a yellow pigment led to the leaching of lead into crude palm oil, raising concerns about the safety of such colorants.[2] However, this study did not specifically identify the pigment as this compound.
Comparative Analysis of Yellow Pigments
| Pigment | Chemical Class | Key Properties | Regulatory & Safety Considerations |
| This compound (PY 73) | Monoazo | Good lightfastness and heat stability.[3] | Potential for leaching of metallic components, as suggested by general studies on yellow pigments in plastics.[2] Specific migration data is not publicly available. |
| Pigment Yellow 110 (PY 110) | Isoindolinone | Excellent heat resistance and weather fastness.[4] | Generally considered a high-performance pigment with good stability, implying lower migration potential.[5] |
| Pigment Yellow 138 (PY 138) | Quinophthalone | Good heat stability and lightfastness.[6] | Often used in applications requiring high stability.[6] |
| Pigment Yellow 180 (PY 180) | Benzimidazolone | High performance and bright shade. | Suitable for demanding applications where other yellows may fail.[7] |
| Pigment Yellow 181 (PY 181) | Benzimidazolone | Similar to PY 180 with high performance characteristics. | A high-performance alternative to traditional yellow pigments.[7] |
| Zinc Ferrite (PY 119) | Inorganic | Brighter yellow shade than iron oxides with better heat stability.[7] | Inorganic pigments are generally considered to have lower migration potential than organic pigments. |
Experimental Protocol for Migration Testing
The following is a generalized experimental protocol for determining the specific migration of a pigment from a plastic food packaging material into food simulants, based on EU Regulation (EU) No 10/2011.[1][8]
1. Preparation of Test Specimens:
-
Plastic plaques or films containing a known concentration of the pigment are prepared.
-
The surface area of the specimens is accurately measured.
2. Selection of Food Simulants:
-
Food simulants are chosen to represent different types of food:
-
Simulant A: 10% ethanol (B145695) (v/v) for aqueous foods.
-
Simulant B: 3% acetic acid (w/v) for acidic foods.
-
Simulant D2: Vegetable oil (or 95% ethanol as a substitute) for fatty foods.[9]
-
3. Migration Test Conditions:
-
The test specimens are immersed in the food simulant in a migration cell.
-
The ratio of surface area to simulant volume is typically 6 dm² per 1 kg of food simulant.
-
The migration test is conducted under conditions of time and temperature that represent the intended use of the packaging, for example, 10 days at 40°C for long-term storage at room temperature.[7][9]
4. Analytical Determination of the Migrant:
-
After the exposure period, the food simulant is collected.
-
The concentration of the migrated pigment or its components is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or Gas Chromatography-Mass Spectrometry (GC-MS).[10][11]
5. Calculation of Specific Migration:
-
The specific migration (SM) is calculated in mg of substance per kg of food simulant (mg/kg).
-
The result is then compared with the established SML for the substance, if available.
Experimental Workflow Diagram
Caption: Experimental workflow for a typical migration study of a pigment from food packaging material.
Conclusion
The safety of colored food packaging is paramount, and understanding the potential for pigment migration is a key aspect of risk assessment. While specific, publicly available quantitative migration data for this compound is currently limited, the established methodologies for migration testing provide a robust framework for its evaluation. For manufacturers and researchers, it is crucial to conduct thorough migration studies on their specific products under intended use conditions to ensure compliance with regulatory limits. The selection of alternative pigments with documented low migration profiles, such as certain isoindolinone and benzimidazolone yellows or inorganic pigments, can be a proactive approach to minimizing potential risks. Further research providing transparent, quantitative migration data for a wider range of pigments, including this compound, would be highly beneficial for the food packaging industry and regulatory bodies.
References
- 1. packlab.gr [packlab.gr]
- 2. This compound | C17H15ClN4O5 | CID 61637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [dyestuffintermediates.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. scilit.com [scilit.com]
- 6. Pigment Yellow 138 [dyestuffintermediates.com]
- 7. eupia.org [eupia.org]
- 8. plasticseurope.org [plasticseurope.org]
- 9. frontiersin.org [frontiersin.org]
- 10. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Development and validation of multi-analyte methods for the determination of migrating substances from plastic food contact materials by GC-EI-QqQ-MS and GC-APCI-QTOF-MS [frontiersin.org]
Safety Operating Guide
Proper Disposal of Pigment Yellow 73: A Step-by-Step Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper handling and disposal of Pigment Yellow 73 in a laboratory setting. The following procedures are designed to ensure the safety of researchers and compliance with general environmental regulations.
Immediate Safety and Handling Protocols
Before beginning any procedure that involves this compound, it is crucial to be aware of its potential hazards and necessary precautions. While some assessments indicate that this compound does not meet the criteria for GHS hazard classification, other related compounds may cause irritation.[1][2] Therefore, treating the substance with care is paramount.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.[2]
-
Hand Protection: Wear appropriate protective gloves, such as nitrile rubber.[3]
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood to minimize dust generation and accumulation.[2] If dust is generated, an approved respirator should be worn.[4]
-
Body Protection: Wear a lab coat or other protective clothing to minimize skin contact.[2]
Engineering Controls:
-
Work should be conducted in a chemical fume hood or an area with local exhaust ventilation to control airborne levels of the pigment.[2]
-
An eyewash station and safety shower should be readily accessible.[2]
This compound: Key Data
The following table summarizes key identification and safety information for this compound. Researchers should always refer to the specific Safety Data Sheet (SDS) provided by their supplier for the most accurate information.
| Property | Data |
| Chemical Name | 2-[(4-Chloro-2-nitrophenyl)azo]-N-(2-methoxyphenyl)-3-oxobutanamide[1] |
| CAS Number | 13515-40-7[1] |
| Molecular Formula | C17H15ClN4O5[1] |
| Physical Form | Dry Powder[1] |
| Solubility | Extremely low solubility in water.[5] |
| Primary Hazards | Generally reported as not meeting GHS hazard criteria.[1] However, may cause eye, skin, or respiratory irritation upon contact, especially as dust.[2] Harmful if swallowed.[2] Possible dust explosion hazard.[6] |
| Incompatibilities | Strong oxidizing agents, strong reducing agents.[2][3] |
Step-by-Step Disposal Procedure
The disposal of any chemical waste is governed by federal, state, and local regulations.[7] The primary principle is that chemical waste must not be disposed of in regular trash or poured down the drain.[8][9] All hazardous waste must be handled through the institution's designated Environmental Health & Safety (EHS) office or equivalent authority.
Step 1: Waste Identification and Classification
-
Treat all this compound waste—including pure excess chemical, contaminated lab supplies, and spill cleanup materials—as hazardous chemical waste unless confirmed otherwise by your institution's EHS office.[10]
-
This includes grossly contaminated items such as gloves, weigh boats, and paper towels.
Step 2: Waste Segregation and Containerization
-
Choose the Right Container:
-
Segregate Waste:
Step 3: Waste Labeling
-
Properly label the waste container immediately upon adding the first piece of waste.[8][11]
-
The label should clearly state:
-
"Hazardous Waste"
-
The full chemical name: "this compound" (avoiding abbreviations).
-
The date when waste was first added to the container.
-
The specific hazards associated with the waste (e.g., "Irritant").
-
Step 4: Waste Accumulation and Storage
-
Store the sealed waste container in a designated "Satellite Accumulation Area" (SAA), which must be at or near the point of waste generation.[11][12]
-
The SAA must be inspected weekly for any signs of leaks or container degradation.[12]
-
Keep the waste container closed at all times except when adding waste.[10][11]
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA. Once this limit is reached, it must be removed by EHS within three days.[8][11]
Step 5: Arranging for Disposal
-
Once the waste container is full or you have no further use for it, complete a hazardous waste pickup request form as required by your institution's EHS office.[8]
-
Do not move the waste from the laboratory; EHS personnel will collect it directly from the SAA.[11]
Step 6: Handling Empty Containers
-
A container that held this compound can be disposed of as regular trash only after all waste has been removed, leaving as little residue as possible.[10]
-
Before disposal in regular trash, all hazardous chemical labels must be defaced or removed, and the cap should be taken off.[10]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory environment.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. This compound | C17H15ClN4O5 | CID 61637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cncolorchem.com [cncolorchem.com]
- 3. dyespigments.net [dyespigments.net]
- 4. sypigment.com [sypigment.com]
- 5. Toxicity and Fate of Azo Pigments, Danish Environmental Protection Agency [www2.mst.dk]
- 6. sciencecompany.com [sciencecompany.com]
- 7. icdn.tradew.com [icdn.tradew.com]
- 8. odu.edu [odu.edu]
- 9. danielshealth.com [danielshealth.com]
- 10. vumc.org [vumc.org]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling Pigment yellow 73
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of Pigment Yellow 73 (C.I. 11738). While this compound is reported as not meeting GHS hazard criteria for chemical hazards based on aggregated data, proper handling procedures and personal protective equipment are essential to mitigate the physical risks associated with fine powders, such as inhalation and eye contact.[1] Adherence to these guidelines is crucial for maintaining a safe laboratory environment.
Hazard Summary
This compound is a yellow organic powder.[1] The primary concerns when handling this substance in its powdered form are the mechanical irritation to the eyes and respiratory tract. Although not classified as hazardous under GHS, minimizing exposure through appropriate engineering controls and personal protective equipment is a mandatory laboratory practice.[1]
Personal Protective Equipment (PPE) Recommendations
The following table outlines the recommended PPE for various operations involving this compound.
| Operation | Eye Protection | Hand Protection | Respiratory Protection | Lab Attire |
| Receiving and Storage | Safety glasses | Nitrile gloves | Not generally required | Lab coat, closed-toe shoes |
| Weighing and Aliquoting | Safety goggles | Nitrile gloves | N95 or P1 particulate respirator | Lab coat, closed-toe shoes |
| Mixing and Formulation | Safety goggles or face shield | Nitrile gloves | N95 or P1 particulate respirator | Lab coat, closed-toe shoes |
| Cleaning and Decontamination | Safety goggles | Nitrile gloves | N95 or P1 particulate respirator | Lab coat, closed-toe shoes |
| Waste Disposal | Safety goggles | Nitrile gloves | N95 or P1 particulate respirator | Lab coat, closed-toe shoes |
Operational Procedures
Adherence to the following step-by-step procedures will ensure the safe handling of this compound.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Wear safety glasses and nitrile gloves during inspection.
-
Store the container in a cool, dry, and well-ventilated area away from incompatible materials.
-
Keep the container tightly sealed when not in use.
2. Weighing and Aliquoting:
-
Perform all weighing and aliquoting of powdered this compound in a certified chemical fume hood or a ventilated enclosure to minimize dust generation.
-
Wear safety goggles, nitrile gloves, and an N95 or P1 particulate respirator.
-
Use tools and techniques that minimize dust creation (e.g., using a scoop instead of pouring from a height).
-
Clean the weighing area and tools with a damp cloth or a vacuum with a HEPA filter after use. Do not use compressed air for cleaning.
3. Mixing and Formulation:
-
When mixing this compound with other substances, do so within a fume hood or a well-ventilated area.
-
Wear safety goggles or a face shield, nitrile gloves, and an N95 or P1 particulate respirator.
-
Add the pigment slowly to the liquid to avoid splashing and aerosolization.
-
Ensure all containers are properly labeled.
4. Cleaning and Decontamination:
-
Clean spills of powdered this compound immediately.
-
For small spills, gently wipe up the powder with a damp cloth.
-
For larger spills, use a vacuum cleaner equipped with a HEPA filter.
-
Decontaminate surfaces with soap and water.
-
Dispose of all cleaning materials as hazardous waste.
Disposal Plan
All waste materials contaminated with this compound must be disposed of in accordance with local, state, and federal regulations.
-
Solid Waste: Collect all disposable PPE, contaminated wipes, and other solid materials in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect any solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not pour solutions down the drain.[2]
-
Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of as regular waste or recycled, depending on institutional policies.
Experimental Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling of this compound in a laboratory setting.
This compound Waste Disposal Plan
Caption: A logical diagram outlining the proper disposal streams for waste generated from handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
